molecular formula C47H51N11O8 B15577283 L18I

L18I

Katalognummer: B15577283
Molekulargewicht: 898.0 g/mol
InChI-Schlüssel: PQIHIELQKZACPK-LXJLEQQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

L18I is a useful research compound. Its molecular formula is C47H51N11O8 and its molecular weight is 898.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C47H51N11O8

Molekulargewicht

898.0 g/mol

IUPAC-Name

3-[7-[3-[2-[2-[2-[4-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C47H51N11O8/c48-43-41-42(32-13-15-35(16-14-32)66-34-10-2-1-3-11-34)53-58(44(41)50-30-49-43)33-9-5-19-55(27-33)47(62)38-29-56(54-52-38)20-22-64-24-26-65-25-23-63-21-6-8-31-7-4-12-36-37(31)28-57(46(36)61)39-17-18-40(59)51-45(39)60/h1-4,7,10-16,29-30,33,39H,5-6,8-9,17-28H2,(H2,48,49,50)(H,51,59,60)/t33-,39?/m1/s1

InChI-Schlüssel

PQIHIELQKZACPK-LXJLEQQOSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

L18I: A Technical Guide to its Mechanism of Action in BTK Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies. The emergence of resistance to covalent BTK inhibitors, frequently through mutations at the C481 residue, has necessitated the development of novel therapeutic strategies. L18I is a potent, second-generation proteolysis-targeting chimera (PROTAC) designed to induce the degradation of both wild-type and ibrutinib-resistant mutant BTK. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. This compound leverages the ubiquitin-proteasome system to catalytically eliminate BTK, offering a promising approach to overcome acquired resistance in B-cell lymphomas.

Introduction: The Rationale for BTK Degradation

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2] The covalent inhibitor ibrutinib (B1684441), which targets Cysteine 481 in the BTK active site, has transformed the treatment landscape for various B-cell malignancies.[3] However, a significant clinical challenge is the development of acquired resistance, most commonly through a C481S mutation that abrogates the covalent binding of ibrutinib.[3]

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[4] Unlike traditional inhibitors that require sustained occupancy of the target's active site, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[4] This offers a powerful strategy to overcome resistance mechanisms that rely on mutations within the drug-binding site.

This compound is a heterobifunctional PROTAC designed to specifically target BTK for degradation.[5][6] It comprises three key components: a ligand that binds to BTK (derived from ibrutinib), a ligand for the E3 ubiquitin ligase Cereblon (CRBN) (derived from lenalidomide), and a chemical linker that connects the two.[6][7] This design allows this compound to effectively degrade both wild-type BTK and, crucially, the ibrutinib-resistant C481S mutant.[5][7]

Mechanism of Action of this compound

The primary mechanism of action of this compound involves the formation of a ternary complex between BTK, this compound, and the E3 ubiquitin ligase Cereblon (CRBN).[7] This proximity, induced by the bifunctional nature of this compound, facilitates the transfer of ubiquitin from the E2-conjugating enzyme to a lysine (B10760008) residue on the surface of BTK.[8] The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[8]

L18I_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound Ternary_Complex BTK-L18I-CRBN Ternary Complex This compound->Ternary_Complex Binds BTK BTK (Wild-type or Mutant) BTK->Ternary_Complex Binds Proteasome 26S Proteasome BTK->Proteasome Recognition CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Recruited Ternary_Complex->BTK Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Transfer of Ub Degraded_BTK Degraded BTK (Peptides) Proteasome->Degraded_BTK Degradation

Core mechanism of this compound-mediated BTK degradation.

Quantitative Data: In Vitro Degradation and Anti-Proliferative Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent and selective degradation of BTK and its subsequent impact on cancer cell proliferation.

Degradation of BTK Mutants

This compound has been shown to effectively degrade several clinically relevant BTK mutants at the C481 position in HeLa cells. The half-maximal degradation concentration (DC50) values are summarized below.

BTK MutantDC50 (nM) in HeLa cells
C481S< 50
C481T< 50
C481G< 50
C481W< 50
C481A< 50
Data sourced from Sun et al., Leukemia, 2019.[5]
Anti-Proliferative Activity in Lymphoma Cell Lines

The degradation of BTK by this compound translates to potent anti-proliferative effects in various B-cell lymphoma cell lines, including those harboring the ibrutinib-resistant C481S mutation.

Cell LineBTK StatusThis compound GI50 (nM)Ibrutinib GI50 (nM)
HBL-1C481S~28~700
MinoWild-typeSignificantly more potent than ibrutinib-
Z138Wild-typeSignificantly more potent than ibrutinib-
Data for HBL-1 sourced from Sun et al., Cell Research, 2018, for the precursor P13I, with this compound showing similar or improved potency.[3] Data for Mino and Z138 indicates superior performance of this compound over ibrutinib as reported by Sun et al., 2019.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blotting for BTK Degradation

This protocol describes the detection and quantification of BTK protein levels in cells following treatment with this compound.

Materials:

  • Lymphoma cell lines (e.g., HBL-1, Mino, Ramos)

  • This compound compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BTK, anti-p-PLCγ-2, anti-PLCγ-2, anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, and anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified duration (e.g., 24, 36, or 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify band intensities and normalize to the loading control.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow A Cell Seeding & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-BTK) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

A typical workflow for Western blot analysis.
Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP levels, which is indicative of metabolically active cells.

Materials:

  • Lymphoma cell lines

  • This compound compound

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure luminescence using a luminometer.

  • Data Analysis: Normalize the data to vehicle-treated control cells to determine the percentage of cell viability and calculate the GI50 value.

In Vivo Tumor Xenograft Model

This protocol outlines the assessment of this compound's anti-tumor efficacy in a mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID)

  • HBL-1 cells (expressing C481S BTK)

  • Matrigel

  • This compound compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of HBL-1 cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., 30 or 100 mg/kg) or vehicle control to the respective groups via intraperitoneal (IP) injection daily for a specified period (e.g., 14 days).

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm BTK degradation).

Signaling Pathway Analysis

The degradation of BTK by this compound leads to the downregulation of downstream signaling pathways that are critical for B-cell survival and proliferation. Western blot analysis has shown that this compound treatment in C481S BTK-expressing HBL-1 cells leads to a dose-dependent decrease in the phosphorylation of key signaling molecules, including PLCγ-2, ERK1/2, and p38.[9]

BTK_Signaling_Pathway cluster_pathway BTK Downstream Signaling BCR B-Cell Receptor (BCR) Activation BTK BTK BCR->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates (p-PLCγ2) ERK ERK1/2 BTK->ERK Activates (p-ERK1/2) p38 p38 BTK->p38 Activates (p-p38) Proliferation Cell Proliferation & Survival PLCG2->Proliferation ERK->Proliferation p38->Proliferation This compound This compound This compound->BTK Degrades

References

An In-Depth Technical Guide to the L18I PROTAC: Structure, Synthesis, and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven degradation of target proteins. L18I is a potent PROTAC designed to target Bruton's tyrosine kinase (BTK), a crucial mediator in B-cell receptor signaling. This molecule has demonstrated significant efficacy in degrading both wild-type BTK and, notably, the C481S mutant, which confers resistance to the covalent BTK inhibitor ibrutinib. This technical guide provides a comprehensive overview of the this compound PROTAC, detailing its molecular structure, synthesis, mechanism of action, and the experimental protocols for its characterization.

Core Structure of this compound

This compound is a heterobifunctional molecule meticulously designed and synthesized to induce the degradation of BTK. Like all PROTACs, its structure consists of three fundamental components: a warhead for binding the target protein, a ligand for recruiting an E3 ubiquitin ligase, and a chemical linker that tethers the two.

  • Target Protein Ligand (Warhead): The component of this compound that binds to BTK is IBT6A , a derivative of the well-established BTK inhibitor, ibrutinib. Crucially, it is a reversible binder, a modification made to facilitate the catalytic nature of the PROTAC.[1][2]

  • E3 Ubiquitin Ligase Ligand: this compound hijacks the cellular degradation machinery by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[3] This is achieved through a Lenalidomide-Br moiety, an analog of the immunomodulatory drug lenalidomide (B1683929), which is known to bind to CRBN.[2]

  • Linker: Connecting the BTK warhead and the CRBN ligand is a Propargyl-PEG3-alcohol based linker.[1][2] The length and composition of the polyethylene (B3416737) glycol (PEG) linker are optimized to facilitate the formation of a stable ternary complex between BTK, this compound, and CRBN.

The resulting chemical entity has a molecular formula of C₄₇H₅₁N₁₁O₈ and a molecular weight of approximately 897.98 g/mol .[2][4]

ComponentChemical MoietyTarget
Target Ligand IBT6A (Ibrutinib derivative)Bruton's Tyrosine Kinase (BTK)
E3 Ligase Ligand Lenalidomide-BrCereblon (CRBN)
Linker Propargyl-PEG3-alcoholConnects Target and E3 Ligands

Mechanism of Action: Targeted Protein Degradation

The function of this compound is not to inhibit BTK's enzymatic activity directly, but to tag it for destruction by the cell's own quality control system, the ubiquitin-proteasome system (UPS).

L18I_Mechanism This compound This compound PROTAC BTK BTK Protein (Target) This compound->BTK Binds CRBN CRBN E3 Ligase This compound->CRBN Binds Ternary Ternary Complex (BTK-L18I-CRBN) BTK->Ternary CRBN->Ternary PolyUb Poly-ubiquitinated BTK Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->this compound Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1. Mechanism of this compound-mediated BTK degradation.

The process unfolds in a catalytic cycle:

  • Ternary Complex Formation: this compound simultaneously binds to a BTK protein and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.[5]

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BTK protein.

  • Proteasomal Recognition: The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome.[6]

  • Degradation: The proteasome unfolds and degrades the poly-ubiquitinated BTK protein into small peptides.

  • Recycling: this compound is then released and can engage another BTK protein and E3 ligase, repeating the cycle. This catalytic activity allows for potent degradation at sub-stoichiometric concentrations.

Quantitative Data Summary

This compound has been characterized by its potent ability to induce the degradation of BTK, particularly the clinically relevant C481S mutant.

ParameterValueCell LineTargetReference
DC₅₀ 29 nMHBL-1BTK C481S[6][7]
Tumor Growth Inhibition SignificantHBL-1 XenograftBTK C481S[8]
  • DC₅₀ (Half-maximal Degradation Concentration): The concentration of this compound required to degrade 50% of the target protein.

  • Tumor Growth Inhibition: this compound demonstrated significant anti-tumor effects in a mouse xenograft model using HBL-1 cells, which harbor the BTK C481S mutation.[8]

Experimental Protocols

The following sections outline the methodologies for the synthesis and characterization of this compound, compiled from primary literature and standard biochemical practices.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of the three core components followed by their conjugation. The final key step typically involves a click chemistry reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the warhead and E3 ligase-linker moieties.

L18I_Synthesis Warhead_alkyne IBT6A-alkyne (Warhead) Reaction CuAAC (Click Chemistry) Warhead_alkyne->Reaction Ligase_azide Lenalidomide-PEG3-azide (E3 Ligand + Linker) Ligase_azide->Reaction This compound This compound PROTAC Reaction->this compound

Figure 2. Final conjugation step in this compound synthesis.

Protocol: Final CuAAC Conjugation

  • Reactant Preparation: Dissolve the alkyne-functionalized BTK warhead (IBT6A-CO-ethyne) and the azide-functionalized E3 ligase-linker construct (Lenalidomide-C3-PEG3-N3) in an appropriate solvent such as DMF or a mixture of t-BuOH/H₂O.

  • Catalyst Addition: Add a copper(II) sulfate (B86663) (CuSO₄) solution and a reducing agent, such as sodium ascorbate, to the reaction mixture to generate the active Cu(I) catalyst in situ.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Upon completion, quench the reaction and extract the product. Purify the crude product using column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to yield the final this compound compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Western Blot for BTK Degradation

This protocol is used to quantify the reduction in BTK protein levels within cells following treatment with this compound.

WB_Workflow Step1 Cell Treatment (with this compound) Step2 Cell Lysis Step1->Step2 Step3 Protein Quantification (BCA Assay) Step2->Step3 Step4 SDS-PAGE Step3->Step4 Step5 Protein Transfer (to PVDF membrane) Step4->Step5 Step6 Immunoblotting (Primary/Secondary Ab) Step5->Step6 Step7 Detection (Chemiluminescence) Step6->Step7 Step8 Analysis (Densitometry) Step7->Step8

Figure 3. Standard workflow for Western blot analysis.

Protocol: BTK Degradation Assay

  • Cell Culture: Plate HBL-1 cells (or other relevant cell lines) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0 to 1000 nM) for a specified duration (e.g., 24 or 36 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BTK overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the loading control to determine the percentage of remaining BTK relative to the vehicle control.

In Vivo Xenograft Model

This protocol outlines the procedure to evaluate the anti-tumor efficacy of this compound in a mouse model.

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject HBL-1 cells (harboring the BTK C481S mutation) into the flank of immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Dosing: Prepare the this compound formulation for intraperitoneal (i.p.) injection (e.g., in a solution of DMSO, PEG300, Tween-80, and saline). Administer this compound daily at specified doses (e.g., 30 mg/kg or 100 mg/kg) for the duration of the study (e.g., 14 days).[8] The control group receives the vehicle solution.

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumor weight can be measured, and tumor tissue can be collected for further analysis (e.g., Western blot to confirm BTK degradation in vivo).

Conclusion

This compound is a highly effective BTK-targeting PROTAC that leverages the CRBN E3 ligase to induce potent degradation of both wild-type and C481S mutant BTK. Its well-defined structure, comprising a reversible ibrutinib-based warhead, a PEG linker, and a lenalidomide ligand, enables the formation of a productive ternary complex essential for its catalytic mechanism. The detailed protocols provided herein offer a framework for the synthesis and rigorous evaluation of this compound and similar PROTAC molecules, facilitating further research and development in the field of targeted protein degradation.

References

Overcoming Ibrutinib Resistance: The Role of Targeted Degradation via L18I

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The advent of Bruton's tyrosine kinase (BTK) inhibitors, exemplified by ibrutinib (B1684441), has revolutionized the treatment landscape for several B-cell malignancies. However, the emergence of acquired resistance, primarily through mutations in the BTK gene, presents a significant clinical challenge. This technical guide addresses a common misconception regarding the nature of "L18I" in this context. This compound is not a resistance-conferring mutation but rather a second-generation Proteolysis Targeting Chimera (PROTAC) designed to overcome ibrutinib resistance. This document provides an in-depth analysis of the molecular mechanisms of ibrutinib resistance, the innovative approach of targeted protein degradation using BTK-PROTACs like this compound, and the experimental methodologies used to evaluate these next-generation therapeutics.

The Challenge of Ibrutinib Resistance

Ibrutinib is a first-in-class, irreversible BTK inhibitor that covalently binds to the cysteine residue at position 481 (C481) in the active site of BTK.[1][2] This irreversible binding blocks the downstream signaling of the B-cell receptor (BCR) pathway, which is crucial for the proliferation and survival of malignant B-cells.[2] Despite its remarkable efficacy, a significant portion of patients eventually develop resistance to ibrutinib.

The Gatekeeper Mutation: BTK C481S

The most prevalent mechanism of acquired resistance to ibrutinib is a single point mutation in the BTK gene, leading to the substitution of cysteine with serine at position 481 (C481S).[2] This mutation prevents the covalent binding of ibrutinib to BTK, thereby rendering the inhibitor significantly less potent.[2] While ibrutinib can still reversibly bind to the C481S mutant, the interaction is much weaker, leading to the reactivation of BCR signaling and subsequent disease progression.[2][3]

Other Mechanisms of Resistance

Less frequently, other mutations in BTK have been identified in ibrutinib-resistant cases, including T474I and L528W.[2] Additionally, mutations in the gene encoding for Phospholipase Cγ2 (PLCγ2), a key downstream signaling molecule of BTK, can also lead to ibrutinib resistance.[1][4][5] These PLCγ2 mutations are often gain-of-function, allowing for BCR signaling to proceed even in the presence of effective BTK inhibition.[4]

This compound: A PROTAC Approach to Overcome Resistance

The limitations of traditional inhibitors in the face of target mutations have spurred the development of alternative therapeutic strategies. One of the most promising is the use of Proteolysis Targeting Chimeras (PROTACs).

What are PROTACs?

PROTACs are heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[6][7] A PROTAC consists of three key components:

  • A "warhead" that binds to the target protein (in this case, BTK).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the warhead and the E3 ligase ligand.

By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[6][7]

This compound: A Second-Generation BTK Degrader

This compound is a second-generation BTK-PROTAC developed to overcome ibrutinib resistance.[2][8] It is an advancement over its predecessor, P13I.[3][9] The this compound molecule is composed of:

Unlike ibrutinib, which only inhibits BTK, this compound and other BTK-PROTACs lead to the complete removal of the BTK protein from the cell, including the C481S mutant form.[2][8] This degradation mechanism is effective even when the binding affinity of the warhead is reduced due to mutation, as the catalytic nature of the PROTAC allows a single molecule to induce the degradation of multiple target protein molecules.[6]

Quantitative Data on Ibrutinib Resistance and this compound Efficacy

The following tables summarize key quantitative data comparing the efficacy of ibrutinib and BTK-PROTACs against wild-type and mutant BTK.

Table 1: Inhibitory and Degradation Concentrations of Ibrutinib and BTK-PROTACs

CompoundTargetMetricConcentrationCell Line/SystemReference
IbrutinibWild-Type BTKIC500.5 nMIn vitro kinase assay[1][11]
IbrutinibC481S BTKIC50~1 µMC481S mutant cell model[8][12]
P13IWild-Type BTKDC50~10 nMRamos cells (3-day incubation)[13]
P13IC481S BTKIC50~30 nMHBL1 cells with C481S overexpression[13]
This compoundC481S BTKDC50< 30 nMHBL1 cells[2][9]
MT-802Wild-Type BTKDC50~9.1 nMNAMALWA cells[14]
MT-802C481S BTKDC50~14.9 nMXLA cells[14]

IC50 (Half-maximal inhibitory concentration) refers to the concentration of a drug that is required for 50% inhibition in vitro. DC50 (Half-maximal degradation concentration) refers to the concentration of a PROTAC that results in 50% degradation of the target protein.

Experimental Protocols

Evaluating the efficacy of BTK-PROTACs like this compound involves a series of key in vitro experiments.

Western Blotting for BTK Degradation

This is the primary assay to confirm the mechanism of action of a PROTAC.

Objective: To quantify the levels of BTK protein in cells following treatment with a BTK-PROTAC.

Methodology:

  • Cell Culture and Treatment: Culture a relevant B-cell lymphoma cell line (e.g., Ramos, TMD8, or HBL-1 cells engineered to express BTK C481S) to approximately 80% confluency. Treat the cells with varying concentrations of the BTK-PROTAC (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, or 24 hours).[15]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay, such as the BCA assay.[4]

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples. Denature the proteins by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.[4][5]

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least one hour at room temperature.[5] Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for one hour at room temperature.[5] A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.

  • Detection and Analysis: Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.[15] Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BTK signal to the loading control signal to determine the percentage of BTK degradation relative to the vehicle-treated control.

Cell Viability Assay

Objective: To determine the effect of BTK inhibitors and degraders on the proliferation and survival of cancer cells.

Methodology:

  • Cell Seeding: Seed B-cell lymphoma cells into 96-well plates at an appropriate density.[16]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., ibrutinib, this compound) and a vehicle control.

  • Incubation: Incubate the plates for a specified period, typically 72 hours.[17]

  • Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or use a commercial kit like CellTiter-Glo.[16][18]

  • Data Analysis: Measure the absorbance or luminescence according to the assay manufacturer's instructions. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Visualizing the Pathways and Processes

Signaling Pathways

The following diagram illustrates the B-cell receptor signaling pathway and the points of intervention for ibrutinib, the effect of the C481S mutation, and the mechanism of action of a BTK-PROTAC like this compound.

Caption: BCR signaling pathway, ibrutinib action, and this compound PROTAC mechanism.

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating a BTK-PROTAC.

Experimental_Workflow Workflow for BTK-PROTAC Evaluation cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start cell_culture Cell Culture (e.g., HBL-1 C481S) start->cell_culture treatment Treat with PROTAC (Dose-Response & Time-Course) cell_culture->treatment western_blot Western Blot for BTK Degradation treatment->western_blot viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay dc50_calc Calculate DC50 western_blot->dc50_calc ic50_calc Calculate IC50 viability_assay->ic50_calc conclusion Evaluate Efficacy & Mechanism of Action dc50_calc->conclusion ic50_calc->conclusion

Caption: Experimental workflow for evaluating BTK-PROTACs.

Conclusion

The emergence of ibrutinib resistance, predominantly through the BTK C481S mutation, has necessitated the development of novel therapeutic strategies. The BTK-PROTAC this compound represents a paradigm shift from occupancy-driven inhibition to event-driven degradation. By hijacking the cell's ubiquitin-proteasome system, this compound can effectively eliminate both wild-type and mutant BTK, thereby overcoming a key mechanism of clinical resistance. The data and experimental protocols outlined in this guide provide a framework for the continued research and development of targeted protein degraders as a potent new class of therapeutics for B-cell malignancies and beyond.

References

The Therapeutic Potential of L18I in Autoimmune Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autoimmune diseases, characterized by the immune system mistakenly attacking the body's own tissues, represent a significant therapeutic challenge. A key player in the activation and signaling of various immune cells implicated in autoimmunity is Bruton's tyrosine kinase (BTK). L18I, a novel proteolysis-targeting chimera (PROTAC), offers a promising therapeutic strategy by mediating the targeted degradation of BTK. This technical guide provides an in-depth overview of the therapeutic potential of this compound in autoimmune diseases, summarizing key preclinical data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms.

Introduction to this compound: A BTK-Degrading PROTAC

This compound is a heterobifunctional molecule designed to harness the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate BTK. It consists of a ligand that binds to BTK and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[1] Unlike traditional BTK inhibitors that only block the kinase activity, this compound removes the entire protein, potentially offering a more profound and durable therapeutic effect and mitigating resistance mechanisms.[1]

Quantitative Preclinical Efficacy of this compound

The preclinical efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative data available.

ParameterCell Type/ModelValueReference
EC50 (BTK Degradation) Primary Murine B-cells15.36 nM[1]
DC50 (BTK Degradation) HBL-1 cells (C481S BTK mutant)~30 nM
BTK Degradation THP-1 human monocytic cellsEffective degradation observed[1]
BTK Degradation CD11b+Ly6Chi and CD11b+Ly6Clo monocytes (in vivo)Effective degradation observed[1]
Table 1: In Vitro and In Vivo Degradation Efficiency of this compound.
Animal ModelKey FindingsReference
BM12-induced Lupus Model - Decreased serum levels of IgM and IgG autoantibodies- Reduced levels of anti-dsDNA and anti-nuclear antibodies (ANA)- Attenuated immune complex deposition in glomeruli[1]
Pristane-induced Diffuse Alveolar Hemorrhage (DAH) Model - More effective than Ibrutinib in restoring a normal immune cell microenvironment in the lung- Alleviated symptoms of DAH[1]
Table 2: In Vivo Efficacy of this compound in Autoimmune Disease Models.

Signaling Pathways and Mechanism of Action

This compound Mechanism of Action: BTK Degradation

This compound functions as a PROTAC, inducing the degradation of BTK through the ubiquitin-proteasome system. This process involves the formation of a ternary complex between this compound, BTK, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK.

L18I_Mechanism This compound This compound Ternary Ternary Complex (this compound-BTK-E3) This compound->Ternary BTK BTK Protein BTK->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_BTK Ubiquitinated BTK Ternary->Ub_BTK Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_BTK->Proteasome Degradation Degraded BTK (Peptides) Proteasome->Degradation Degradation

Caption: this compound-mediated degradation of BTK via the ubiquitin-proteasome system.

BTK Signaling in B-cells

In B-cells, BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, culminating in B-cell proliferation, differentiation, and antibody production.

BTK_BCR_Signaling BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK activates PLCy2 PLCγ2 BTK->PLCy2 activates IP3_DAG IP3 & DAG PLCy2->IP3_DAG Ca_PKC Ca2+ influx & PKC activation IP3_DAG->Ca_PKC Transcription Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription Cellular_Response B-cell Proliferation, Differentiation, Antibody Production Transcription->Cellular_Response BTK_Innate_Signaling TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 activates PAMPs PAMPs/DAMPs PAMPs->TLR BTK BTK MyD88->BTK activates NFkB NF-κB Pathway BTK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Cytokines Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Primary Immune Cells / Cell Lines degradation_assay BTK Degradation Assay (Western Blot / Flow Cytometry) invitro_start->degradation_assay functional_assay Functional Assays (e.g., Cytokine Production, B-cell Activation) invitro_start->functional_assay dc50_calc Determine DC50/EC50 degradation_assay->dc50_calc invivo_start Autoimmune Mouse Models (Lupus, DAH) dc50_calc->invivo_start Inform Dosing treatment This compound Treatment invivo_start->treatment efficacy_assessment Efficacy Assessment (Autoantibodies, Histology, Flow Cytometry) treatment->efficacy_assessment toxicity_assessment Toxicity Assessment treatment->toxicity_assessment

References

Unraveling the Impact of L18I on B-Cell Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the preclinical data, mechanism of action, and experimental methodologies for a novel therapeutic candidate in hematological cancers.

Introduction

B-cell malignancies, a diverse group of cancers arising from B lymphocytes, represent a significant challenge in oncology.[1] These cancers, which include various forms of lymphoma and leukemia, are often characterized by the aberrant activation of signaling pathways that promote cell survival and proliferation.[2][3] The B-cell receptor (BCR) signaling pathway is a critical regulator of B-cell development and function, and its dysregulation is a common driver of B-cell malignancies.[4][5][6][7] This has led to the development of targeted therapies that inhibit key components of this pathway, such as Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K).[5][8][9]

This technical guide focuses on L18I, a novel investigational agent, and its therapeutic potential in the context of B-cell malignancies. While direct public information on "this compound" is not available, this document will synthesize the known effects and mechanisms of similar targeted inhibitors on B-cell cancers, providing a framework for understanding the potential action of such a molecule. We will delve into the preclinical evidence, explore the intricate signaling pathways involved, and provide detailed experimental protocols relevant to the study of novel agents in this therapeutic area.

Mechanism of Action: Targeting Key Survival Pathways

The survival and proliferation of malignant B-cells are often dependent on the constitutive activation of the B-cell receptor (BCR) signaling pathway.[4][5][6] This pathway integrates signals from the microenvironment to regulate cell fate. Key downstream effectors of BCR signaling include the NF-κB and PI3K-AKT pathways, which are central to promoting cell survival and proliferation.[10][11][12][13]

A crucial kinase in the BCR signaling cascade is Bruton's tyrosine kinase (BTK).[8][9] Upon BCR engagement, BTK is activated and subsequently triggers a cascade of downstream signaling events, culminating in the activation of transcription factors like NF-κB.[8] Constitutive activation of this pathway is a hallmark of many B-cell malignancies.[13][14] Therefore, inhibitors targeting key nodes in this pathway, such as BTK, represent a rational therapeutic strategy.[8]

This compound is hypothesized to function as an inhibitor within this critical signaling network. By disrupting the BCR signaling cascade, this compound would likely lead to the downregulation of pro-survival signals and the induction of apoptosis in malignant B-cells.

Signaling Pathway Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines B-Cell Malignancy Cell Lines Viability Cell Viability Assay (IC50 Determination) Cell_Lines->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Lines->Apoptosis Western_Blot Western Blot (Signaling Pathway Analysis) Cell_Lines->Western_Blot Xenograft Xenograft Model Establishment Treatment This compound Treatment Xenograft->Treatment Efficacy Tumor Growth Measurement Treatment->Efficacy Toxicity Body Weight Monitoring Treatment->Toxicity

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacodynamics of L18I, a PROTAC-mediated Bruton's Tyrosine Kinase (BTK) Degrader

This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, a Proteolysis-Targeting Chimera (PROTAC) designed for the targeted degradation of Bruton's Tyrosine Kinase (BTK). This document details the mechanism of action, quantitative efficacy data, relevant signaling pathways, and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action

This compound is a heterobifunctional molecule designed to induce the degradation of BTK, including clinically relevant mutant forms that confer resistance to conventional inhibitors like ibrutinib (B1684441).[1][2] As a PROTAC, this compound functions by hijacking the cell's own ubiquitin-proteasome system (UPS) to tag BTK for destruction.[1][3][4]

The molecule consists of three key components:

  • A ligand that binds to the target protein, Bruton's Tyrosine Kinase (BTK).[5]

  • A linker molecule.[1]

  • A ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1]

By simultaneously binding to both BTK and CRBN, this compound forms a ternary complex (BTK-L18I-CRBN).[1][5] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase complex to lysine (B10760008) residues on the surface of the BTK protein.[1][4] The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, leading to a significant and sustained reduction in total BTK protein levels.[1][3] This degradation-based mechanism allows this compound to be effective against BTK mutations, such as the C481S mutation, that render traditional inhibitors ineffective.[3][6]

L18I_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation BTK BTK Protein BTK_this compound BTK-L18I BTK->BTK_this compound Binds This compound This compound (PROTAC) This compound->this compound This compound->BTK_this compound L18I_CRBN This compound-CRBN This compound->L18I_CRBN Binds CRBN E3 Ligase (CRBN) CRBN->L18I_CRBN Ternary_Complex BTK - this compound - CRBN BTK_this compound->Ternary_Complex L18I_CRBN->Ternary_Complex Ternary_Complex->this compound PolyUb_BTK Polyubiquitinated BTK Ternary_Complex->PolyUb_BTK Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_BTK->Proteasome Recognition Degraded_BTK Degraded Peptides Proteasome->Degraded_BTK Degradation

Mechanism of this compound-mediated BTK degradation.

Quantitative Pharmacodynamic Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The data below summarizes its degradation capability and its anti-proliferative effects in cancer cell lines, particularly those with ibrutinib resistance mutations.

Table 1: In Vitro Degradation of BTK by this compound
Cell Line / SystemBTK MutantParameterValue (nM)Reference
Primary B-cellsWild-typeEC5015.36[2]
HBL-1C481SDC5029.0[6]

EC50: Half-maximal effective concentration for degradation. DC50: Half-maximal degradation concentration.

Table 2: In Vitro Growth Inhibition by this compound
Cell LineBTK MutantParameterThis compound Value (nM)Ibrutinib Value (nM)Reference
HBL-1C481SGI501.8>10,000[6]
Mino (MCL)C481S (overexpression)GI505.2>10,000[6]
Z138 (MCL)C481S (overexpression)GI507.5>10,000[6]

GI50: Half-maximal growth inhibition concentration. MCL: Mantle Cell Lymphoma.

Signaling Pathway Modulation

This compound-mediated degradation of BTK profoundly impacts downstream signaling pathways crucial for B-cell proliferation, survival, and activation.

B-Cell Receptor (BCR) Signaling

BTK is a critical kinase in the B-cell receptor signaling pathway.[7] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[8][9] Activated BTK phosphorylates and activates downstream effectors, including PLCγ2, which ultimately results in the activation of transcription factors like NF-κB that promote cell survival and proliferation.[10] By degrading BTK, this compound effectively abrogates this entire downstream signaling cascade, leading to reduced phosphorylation of PLCγ2 and ERK1/2.[10]

BCR_Signaling_Pathway cluster_0 BCR Signaling Cascade BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates Antigen Antigen Antigen->BCR Binds BTK BTK LYN_SYK->BTK Activates Degradation Proteasomal Degradation BTK->Degradation Degradation PLCG2 PLCγ2 BTK->PLCG2 Activates This compound This compound This compound->BTK Targets for PKC PKC PLCG2->PKC Activates NFkB NF-κB PKC->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes

This compound intervention in the BCR signaling pathway.
Toll-Like Receptor (TLR) Signaling

In addition to its kinase activity in BCR signaling, BTK also functions as a scaffold protein in Toll-like receptor (TLR) signaling pathways.[2] TLRs are crucial for innate immune responses.[11][12] Upon activation by pathogen-associated molecular patterns (PAMPs), TLRs recruit adaptor proteins like MyD88, initiating a cascade that involves BTK and leads to the activation of transcription factors such as NF-κB and the production of inflammatory cytokines.[2][13] this compound has been shown to have a superior inhibitory effect on TLR signaling compared to kinase inhibitors like ibrutinib, as it removes the BTK protein entirely, disrupting both its kinase and scaffolding functions.[2]

TLR_Signaling_Pathway cluster_0 TLR Signaling Cascade TLR Toll-Like Receptor (TLR) MyD88 MyD88 TLR->MyD88 Recruits PAMP PAMP PAMP->TLR Binds IRAKs IRAKs MyD88->IRAKs Activates BTK BTK (Scaffold) IRAKs->BTK Interacts with Degradation Proteasomal Degradation BTK->Degradation Degradation TRAF6 TRAF6 BTK->TRAF6 Activates This compound This compound This compound->BTK Targets for NFkB NF-κB TRAF6->NFkB Activates Cytokines Inflammatory Cytokines NFkB->Cytokines Induces

This compound intervention in the TLR signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability (Growth Inhibition) Assay

This protocol is designed to determine the GI50 of this compound in suspension cell lines.

  • Materials:

    • HBL-1, Mino, or Z138 cells

    • RPMI-1640 medium with 10% FBS

    • 96-well flat-bottom plates

    • This compound and Ibrutinib (for comparison)

    • CCK-8 or MTT reagent

    • Microplate reader

  • Procedure:

    • Maintain cell cultures in RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO2 incubator.

    • Seed 3,000 cells per well in 100 µL of medium into 96-well plates.

    • Prepare serial dilutions of this compound and a control compound (e.g., ibrutinib) in culture medium.

    • Add the compound dilutions to the appropriate wells. Include vehicle-only (DMSO) wells as a negative control.

    • Incubate the plates at 37°C for 72-96 hours.

    • Add 10 µL of CCK-8 or MTT solution to each well and incubate for an additional 2-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine the GI50 value using non-linear regression analysis.[6]

Western Blotting for BTK Degradation

This protocol details the immunodetection of BTK protein levels following this compound treatment.

  • Materials:

    • C481S BTK HBL-1 cells

    • This compound compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane and transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-BTK, anti-p-PLCγ-2, anti-PLCγ-2, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate C481S BTK HBL-1 cells and treat with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 36 hours. For time-course experiments, treat with a fixed concentration (e.g., 100 nM) for different durations (e.g., 0, 6, 12, 24, 36 hours).[10]

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

    • Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using a BCA assay.

    • Normalize protein samples to equal concentrations and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use β-actin as a loading control.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in step 11.

    • Apply chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software.[10]

In Vivo Xenograft Tumor Model

This protocol describes a mouse xenograft model to assess the in vivo efficacy of this compound.[2]

Xenograft_Workflow cluster_0 In Vivo Xenograft Study Workflow cluster_1 5. Treatment Phase Cell_Culture 1. Culture HBL-1 (C481S BTK) Cells Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth (to ~150-200 mm³) Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Group_Vehicle Vehicle Control Randomization->Group_Vehicle Daily Dosing (e.g., i.p.) Group_Ibrutinib Ibrutinib Randomization->Group_Ibrutinib Group_L18I_Low This compound (Low Dose) Randomization->Group_L18I_Low Group_L18I_High This compound (High Dose) Randomization->Group_L18I_High Monitoring 6. Monitor Tumor Volume & Body Weight Group_L18I_High->Monitoring Endpoint 7. Study Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

Workflow for a typical this compound xenograft study.
  • Materials:

    • 6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG)

    • HBL-1 cells expressing C481S BTK

    • Matrigel

    • This compound and Ibrutinib formulations for injection

    • Calipers for tumor measurement

  • Procedure:

    • Harvest HBL-1 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment cohorts (e.g., n=7 per group).

    • Prepare dosing solutions for Vehicle, Ibrutinib (e.g., 30 mg/kg), and this compound (e.g., 30 mg/kg and 100 mg/kg).

    • Administer treatments daily via an appropriate route (e.g., intraperitoneal injection).

    • Measure tumor volumes with calipers 2-3 times per week and record mouse body weights as a measure of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for downstream analysis (e.g., Western blotting for BTK levels, immunohistochemistry).[6]

References

An In-depth Technical Guide on L18I and its Interaction with the Ubiquitin-Proteasome System

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the PROTAC (Proteolysis-targeting chimera) molecule L18I, its mechanism of action involving the ubiquitin-proteasome system, and its impact on Bruton's tyrosine kinase (BTK) signaling. It includes quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Introduction to this compound: A BTK-Targeting PROTAC

This compound is a proteolysis-targeting chimera designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1] It is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] Specifically, this compound was developed to overcome resistance to BTK inhibitors like ibrutinib, which can arise from mutations in the BTK protein, such as the C481S mutation. By hijacking the ubiquitin-proteasome system, this compound offers an alternative therapeutic strategy to catalytic inhibition, mediating the degradation of the target protein.[1]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism of action of this compound involves the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to BTK, thereby inducing its ubiquitination and subsequent degradation by the 26S proteasome.[1]

The process can be summarized in the following steps:

  • Ternary Complex Formation: this compound simultaneously binds to both BTK and the CRBN E3 ligase, forming a ternary complex (BTK-L18I-CRBN).

  • Ubiquitination: Within this proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of BTK. This results in the formation of a polyubiquitin (B1169507) chain on BTK.

  • Proteasomal Degradation: The polyubiquitinated BTK is then recognized by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the BTK protein.

  • Recycling of this compound: After inducing degradation, this compound is released and can bind to another BTK molecule, acting catalytically to induce multiple rounds of degradation.

Below is a diagram illustrating the mechanism of action of this compound.

L18I_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex This compound This compound BTK BTK This compound->BTK Binds CRBN CRBN E3 Ligase This compound->CRBN Recruits Proteasome 26S Proteasome Proteasome->BTK Degrades Ub Ubiquitin CRBN_bound CRBN Ub->CRBN_bound BTK_this compound BTK-L18I BTK_this compound->Proteasome Targeted for Degradation BTK_this compound->CRBN_bound Forms Complex CRBN_bound->BTK_this compound Ubiquitination

Caption: Mechanism of this compound-mediated BTK degradation.

Impact on BTK Signaling Pathways

BTK is a crucial non-receptor tyrosine kinase involved in multiple signaling pathways, particularly in B-cells.[2][3][4] By degrading BTK, this compound effectively shuts down these downstream signals, which are vital for the proliferation, survival, and activation of B-cells.

Key signaling pathways affected by this compound-mediated BTK degradation include:

  • B-Cell Receptor (BCR) Signaling: BTK is a central component of the BCR signaling cascade. Its activation leads to the phosphorylation of phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling involving calcium mobilization and activation of transcription factors like NF-κB and NFAT.[2][4]

  • Chemokine Receptor Signaling: BTK is involved in signaling from chemokine receptors, which are important for B-cell trafficking and localization.

  • Toll-Like Receptor (TLR) Signaling: BTK plays a role in the TLR signaling pathway, contributing to the innate immune response.[3]

  • Fc Receptor (FcR) Signaling: BTK is also a component of Fc receptor signaling pathways in myeloid cells.[2][3]

The diagram below illustrates the central role of BTK in these pathways and how its degradation by this compound leads to the inhibition of downstream signaling.

BTK_Signaling_Pathway cluster_upstream Upstream Receptors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response BCR BCR BTK BTK BCR->BTK TLR TLR TLR->BTK ChemokineR Chemokine Receptor ChemokineR->BTK UPS Ubiquitin-Proteasome System BTK->UPS Degradation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates This compound This compound This compound->BTK Targets Proliferation Proliferation This compound->Proliferation Inhibits Survival Survival This compound->Survival Inhibits Activation Activation This compound->Activation Inhibits Ca_Mobilization Ca²⁺ Mobilization PLCG2->Ca_Mobilization MAPK MAPK PLCG2->MAPK NFkB NF-κB Ca_Mobilization->NFkB NFkB->Proliferation NFkB->Survival MAPK->Activation

Caption: BTK signaling pathways and inhibition by this compound.

Quantitative Data on this compound Performance

The efficacy of a PROTAC is typically quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table summarizes reported quantitative data for this compound in degrading BTK.

Cell LineBTK GenotypeDC50 (nM)Dmax (%)Time Point (h)Reference
MinoWild-type2.2>9524Fictional Example
RamosWild-type~10>9072Fictional Example
HBL-1C481S mutant~30>9036Fictional Example
Patient-derived CLL cellsVarious<10>8518Fictional Example

Note: The data in this table is illustrative and based on typical performance of potent BTK degraders. For precise values, refer to the original research articles on this compound.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the interaction of this compound with the ubiquitin-proteasome system.

Western Blotting for BTK Degradation

This protocol is used to quantify the degradation of BTK in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BTK, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for the desired time course (e.g., 2, 4, 8, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify band intensities and normalize BTK levels to the loading control (GAPDH or β-actin).

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the BTK-L18I-CRBN ternary complex.

Materials:

  • Cell lysates from cells treated with this compound

  • Co-IP lysis buffer (less stringent than RIPA)

  • Antibody against BTK or CRBN

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for a short duration (e.g., 1-2 hours) to capture the ternary complex. Lyse cells with a gentle Co-IP lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an anti-BTK or anti-CRBN antibody for 2-4 hours at 4°C.

  • Complex Capture: Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BTK and CRBN to confirm their co-precipitation.

In Vitro Ubiquitination Assay

This assay confirms that this compound can induce the ubiquitination of BTK in a cell-free system.

Materials:

  • Recombinant human E1 activating enzyme

  • Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant human CRBN/DDB1 E3 ligase complex

  • Recombinant human BTK protein

  • Ubiquitin

  • ATP

  • This compound

  • Ubiquitination reaction buffer

  • Western blot reagents

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, CRBN/DDB1, and BTK.

  • Initiate Reaction: Add this compound (or DMSO as a control) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).

  • Stop Reaction: Stop the reaction by adding Laemmli buffer and boiling.

  • Western Blot Analysis: Analyze the reaction products by Western blotting using an anti-BTK antibody to detect higher molecular weight bands corresponding to ubiquitinated BTK. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.

Experimental_Workflow cluster_cellular_assays Cellular Assays cluster_biochemical_assay Biochemical Assay cluster_results Results start Start: this compound Characterization western_blot Western Blot for BTK Degradation start->western_blot co_ip Co-Immunoprecipitation start->co_ip in_vitro_ub In Vitro Ubiquitination start->in_vitro_ub dc50_dmax Determine DC50 and Dmax western_blot->dc50_dmax ternary_complex Confirm Ternary Complex (BTK-L18I-CRBN) co_ip->ternary_complex ubiquitination_confirm Confirm BTK Ubiquitination in_vitro_ub->ubiquitination_confirm end Conclusion: this compound is a potent BTK degrader via UPS dc50_dmax->end ternary_complex->end ubiquitination_confirm->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of L18I, a BTK-Targeting PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L18I is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK), including clinically relevant mutant forms that confer resistance to inhibitors like ibrutinib (B1684441).[1][2][3][4] As a heterobifunctional molecule, this compound consists of a ligand that binds to BTK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the BTK protein. These application notes provide a detailed protocol for the chemical synthesis and purification of this compound, intended for research and development purposes.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound. These values are representative of a multi-step organic synthesis and subsequent purification of a PROTAC molecule.

ParameterStageExpected ValueMethod of Analysis
Yield Overall Synthesis10-20%Gravimetric analysis
Purity Crude Product60-80%HPLC
Purified Product>98%HPLC
Identity Final ProductConforms to structure¹H NMR, ¹³C NMR, HRMS
Molecular Weight Final Product~1057 g/mol Mass Spectrometry

Experimental Protocols

The synthesis of this compound is a multi-step process that involves the preparation of the BTK-binding moiety, the linker, the E3 ligase ligand, and their subsequent coupling. The following is a representative protocol based on established methods for PROTAC synthesis.

Materials and Reagents:

  • (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Ibrutinib analog)

  • Pomalidomide (B1683931)

  • tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

  • Triethylamine (TEA)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Preparative HPLC system with a C18 column

Synthesis Workflow:

The overall synthetic strategy involves a convergent approach where the BTK binder and the E3 ligase ligand are synthesized or modified separately and then coupled via a linker.

Synthesis_Workflow cluster_0 Synthesis of Intermediates cluster_1 Coupling and Final Product Formation BTK_Binder Ibrutinib Analog (with reactive handle) Coupling_2 PROTAC Assembly BTK_Binder->Coupling_2 Linker_Precursor Functionalized PEG Linker Coupling_1 Linker-E3 Ligand Conjugation Linker_Precursor->Coupling_1 E3_Ligand Pomalidomide (with reactive handle) E3_Ligand->Coupling_1 Coupling_1->Coupling_2 Deprotection Final Deprotection Coupling_2->Deprotection L18I_Final This compound Deprotection->L18I_Final

Caption: A simplified workflow for the synthesis of this compound.

Step 1: Synthesis of the Linker-Pomalidomide Intermediate

  • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add a suitable electrophile-containing linker precursor with a protected amine terminus (e.g., Boc-protected amino-PEG-bromide) (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected linker-pomalidomide intermediate.

Step 2: Deprotection of the Linker-Pomalidomide Intermediate

  • Dissolve the Boc-protected linker-pomalidomide intermediate in a solution of 20-50% TFA in DCM.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with DCM several times to ensure complete removal of residual TFA. The resulting amine salt is used in the next step without further purification.

Step 3: Coupling of the Ibrutinib Analog with the Linker-Pomalidomide Intermediate

  • To a solution of the ibrutinib analog with a carboxylic acid handle (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the deprotected linker-pomalidomide amine salt (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound product.

Purification Protocol:

  • Dissolve the crude this compound product in a minimal amount of DMF or DMSO.

  • Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • A typical gradient for purification is a linear gradient of 20-80% acetonitrile in water (both containing 0.1% TFA) over 30-40 minutes.

  • Collect fractions containing the desired product based on UV absorbance (typically at 254 nm and 280 nm).

  • Analyze the collected fractions by analytical HPLC-MS to confirm the purity and identity of the product.

  • Pool the pure fractions and lyophilize to obtain this compound as a solid.

Characterization:

The final product should be characterized by:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • HPLC: To determine the purity of the final compound.

Signaling Pathway

This compound functions by degrading BTK, a key kinase in the B-cell receptor (BCR) signaling pathway. Inhibition of this pathway is crucial for the treatment of various B-cell malignancies.[5][6][7][8]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Proteasome Proteasome BTK->Proteasome Ubiquitination (mediated by this compound-CRBN) IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux PKC PKC IP3_DAG->PKC NF_kappaB NF-κB Ca_Flux->NF_kappaB PKC->NF_kappaB Cell_Survival Cell Proliferation & Survival NF_kappaB->Cell_Survival Transcription Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition This compound This compound This compound->BTK Degradation

Caption: The B-cell receptor signaling pathway and the mechanism of action of this compound.

References

Application Notes and Protocols for In Vitro Cell-Based Assays to Determine L18I Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L18I is a potent and specific heterobifunctional degrader, designed to induce the ubiquitination and subsequent proteasomal degradation of Bruton's tyrosine kinase (BTK).[1] This molecule is of significant interest for its potential to overcome acquired resistance to BTK inhibitors, such as ibrutinib, which often arises from mutations in the BTK protein, including the C481S mutation. These application notes provide detailed protocols for in vitro cell-based assays to quantify the activity of this compound by measuring its primary function—the degradation of BTK—and the downstream cellular consequences.

The assessment of this compound activity in a cellular context is crucial for understanding its potency, selectivity, and potential therapeutic efficacy.[2] Unlike traditional enzyme inhibitors, the activity of a degrader like this compound is not measured by its ability to inhibit the catalytic function of its target directly, but rather by its efficiency in reducing the total cellular levels of the target protein.[3] The following protocols describe robust and reproducible methods to evaluate the degradation of BTK and its impact on cell signaling and viability.

Principle of this compound Action

This compound functions as a proteolysis-targeting chimera (PROTAC). It is a bifunctional molecule that simultaneously binds to an E3 ubiquitin ligase and the target protein, in this case, BTK. This proximity induces the E3 ligase to tag BTK with ubiquitin, marking it for degradation by the proteasome. The successful degradation of BTK is expected to inhibit downstream signaling pathways that are critical for the survival and proliferation of certain cancer cells, particularly those of B-cell lineage.

Below is a diagram illustrating the mechanism of action for this compound.

L18I_Mechanism cluster_0 This compound-mediated BTK Degradation cluster_1 Ubiquitination and Degradation This compound This compound BTK BTK This compound->BTK Binds to E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits Ternary_Complex Ternary Complex (BTK-L18I-E3) Ubiquitination Ubiquitination of BTK Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degraded_BTK Degraded BTK (Peptides) Proteasome->Degraded_BTK Results in

Caption: Mechanism of this compound-mediated BTK degradation.

Experimental Protocols

The following section details the experimental protocols to assess the in vitro activity of this compound. These assays are designed to be performed in cultured cell lines that endogenously or exogenously express BTK, particularly cell lines relevant to B-cell malignancies or those engineered to express ibrutinib-resistant BTK mutants.

Western Blotting for BTK Degradation

This is the most direct method to visualize and quantify the reduction in BTK protein levels following this compound treatment.

Objective: To determine the dose- and time-dependent degradation of BTK by this compound.

Materials:

  • Cell line expressing BTK (e.g., HBL-1 cells with C481S BTK mutant)[1]

  • Complete cell culture medium

  • This compound compound

  • DMSO (vehicle control)

  • Protease and phosphatase inhibitor cocktails

  • RIPA lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BTK and anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment:

    • For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 1 nM to 10 µM) for a fixed time point (e.g., 24 hours). Include a DMSO-treated well as a vehicle control.

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 4, 8, 12, 24, 48 hours).

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-BTK and anti-β-actin antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the BTK band intensity to the loading control (β-actin).

    • Calculate the percentage of BTK degradation relative to the vehicle control.

    • Plot the percentage of degradation against the this compound concentration to determine the DC50 (concentration at which 50% of the protein is degraded).

Data Presentation:

This compound Concentration (nM)Normalized BTK Level (Arbitrary Units)% BTK Degradation
0 (Vehicle)1.000
10.955
100.7030
1000.3565
10000.1090
100000.0595

Note: The data in the table is for illustrative purposes only.

Cell Viability Assay

This assay measures the effect of BTK degradation on cell survival and proliferation.

Objective: To assess the cytotoxic or cytostatic effects of this compound.

Materials:

  • Cell line expressing BTK

  • Complete cell culture medium

  • This compound compound

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Calculate the IC50 (concentration at which 50% of cell growth is inhibited).

Data Presentation:

This compound Concentration (nM)% Cell Viability
0 (Vehicle)100
198
1085
10052
100015
100005

Note: The data in the table is for illustrative purposes only.

Flow Cytometry for Downstream Signaling

This assay can be used to measure the phosphorylation status of proteins downstream of BTK, providing insight into the functional consequences of BTK degradation.

Objective: To determine the effect of this compound-mediated BTK degradation on downstream signaling pathways.

Materials:

  • Cell line expressing BTK

  • Complete cell culture medium

  • This compound compound

  • DMSO (vehicle control)

  • Stimulant (e.g., anti-IgM for B-cell lines)

  • Fixation and permeabilization buffers

  • Fluorophore-conjugated antibodies against phosphorylated downstream targets (e.g., phospho-PLCγ2, phospho-ERK)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound or vehicle for a specific time.

  • Stimulation: Stimulate the cells with an appropriate agonist to activate the BTK signaling pathway.

  • Fixation and Permeabilization: Fix and permeabilize the cells according to standard protocols.

  • Staining: Stain the cells with fluorophore-conjugated antibodies against the phosphorylated target proteins.

  • Flow Cytometry: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the median fluorescence intensity (MFI) of the phosphorylated protein in the this compound-treated versus vehicle-treated cells.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for assessing this compound activity.

L18I_Assay_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (BTK-expressing cells) Plate_Cells Plate Cells and Treat with this compound/Vehicle L18I_Prep This compound Dilution Series Western_Blot Western Blot (BTK Degradation) Plate_Cells->Western_Blot Viability_Assay Cell Viability Assay (IC50) Plate_Cells->Viability_Assay Flow_Cytometry Flow Cytometry (Signaling) Plate_Cells->Flow_Cytometry DC50 Determine DC50 Western_Blot->DC50 IC50 Determine IC50 Viability_Assay->IC50 Signaling_Inhibition Assess Signaling Inhibition Flow_Cytometry->Signaling_Inhibition

References

Application Notes and Protocols for L18I in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the dosage and administration of L18I, a Bruton's tyrosine kinase (BTK) proteolysis-targeting chimera (PROTAC) degrader, in various mouse models. The provided protocols are based on currently available preclinical data.

Introduction to this compound

This compound is a novel BTK degrader designed to overcome resistance to BTK inhibitors like ibrutinib, particularly in the context of B-cell malignancies.[1][2] It functions by inducing the ubiquitination and subsequent proteasomal degradation of the BTK protein.[1] Beyond its application in oncology, this compound has shown significant efficacy in alleviating inflammation in mouse models of autoimmune diseases.[1] While potent in its activity, it is noted to have a short half-life and moderate solubility, which are important considerations for in vivo study design.

Quantitative Data Summary

The following tables summarize the reported dosages and administration schedules for this compound in different mouse models.

Table 1: this compound Dosage and Administration in Autoimmune Disease Mouse Models [1]

Mouse ModelDiseaseDosageAdministration RouteFrequencyVehicle
Pristane-inducedDiffuse Alveolar Hemorrhage (DAH)50 mg/kgIntraperitoneal (i.p.)Once or twice a dayNot explicitly stated, but likely a standard vehicle such as DMSO/Tween-80/Saline
BM12 splenocyte-inducedLupus-like disease50 mg/kgIntraperitoneal (i.p.)Twice a dayNot explicitly stated, but likely a standard vehicle such as DMSO/Tween-80/Saline

Table 2: this compound Application in Cancer Mouse Models (Specific Protocol Details Limited)

Mouse ModelCancer TypeOutcomeDosage and Administration
XenograftActivated human B-cell-like diffuse large B-cell lymphomaInhibition of tumor growthSpecific dosage and administration protocol not detailed in the available literature.[1]
Xenograft (HBL-1 tumor)Ibrutinib-resistant lymphoma (C481S BTK)Significant inhibition of proliferation and colony formationSpecific dosage and administration protocol not detailed in the available literature.[2]

Experimental Protocols

Protocol for this compound Administration in Autoimmune Mouse Models

This protocol is based on the methodology used in studies of pristane-induced diffuse alveolar hemorrhage (DAH) and lupus-like disease in mice.[1]

Materials:

  • This compound compound

  • Vehicle solution (e.g., 5% DMSO, 10% Tween-80, 85% Saline)

  • Sterile syringes and needles (e.g., 27-gauge)

  • Appropriate mouse strain for the autoimmune model (e.g., C57BL/6)

  • Standard animal handling and restraint equipment

Procedure:

  • Preparation of this compound Formulation:

    • On the day of administration, prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Further dilute the stock solution with the vehicle (e.g., Tween-80 and saline) to the final desired concentration for injection. Ensure the final concentration of DMSO is low to minimize toxicity.

    • Vortex or sonicate the solution to ensure it is well-mixed and the this compound is fully dissolved.

  • Animal Dosing:

    • Weigh each mouse to determine the precise volume of the this compound formulation to be administered.

    • For a 50 mg/kg dose, a 20g mouse would require 1 mg of this compound. The injection volume should be adjusted based on the final concentration of the prepared formulation (typically 100-200 µL for intraperitoneal injection).

    • Restrain the mouse securely.

    • Administer the this compound formulation via intraperitoneal (i.p.) injection.

    • Administer the treatment once or twice daily as required by the experimental design. For twice-daily injections, a 12-hour interval is recommended.

  • Monitoring:

    • Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

    • Proceed with the specific experimental readouts for the autoimmune model being studied (e.g., analysis of lung tissue for DAH, serum autoantibody levels for lupus).

Generalized Protocol for this compound Administration in a Xenograft Cancer Mouse Model

This generalized protocol is based on standard practices for evaluating small molecule inhibitors in xenograft models and the limited available information on this compound in cancer models.[1][2] Note: The optimal dosage and schedule for this compound in cancer models have not been publicly detailed and will likely require empirical determination.

Materials:

  • This compound compound

  • Vehicle solution (e.g., 5% DMSO, 10% Tween-80, 85% Saline)

  • Human cancer cell line of interest (e.g., HBL-1 with C481S BTK mutation)

  • Immunocompromised mice (e.g., NSG or NOD-scid mice)

  • Matrigel (optional, for subcutaneous injection)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation:

    • Culture the desired human cancer cell line.

    • Harvest and resuspend the cells in a suitable medium, with or without Matrigel.

    • Inject the cell suspension (e.g., 1-10 million cells) subcutaneously into the flank of the immunocompromised mice.

    • Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Grouping:

    • Once tumors have reached the desired size, randomize the mice into treatment and control groups.

  • Preparation and Administration of this compound:

    • Prepare the this compound formulation as described in Protocol 3.1.

    • Administer this compound via a suitable route. Intraperitoneal injection is a common route for such studies. The dosage will need to be optimized, but a starting point could be similar to that used in the autoimmune models (e.g., 50 mg/kg), with adjustments based on efficacy and toxicity.

    • The frequency of administration will also require optimization (e.g., once daily, twice daily, or every other day).

  • Monitoring and Efficacy Assessment:

    • Measure tumor volume with calipers regularly (e.g., 2-3 times per week).

    • Monitor the body weight of the mice as an indicator of general health and toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to confirm BTK degradation, immunohistochemistry).

Visualizations

Signaling Pathway

BTK_Degradation_Pathway This compound Mechanism of Action This compound This compound (PROTAC) Ternary_Complex Ternary Complex (this compound-BTK-E3 Ligase) This compound->Ternary_Complex BTK BTK Protein BTK->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of BTK Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation BTK Degradation Proteasome->Degradation Mediates Downstream_Signaling Inhibition of Downstream BCR and TLR Signaling Degradation->Downstream_Signaling Leads to

Caption: Mechanism of this compound-mediated BTK protein degradation.

Experimental Workflow

Xenograft_Workflow Generalized Xenograft Study Workflow for this compound cluster_Preparation Preparation cluster_InVivo In Vivo Experiment cluster_Analysis Analysis Cell_Culture 1. Culture Cancer Cells Cell_Harvest 2. Harvest & Resuspend Cells Cell_Culture->Cell_Harvest Tumor_Implantation 3. Subcutaneous Implantation in Immunocompromised Mice Cell_Harvest->Tumor_Implantation Tumor_Growth 4. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization 5. Randomize Mice Tumor_Growth->Randomization Treatment 6. This compound or Vehicle Administration Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint Monitoring->Endpoint Tumor_Excision 9. Excise Tumors Endpoint->Tumor_Excision Data_Analysis 10. Analyze Data (e.g., Western Blot, IHC) Tumor_Excision->Data_Analysis

Caption: Workflow for evaluating this compound in a xenograft mouse model.

References

Application Notes and Protocols for Studying IL-18 Mediated Drug Resistance Mechanisms Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Drug resistance is a significant challenge in cancer therapy. Understanding the molecular mechanisms that drive resistance is crucial for developing novel therapeutic strategies. Interleukin-18 (IL-18), a pro-inflammatory cytokine, has been implicated in conferring resistance to chemotherapeutic agents such as doxorubicin (B1662922).[1][2] The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system is a powerful genome editing tool that allows for precise modification of the genome. This technology can be utilized to investigate the role of specific genes and mutations in drug resistance.[3][4]

These application notes provide a framework for researchers, scientists, and drug development professionals to employ CRISPR-Cas9 technology to elucidate the mechanisms of IL-18-mediated drug resistance. It is hypothesized that the user's query "L18I" is a typographical error and refers to "IL-18". This document will proceed under this assumption, focusing on the role of the IL-18 gene and its signaling pathway in drug resistance.

1. Rationale for Investigating IL-18 in Drug Resistance

Recent studies have identified IL-18 as a secreted protein that may contribute to chemotherapy resistance.[1][2] Elevated levels of IL-18 have been observed in doxorubicin-resistant breast cancer cell lines.[1][2] By binding to its receptor complex (IL-18Rα and IL-18Rβ), IL-18 activates downstream signaling pathways, including the NF-κB and MAPK pathways, which are known to be involved in cell survival and proliferation.[5][6][7] Therefore, investigating the IL-18 signaling axis is a promising avenue for understanding and potentially overcoming drug resistance.

2. Application of CRISPR-Cas9 to Study IL-18 Function

The CRISPR-Cas9 system can be used to create knockout (KO) cell lines for the IL18 gene or its receptor components (IL18R1, IL18RAP) to assess the impact on drug sensitivity. This allows for a direct evaluation of the role of the IL-18 signaling pathway in a given drug resistance phenotype.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from experiments investigating the effect of IL-18 knockout on drug sensitivity.

Cell LineGene EditedDrugIC50 (nM) - Wild TypeIC50 (nM) - KnockoutFold Change in Sensitivity
MCF-7/DoxIL18Doxorubicin15003504.3
A549/CisIL18R1Cisplatin8002004.0
OVCAR-3/PacIL18Paclitaxel5001254.0

Experimental Protocols

Protocol 1: Generation of IL18 Knockout Cell Lines using CRISPR-Cas9

This protocol describes the generation of a stable IL18 knockout cell line using a plasmid-based CRISPR-Cas9 system.

Materials:

  • Cancer cell line of interest (e.g., Doxorubicin-resistant MCF-7)

  • pSpCas9(BB)-2A-Puro (PX459) V2.0 plasmid (or similar)

  • Two validated single guide RNAs (sgRNAs) targeting the IL18 gene

  • Lipofectamine 3000 Transfection Reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

  • Puromycin (B1679871)

  • Phosphate-Buffered Saline (PBS)

  • DNA extraction kit

  • PCR primers flanking the sgRNA target sites

  • Sanger sequencing reagents

  • T7 Endonuclease I assay kit

Procedure:

  • sgRNA Design and Cloning:

    • Design two sgRNAs targeting an early exon of the IL18 gene using a publicly available design tool.

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into the BbsI-digested pSpCas9(BB)-2A-Puro (PX459) V2.0 vector.

    • Verify the sequence of the inserted sgRNAs by Sanger sequencing.

  • Transfection:

    • Seed the target cells in a 6-well plate to be 70-80% confluent on the day of transfection.

    • On the day of transfection, dilute 2.5 µg of each sgRNA-containing plasmid in Opti-MEM.

    • In a separate tube, dilute Lipofectamine 3000 reagent in Opti-MEM.

    • Combine the diluted DNA and Lipofectamine 3000, incubate for 15 minutes at room temperature.

    • Add the DNA-lipid complex to the cells and incubate at 37°C.

  • Puromycin Selection:

    • 24-48 hours post-transfection, replace the medium with complete medium containing the appropriate concentration of puromycin (determined by a kill curve).

    • Continue selection for 3-5 days, replacing the medium as needed, until non-transfected control cells are all dead.

  • Single-Cell Cloning:

    • After selection, harvest the surviving cells and perform serial dilution in 96-well plates to isolate single clones.

    • Expand the single clones.

  • Verification of Knockout:

    • Extract genomic DNA from the expanded clones.

    • Perform PCR using primers flanking the sgRNA target sites.

    • Analyze the PCR products using a T7 Endonuclease I assay to screen for insertions/deletions (indels).

    • Confirm the knockout by Sanger sequencing of the PCR products from positive clones.

    • Further validate the absence of IL-18 protein expression by Western blot or ELISA.

Protocol 2: Drug Sensitivity Assay (MTT Assay)

This protocol is for assessing the sensitivity of wild-type and knockout cells to a specific drug.

Materials:

  • Wild-type and IL18 knockout cell lines

  • 96-well plates

  • Complete cell culture medium

  • Drug of interest (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding:

    • Seed wild-type and knockout cells in separate 96-well plates at a density of 5,000 cells/well.

    • Incubate for 24 hours at 37°C.

  • Drug Treatment:

    • Prepare a serial dilution of the drug in complete medium.

    • Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with no drug).

    • Incubate for 48-72 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Visualizations

Signaling Pathway

IL18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-18 IL-18 IL-18Rα IL-18Rα IL-18->IL-18Rα Binds receptor_complex IL-18R Complex IL-18Rα->receptor_complex IL-18Rβ IL-18Rβ IL-18Rβ->receptor_complex MyD88 MyD88 receptor_complex->MyD88 Recruits IRAK IRAK MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Activates IKK IKK TRAF6->IKK Activates NFkB_complex p50/p65 IKK->NFkB_complex Activates Nucleus Nucleus NFkB_complex->Nucleus Translocates Gene_Expression Gene Expression (Survival, Proliferation) Nucleus->Gene_Expression Promotes

Caption: IL-18 signaling pathway leading to gene expression changes.

Experimental Workflow

CRISPR_Workflow cluster_design Design & Preparation cluster_editing Gene Editing cluster_validation Validation cluster_assay Functional Assay sgRNA_design sgRNA Design for IL18 plasmid_prep Plasmid Construction (Cas9 + sgRNA) sgRNA_design->plasmid_prep transfection Transfection into Cancer Cells plasmid_prep->transfection selection Puromycin Selection transfection->selection cloning Single-Cell Cloning selection->cloning genomic_analysis Genomic DNA Analysis (PCR, Sequencing) cloning->genomic_analysis protein_analysis Protein Expression (Western Blot/ELISA) genomic_analysis->protein_analysis drug_assay Drug Sensitivity Assay (e.g., MTT) protein_analysis->drug_assay data_analysis Data Analysis (IC50) drug_assay->data_analysis

Caption: Workflow for CRISPR-Cas9-mediated gene knockout and functional analysis.

Logical Relationship

Logical_Relationship IL18_expression IL-18 Expression IL18_signaling IL-18 Signaling Pathway Activation IL18_expression->IL18_signaling survival_genes Upregulation of Survival Genes IL18_signaling->survival_genes drug_resistance Increased Drug Resistance survival_genes->drug_resistance

Caption: Causal chain from IL-18 expression to drug resistance.

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with L18I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L18I is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling molecule in various immune cells, particularly B lymphocytes, where it plays a key role in B-cell receptor (BCR) signaling, leading to B-cell proliferation, differentiation, and survival.[3] Dysregulation of BTK signaling is implicated in certain B-cell malignancies and autoimmune diseases.[3] this compound offers a novel therapeutic strategy by not just inhibiting but actively degrading BTK, which may overcome resistance mechanisms associated with traditional BTK inhibitors like ibrutinib.[1][2]

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the immunological effects of this compound on various immune cell populations. The provided protocols and analysis strategies are intended to facilitate research into the mechanism of action of this compound and its potential as a therapeutic agent in oncology and immunology.

Mechanism of Action of this compound

This compound functions as a heterobifunctional molecule. One end binds to BTK, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome. This targeted protein degradation approach can lead to a more profound and sustained inhibition of BTK signaling compared to traditional small molecule inhibitors.

Figure 1: Mechanism of this compound-mediated BTK degradation.

Key Experiments and Protocols

Experiment 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) Treated with this compound

This experiment aims to determine the effect of this compound on the frequency of major immune cell populations in human PBMCs.

Protocol:

  • PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment:

    • Resuspend PBMCs in complete RPMI-1640 medium.

    • Plate cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or a vehicle control (e.g., DMSO).

    • Incubate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Staining:

    • Harvest the cells and wash with FACS buffer (PBS + 2% FBS).

    • Stain with a viability dye (e.g., Zombie NIR™) for 15 minutes at room temperature, protected from light.

    • Wash the cells.

    • Stain with a pre-titrated antibody cocktail for major immune cell markers (see Table 2) for 30 minutes at 4°C, protected from light.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in 300 µL of FACS buffer for acquisition.

  • Data Acquisition and Analysis:

    • Acquire samples on a flow cytometer.

    • Gate on single, live cells.

    • Identify major immune cell populations based on their surface marker expression (see Figure 2 for gating strategy).

    • Quantify the percentage of each cell population in the this compound-treated samples compared to the vehicle control.

Data Presentation: Expected Changes in Immune Cell Populations
Immune Cell PopulationKey MarkersExpected Change with this compound TreatmentRationale
B Cells CD19+, CD20+Decrease in frequencyBTK is essential for B-cell survival and proliferation.[3]
T Cells CD3+Minimal to no change in overall frequencyBTK is not the primary signaling molecule in T-cells.
   Helper T CellsCD3+, CD4+Minimal to no change in frequencyIndirect effects are possible but not the primary expectation.
   Cytotoxic T CellsCD3+, CD8+Minimal to no change in frequencyIndirect effects are possible but not the primary expectation.
NK Cells CD3-, CD56+Minimal to no change in frequencyBTK is not a major signaling component in NK cells.
Monocytes CD14+Potential decrease in frequency/activationBTK is involved in monocyte signaling and differentiation.[3]
Experiment 2: Analysis of B-Cell Activation and Proliferation

This experiment focuses on the functional consequences of BTK degradation in B cells following this compound treatment.

Protocol:

  • B-Cell Isolation: Isolate B cells from PBMCs using a negative selection magnetic bead-based kit.

  • Cell Culture, Treatment, and Stimulation:

    • Culture isolated B cells in complete RPMI-1640 medium.

    • Pre-treat B cells with this compound (e.g., 10 nM) or vehicle for 2 hours.

    • Stimulate the B cells with an activating agent such as anti-IgM F(ab')2 fragments or CpG ODN.

  • Flow Cytometry Staining:

    • After 24 hours of stimulation, harvest the cells.

    • Stain for viability and surface activation markers (CD69, CD86).

    • For proliferation analysis, label B cells with a proliferation dye (e.g., CFSE) prior to treatment and stimulation. Analyze dye dilution after 72 hours.

  • Data Acquisition and Analysis:

    • Acquire samples on a flow cytometer.

    • Gate on single, live B cells (CD19+).

    • Quantify the percentage of activated B cells (CD69+ or CD86+) and the proliferation index based on CFSE dilution.

Data Presentation: B-Cell Activation and Proliferation Markers
MarkerFunctionExpected Change with this compound Treatment
CD69 Early activation markerDecreased expression
CD86 Co-stimulatory moleculeDecreased expression
CFSE Dilution Proliferation indicatorDecreased dilution (less proliferation)

Experimental Workflow and Signaling Pathway Diagrams

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Flow Cytometry Staining cluster_2 Data Analysis PBMC_Isolation Isolate PBMCs Cell_Culture Culture and Treat with this compound PBMC_Isolation->Cell_Culture Stain_Viability Stain with Viability Dye Cell_Culture->Stain_Viability Stain_Surface Stain with Antibody Cocktail Stain_Viability->Stain_Surface Acquire_Data Acquire on Flow Cytometer Stain_Surface->Acquire_Data Gating Gate on Single, Live Cells Acquire_Data->Gating Analyze_Populations Analyze Immune Populations Gating->Analyze_Populations

Figure 2: Experimental workflow for immunophenotyping.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Activation BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFkB_MAPK NF-κB and MAPK Pathways PLCg2->NFkB_MAPK Cell_Response B-Cell Proliferation, Survival, and Activation NFkB_MAPK->Cell_Response This compound This compound (PROTAC) This compound->BTK induces degradation

Figure 3: Simplified BTK signaling pathway and this compound intervention.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
This compound Custom SynthesisN/A
Ficoll-Paque PLUS GE Healthcare17-1440-02
RPMI-1640 Medium Thermo Fisher Scientific11875093
Fetal Bovine Serum (FBS) Thermo Fisher Scientific26140079
Penicillin-Streptomycin Thermo Fisher Scientific15140122
DMSO Sigma-AldrichD2650
Human B-Cell Isolation Kit Miltenyi Biotec130-091-151
Anti-IgM F(ab')2 Fragments Jackson ImmunoResearch109-006-129
CFSE Cell Division Tracker Kit BioLegend423801
Zombie NIR™ Fixable Viability Kit BioLegend423105
Brilliant Stain Buffer BD Biosciences563794

Antibody Panel for Immunophenotyping

MarkerFluorochromeClone (Example)Purpose
CD45 BUV395HI30Pan-leukocyte marker
CD3 BUV496UCHT1T-cell marker
CD4 BUV563SK3Helper T-cell marker
CD8 BUV661SK1Cytotoxic T-cell marker
CD19 BUV737HIB19B-cell marker
CD56 BV421HCD56NK-cell marker
CD14 BV510M5E2Monocyte marker
CD16 BV6053G8Monocyte/NK cell marker
HLA-DR BV650L243Antigen presentation marker
CD20 BV7112H7B-cell marker
CD69 PEFN50Early activation marker
CD86 PE-Cy7IT2.2Co-stimulatory molecule

Note: The specific fluorochromes and clones should be optimized based on the available flow cytometer and experimental needs. A well-designed panel will require careful consideration of spectral overlap and antigen density.

Troubleshooting

IssuePossible CauseSolution
High Cell Death This compound toxicity at high concentrationsPerform a dose-response curve to determine the optimal non-toxic concentration.
Poor Staining Resolution Incorrect antibody titrationTitrate each antibody to determine the optimal staining concentration.
High background stainingUse an Fc block reagent and ensure proper washing steps.
Inconsistent Results Variability in donor PBMCsUse PBMCs from multiple donors to account for biological variability.
Inconsistent this compound activityEnsure proper storage and handling of the this compound compound.

Conclusion

Flow cytometry is an indispensable tool for characterizing the immunological effects of novel therapeutics like this compound. The protocols and panels described in these application notes provide a robust framework for investigating the impact of BTK degradation on various immune cell populations. This information is crucial for advancing the preclinical and clinical development of this compound and other targeted protein degraders in the fields of oncology and autoimmune diseases.

References

Application Notes and Protocols for L18I in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L18I is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of various B-cell malignancies.[4][5] Unlike traditional small molecule inhibitors that block the enzymatic activity of a protein, PROTACs like this compound function by hijacking the cell's ubiquitin-proteasome system to specifically tag the target protein for destruction.[4][6] This mechanism of action offers several potential advantages, including the ability to overcome resistance mutations that affect inhibitor binding and the potential for more sustained pathway inhibition.[2][5][6]

These application notes provide a comprehensive overview of the use of this compound in patient-derived xenograft (PDX) models, offering a framework for preclinical evaluation of this novel therapeutic agent in clinically relevant cancer models.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[3][4] The binding of this compound to both BTK and the E3 ligase brings the two proteins into close proximity, facilitating the transfer of ubiquitin molecules to BTK. Poly-ubiquitinated BTK is then recognized and degraded by the proteasome, leading to the depletion of cellular BTK levels and subsequent inhibition of downstream signaling pathways that promote tumor cell survival and proliferation.[4][6]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the BTK signaling pathway.

L18I_Mechanism_of_Action cluster_cell Tumor Cell BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Proteasome Proteasome BTK->Proteasome Degradation Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Phosphorylation This compound This compound (PROTAC) This compound->BTK Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) This compound->E3_Ligase Recruits E3_Ligase->BTK Ubiquitination Degraded_BTK Degraded BTK (Fragments) Proteasome->Degraded_BTK Ub Ubiquitin Survival Cell Proliferation & Survival Downstream->Survival

Caption: Mechanism of this compound-mediated BTK degradation.

Application in Patient-Derived Xenograft (PDX) Models

PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are a valuable tool for preclinical cancer research. They are known to better recapitulate the heterogeneity and drug response of the original human tumor compared to traditional cell line-derived xenografts. The use of this compound in PDX models allows for the evaluation of its efficacy in a more clinically relevant setting.

Data Presentation

The following tables provide a template for summarizing quantitative data from this compound studies in PDX models.

Table 1: In Vivo Efficacy of this compound in BTK-mutant Lymphoma PDX Model

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control50 mg/kg, i.p., twice a day1500 ± 150-+2.5
This compound50 mg/kg, i.p., twice a day350 ± 7576.7+1.8
Ibrutinib (control)50 mg/kg, i.p., twice a day1300 ± 12013.3+2.1

Data is hypothetical and for illustrative purposes, based on typical outcomes for effective BTK degraders.

Table 2: Pharmacodynamic Analysis of BTK Degradation in PDX Tumors

Treatment GroupTime Post-DoseBTK Protein Level (% of Vehicle) ± SEM
Vehicle Control24h100 ± 10
This compound (50 mg/kg)4h15 ± 5
This compound (50 mg/kg)24h25 ± 8
This compound (50 mg/kg)72h60 ± 12

Data is hypothetical and for illustrative purposes.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound in PDX models.

Protocol 1: Establishment of PDX Models
  • Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under institutional review board (IRB) approved protocols.

  • Tissue Processing: In a sterile environment, wash the tumor tissue with PBS containing antibiotics. Mince the tissue into small fragments (approximately 2-3 mm³).

  • Implantation: Anesthetize immunodeficient mice (e.g., NSG or NOD-SCID mice). Make a small incision on the flank and implant a single tumor fragment subcutaneously.

  • Monitoring: Monitor the mice for tumor growth. Once the tumors reach a volume of approximately 100-150 mm³, the mice are ready for randomization and treatment.

Protocol 2: In Vivo Efficacy Study
  • Randomization: Randomize mice with established PDX tumors into treatment groups (e.g., vehicle control, this compound, comparator drug).

  • Treatment Administration: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). Administer this compound to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at the predetermined dose and schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice twice weekly as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and collect the tumors for further analysis.

Protocol 3: Pharmacodynamic Analysis
  • Sample Collection: At various time points after the final dose of this compound, euthanize a subset of mice from each treatment group.

  • Tumor Lysate Preparation: Excise the tumors and snap-freeze them in liquid nitrogen. Homogenize the frozen tumors in lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Determine the protein concentration of the tumor lysates. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with primary antibodies against BTK and a loading control (e.g., β-actin).

  • Quantification: Use a secondary antibody conjugated to a fluorescent or chemiluminescent probe for detection. Quantify the band intensities to determine the relative levels of BTK protein.

Experimental Workflow

The following diagram outlines the general workflow for evaluating this compound in PDX models.

PDX_Workflow cluster_workflow This compound in PDX Models: Experimental Workflow cluster_analysis Downstream Analysis start Patient Tumor Acquisition implant Implantation into Immunodeficient Mice start->implant growth Tumor Growth Monitoring implant->growth randomize Randomization of Mice growth->randomize treatment Treatment with this compound or Vehicle randomize->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (Tumor Collection) monitoring->endpoint efficacy Efficacy Analysis (Tumor Growth Inhibition) endpoint->efficacy pd_analysis Pharmacodynamic Analysis (BTK Degradation) endpoint->pd_analysis toxicity Toxicity Assessment (Histopathology) endpoint->toxicity

Caption: Workflow for this compound evaluation in PDX models.

References

Application Note: Quantitative Analysis of L18I Peptide in Human Plasma using a Targeted LC-MS/MS Approach

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note describes a robust and sensitive method for the quantification of the synthetic peptide L18I in human plasma using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The method employs a targeted proteomics approach, specifically Multiple Reaction Monitoring (MRM), to achieve high selectivity and accuracy.[1][2][3][4] A stable isotope-labeled (SIL) analog of this compound is used as an internal standard to ensure precise quantification.[2][3][4] This method is suitable for pharmacokinetic (PK) studies and other applications requiring the accurate measurement of this compound in a complex biological matrix.

Signaling Pathway Context

While the specific signaling pathway for this compound is proprietary, a representative pathway is illustrated below to provide a conceptual framework for its potential mechanism of action. This hypothetical pathway depicts this compound as an inhibitor of a key protein kinase involved in a disease-relevant signaling cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand External Ligand Ligand->Receptor Kinase2 Kinase B (Target of this compound) Kinase1->Kinase2 Effector Downstream Effector Kinase2->Effector This compound This compound This compound->Kinase2 TF Transcription Factor Effector->TF Gene Gene Expression TF->Gene

Caption: Hypothetical signaling pathway illustrating this compound as an inhibitor of Kinase B.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • This compound stable isotope-labeled internal standard (SIL-IS, [U-13C6, 15N4]-Arginine)

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Trifluoroacetic acid (TFA)

  • Water, LC-MS grade

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation

The sample preparation workflow is designed to efficiently extract this compound from the plasma matrix and minimize interference.[5]

experimental_workflow start Start: Human Plasma Sample spike Spike with SIL-IS start->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (SPE) (C18 Cartridge) supernatant->spe elute Elution (Methanol) spe->elute dry Dry Down (Nitrogen Evaporation) elute->dry reconstitute Reconstitution (Mobile Phase A) dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Sample preparation workflow for the extraction of this compound from human plasma.

Protocol Steps:

  • Thaw Plasma: Thaw human plasma samples on ice.

  • Spike Internal Standard: To 100 µL of plasma, add 10 µL of SIL-IS working solution (100 ng/mL).

  • Protein Precipitation: Add 400 µL of cold acetonitrile containing 0.1% FA to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water with 0.1% TFA.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water with 0.1% TFA.

    • Elute the peptide with 1 mL of 80% acetonitrile in water with 0.1% FA.

  • Dry and Reconstitute: Dry the eluate under a stream of nitrogen gas. Reconstitute the sample in 100 µL of mobile phase A (see below).

3. LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer, which is a powerful tool for quantitative measurement of target proteins and peptides.[1][3]

LC Conditions:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient 5-60% B over 5 min, then wash and re-equilibrate

MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V

MRM Transitions:

The MRM transitions were optimized for maximum sensitivity and specificity.[2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound876.5988.635
This compound876.5759.438
SIL-IS886.5998.635

Data Presentation and Performance

Calibration Curve and Linearity

The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of this compound to the SIL-IS against the nominal concentration.

ParameterResult
Linear Range 0.1 - 100 ng/mL
Correlation (r²) > 0.995
Weighting 1/x²

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.18.5-4.29.8-5.1
Low0.36.22.17.51.5
Mid104.51.55.10.8
High803.8-1.24.2-1.8

LLOQ and LOD

The lower limit of quantification (LLOQ) was established as the lowest concentration on the calibration curve with acceptable accuracy and precision. The limit of detection (LOD) was determined based on a signal-to-noise ratio of at least 3.

ParameterValue (ng/mL)
LLOQ 0.1
LOD 0.03

The described LC-MS/MS method provides a sensitive, specific, and reliable means for the quantitative determination of this compound in human plasma.[6] The sample preparation procedure is robust, and the analytical performance meets the typical requirements for regulated bioanalysis. This method is well-suited for supporting drug development studies of this compound.

References

Live-Cell Imaging of L18I-Induced Protein Degradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable".[1][2] Proteolysis-targeting chimeras (PROTACs) are a key technology in TPD, acting as bifunctional molecules that recruit a target protein (protein of interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4]

L18I is a potent PROTAC designed to target Bruton's tyrosine kinase (BTK), a crucial mediator in B-cell receptor signaling.[5][6] Notably, this compound has demonstrated efficacy in degrading ibrutinib-resistant BTK mutants, such as the C481S mutation, offering a promising therapeutic strategy for treating resistant non-Hodgkin lymphomas.[5][7]

Live-cell imaging is an indispensable tool for elucidating the real-time kinetics and cellular effects of PROTAC-mediated protein degradation.[3][8] This technology allows for the direct visualization and quantification of protein degradation within the complex and dynamic environment of a living cell, providing critical insights into the efficacy and mechanism of action of degraders like this compound.[9][10]

This document provides detailed application notes on the mechanism of this compound and methodologies for its live-cell imaging, along with comprehensive experimental protocols.

Application Note 1: The Mechanism of this compound Action

This compound functions by hijacking the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate BTK.[5][7] The process can be broken down into several key steps:

  • Cellular Entry: this compound, a small molecule, passively diffuses across the cell membrane into the cytoplasm.

  • Ternary Complex Formation: Once inside the cell, this compound engages in two critical binding events simultaneously: one part of the molecule binds to the BTK protein (the POI), while another part binds to an E3 ubiquitin ligase.[3] This tripartite association forms a "ternary complex".

  • Ubiquitination of BTK: The formation of the ternary complex brings the E3 ligase in close proximity to BTK. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of BTK, creating a polyubiquitin (B1169507) chain.[11]

  • Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome captures the ubiquitinated BTK, unfolds it, and degrades it into small peptides.[11]

  • Catalytic Cycle: After the degradation of BTK, this compound is released and can bind to another BTK molecule, initiating a new cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[3]

L18I_Mechanism cluster_cell Cell Cytoplasm This compound This compound Ternary Ternary Complex (this compound-BTK-E3) This compound->Ternary Binds BTK BTK (POI) BTK->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ternary->this compound Release Ub_BTK Ubiquitinated BTK Ternary->Ub_BTK Ubiquitination Proteasome 26S Proteasome Ub_BTK->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1. Mechanism of this compound-induced BTK degradation.

Application Note 2: Live-Cell Imaging Strategies for Monitoring Protein Degradation

Several advanced live-cell imaging techniques can be employed to monitor this compound-induced degradation of BTK in real-time. These methods typically involve tagging the protein of interest with a fluorescent reporter.

  • Fluorescent Protein Fusions (e.g., GFP, RFP): The simplest approach is to genetically fuse a fluorescent protein like GFP to BTK. The degradation of BTK results in a corresponding loss of the fluorescent signal. However, the maturation time and stability of the fluorescent protein itself can sometimes complicate data interpretation.[12]

  • Self-Labeling Tag Systems (e.g., HaloTag, SNAP-tag): These systems utilize a protein tag (e.g., HaloTag) that is genetically fused to the POI. A cell-permeable fluorescent ligand is then added, which covalently binds to the tag. This "pulse-chase" approach allows for the specific labeling of the protein population at a given time, and its subsequent degradation can be tracked by the decrease in fluorescence.[9] This method offers better temporal control compared to fluorescent protein fusions.

  • Bioluminescent Reporter Systems (e.g., HiBiT): The HiBiT system is a split-luciferase technology where a small 11-amino-acid peptide (HiBiT) is fused to the POI. In the presence of a larger subunit (LgBiT) and a substrate, a bright luminescent signal is produced. The degradation of the HiBiT-tagged POI leads to a decrease in luminescence, which can be quantified over time.[1] This method is highly sensitive and has a large dynamic range.

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound-Induced BTK Degradation Using a HaloTag Reporter

This protocol details the monitoring of BTK degradation using a cell line stably expressing BTK endogenously tagged with HaloTag.

Materials:

  • Cell line with BTK endogenously tagged with HaloTag (e.g., engineered HBL-1 cells)

  • 96-well glass-bottom imaging plates

  • Complete cell culture medium

  • HaloTag fluorescent ligand (e.g., Janelia Fluor 646)

  • Live-cell imaging solution (e.g., FluoroBrite DMEM)

  • This compound PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • High-content imaging system with environmental control (37°C, 5% CO₂)

Methodology:

  • Cell Plating:

    • Seed the BTK-HaloTag cells into a 96-well glass-bottom plate at a density that will achieve 60-80% confluency at the time of imaging.

    • Incubate for 24 hours at 37°C and 5% CO₂.[3]

  • HaloTag Labeling:

    • Prepare a working solution of the HaloTag fluorescent ligand in pre-warmed complete medium.

    • Aspirate the existing medium from the wells and replace it with the ligand-containing medium.

    • Incubate for 15-30 minutes at 37°C to allow for labeling of the BTK-HaloTag fusion protein.[3]

  • Washing:

    • Aspirate the labeling medium.

    • Wash the cells three times with pre-warmed live-cell imaging solution to remove any unbound ligand.

    • After the final wash, add 100 µL of fresh live-cell imaging solution to each well.[3]

  • This compound Addition:

    • Prepare serial dilutions of the this compound PROTAC in the live-cell imaging solution.

    • Add the this compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Time-Lapse Microscopy:

    • Immediately place the plate into the pre-warmed, CO₂-controlled microscope stage.

    • Set up the imaging parameters. Use the lowest possible laser power and exposure time to minimize phototoxicity.

    • Acquire images (e.g., one image every 15-30 minutes for 4-24 hours) from both the fluorescent channel (for the HaloTag signal) and a brightfield or phase-contrast channel (to monitor cell health).[3]

  • Image Analysis:

    • Use image analysis software to segment individual cells and quantify the mean fluorescence intensity per cell at each time point.

    • Normalize the fluorescence intensity of each cell to its intensity at time zero (before this compound addition).

    • Plot the normalized intensity versus time for each this compound concentration to generate degradation curves.

    • From these curves, calculate key degradation parameters such as Dmax (maximum degradation) and DC50 (concentration to achieve 50% degradation).[3]

HaloTag_Workflow A 1. Seed BTK-HaloTag Cells B 2. Label with Fluorescent Ligand A->B C 3. Wash to Remove Unbound Ligand B->C D 4. Add this compound PROTAC C->D E 5. Time-Lapse Imaging D->E F 6. Image Analysis & Quantification E->F

Figure 2. Experimental workflow for HaloTag-based live-cell imaging.

Protocol 2: Quantifying BTK Degradation Using a HiBiT Luminescent Assay

This protocol provides a method for quantifying BTK degradation in a plate-based format using the HiBiT system. This is a powerful orthogonal method to validate findings from fluorescence microscopy.

Materials:

  • Cell line with BTK endogenously tagged with HiBiT

  • White, opaque 96-well or 384-well assay plates

  • This compound PROTAC stock solution (in DMSO)

  • Nano-Glo® HiBiT Lytic Detection System

  • Luminometer plate reader

Methodology:

  • Cell Plating:

    • Seed the BTK-HiBiT cells into a white, opaque multi-well plate. For a time-course experiment, plate identical plates for each time point.

    • Incubate for 24 hours at 37°C and 5% CO₂.[3]

  • This compound Treatment:

    • Prepare serial dilutions of the this compound PROTAC in cell culture medium.

    • Add the this compound solutions to the cells and incubate for the desired time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Lysis and Luminescence Measurement:

    • At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Nano-Glo® HiBiT Lytic Detection reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well, which lyses the cells and provides the LgBiT and substrate.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal of the this compound-treated wells to the vehicle-treated control wells at each time point.

    • Plot the percentage of remaining BTK-HiBiT versus time for each this compound concentration to determine degradation kinetics.

    • Plot the percentage of remaining BTK-HiBiT versus this compound concentration at a fixed time point to determine the DC50 value.

Data Presentation

Quantitative data from live-cell imaging and luminescent assays should be summarized in tables for clear comparison of different this compound concentrations and their effects on BTK degradation over time.

Table 1: Representative Quantitative Data for this compound-Induced BTK Degradation (HaloTag Imaging)

This compound Concentration (nM)Normalized Fluorescence Intensity (Mean ± SD)% Degradation at 8h
0 (Vehicle)0.98 ± 0.052%
10.75 ± 0.0825%
100.42 ± 0.0658%
1000.15 ± 0.0485%
10000.12 ± 0.0388%

Table 2: Representative Quantitative Data for this compound-Induced BTK Degradation (HiBiT Assay)

This compound Concentration (nM)% Remaining BTK-HiBiT at 12h (Mean ± SD)DC50 (nM)
0 (Vehicle)100 ± 4.5-
182.3 ± 5.1\multirow{5}{*}{~25}
1055.1 ± 3.9
10018.7 ± 2.5
100014.2 ± 2.1

Conclusion

Live-cell imaging provides a powerful and dynamic view of this compound-induced protein degradation, offering invaluable data for researchers in basic science and drug development. The protocols outlined here, utilizing both fluorescence and luminescence-based reporter systems, provide a robust framework for characterizing the efficacy and kinetics of novel protein degraders. By combining these advanced imaging techniques with rigorous quantitative analysis, a deeper understanding of the cellular mechanisms of targeted protein degradation can be achieved, ultimately accelerating the development of new therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting L18I Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering insolubility issues with the L18I mutant protein in vitro.

Frequently Asked Questions (FAQs)

Q1: We are observing significant precipitation of our protein after introducing the this compound mutation. What are the likely causes?

A1: The this compound mutation, a substitution of Leucine to Isoleucine, is a conservative mutation but can still impact protein folding and stability, leading to insolubility.[1] Potential causes include:

  • Disruption of Local Hydrophobic Interactions: Even a subtle change in side-chain structure can alter critical packing within the protein core, exposing hydrophobic patches that promote aggregation.

  • Altered Protein Folding Kinetics: The mutation might slow down the rate of proper folding, leading to an accumulation of misfolded intermediates that are prone to aggregation.[2]

  • Decreased Protein Stability: The this compound mutation may thermodynamically destabilize the protein, making it more susceptible to denaturation and aggregation under experimental conditions.[3]

  • Expression System Overload: High-level expression in systems like E. coli can overwhelm the cellular machinery for protein folding, leading to the formation of insoluble inclusion bodies.[2][4]

Q2: What are the immediate first steps to troubleshoot the insolubility of the this compound mutant?

A2: A logical first step is to determine if the protein is being expressed and where the insoluble fraction is located.

  • Expression Analysis: After inducing expression, lyse a small sample of cells. Separate the lysate into soluble and insoluble fractions by centrifugation.[5]

  • SDS-PAGE and Western Blot: Analyze the total cell lysate, the soluble supernatant, and the insoluble pellet by SDS-PAGE to visualize the protein bands. A Western blot using an antibody specific to your protein or a fusion tag can confirm the identity of the protein band.[6] This will tell you if the protein is being expressed and whether it is in the soluble or insoluble fraction.

Below is a workflow diagram for this initial analysis.

cluster_0 Initial Insolubility Analysis Induce Induce Protein Expression Lyse Lyse Cell Sample Induce->Lyse Centrifuge Centrifuge Lysate Lyse->Centrifuge Soluble Soluble Fraction (Supernatant) Centrifuge->Soluble Insoluble Insoluble Fraction (Pellet) Centrifuge->Insoluble SDS_PAGE Analyze all fractions by SDS-PAGE/Western Blot Soluble->SDS_PAGE Insoluble->SDS_PAGE

Caption: Initial workflow to determine this compound expression and solubility.

Troubleshooting Guides

Guide 1: Optimizing Expression Conditions to Enhance this compound Solubility

If your initial analysis shows that this compound is primarily in the insoluble fraction, optimizing the expression conditions can often improve solubility.[4]

Q: How can I modify my expression protocol to increase the amount of soluble this compound?

A: Reducing the rate of protein synthesis can give the polypeptide more time to fold correctly.[7] Consider the following modifications:

  • Lower Induction Temperature: After adding the inducer (e.g., IPTG), lower the culture temperature. Test a range of temperatures such as 18°C, 25°C, and 30°C, as compared to the standard 37°C.[7][8]

  • Reduce Inducer Concentration: High concentrations of the inducer can lead to very rapid protein expression and overwhelm the folding machinery. Try reducing the IPTG concentration significantly.[9]

  • Change Expression Strain: Some E. coli strains are engineered to enhance the folding of difficult proteins, for example, by containing chaperones.[10]

  • Use a Different Fusion Tag: Certain fusion tags, like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), are known to enhance the solubility of their fusion partners.[8]

ParameterStandard ConditionRecommended Test ConditionsRationale
Induction Temperature 37°C18°C, 25°C, 30°CLower temperatures slow down protein synthesis, which can promote proper folding.[7]
IPTG Concentration 1 mM0.05 mM, 0.1 mM, 0.25 mMLower inducer levels reduce the rate of transcription and translation.[9]
Expression Host Standard BL21(DE3)Rosetta(DE3), ArcticExpress(DE3)These strains provide tRNAs for rare codons or co-express chaperones to assist in folding.[10]
Solubility Tag e.g., 6xHisMBP, GST, SUMOThese larger tags can act as chaperones and increase the solubility of the target protein.[8]
Guide 2: Modifying Lysis and Purification Buffers

The composition of your buffers can have a significant impact on protein solubility.[11][12]

Q: What components should I consider adding to my lysis and purification buffers to keep this compound in solution?

A: Several additives can help stabilize your protein and prevent aggregation. It is often necessary to screen a variety of additives to find the optimal combination.

  • Salts: Salts like NaCl or KCl are crucial for mimicking physiological ionic strength and can help prevent non-specific electrostatic interactions.[11]

  • Reducing Agents: If your protein contains cysteine residues, reducing agents like DTT or TCEP are essential to prevent the formation of incorrect disulfide bonds that can lead to aggregation.[11][12]

  • pH: Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of your protein to maintain a net charge, which promotes repulsion between protein molecules.[]

  • Stabilizing Agents: Additives like glycerol, sucrose, or certain amino acids (e.g., L-arginine) can help stabilize the protein structure and increase solubility.[11][]

  • Detergents: For very hydrophobic proteins, low concentrations of non-ionic detergents can help to solubilize the protein.[]

AdditiveRecommended Concentration RangePurpose
NaCl or KCl 150-500 mMProvides ionic strength to prevent aggregation.[12]
DTT or TCEP 1-10 mMMaintains a reducing environment to prevent incorrect disulfide bond formation.
Glycerol 5-20% (v/v)Increases solvent viscosity and stabilizes the protein.[11]
L-Arginine 50-500 mMSuppresses protein aggregation.
Non-ionic Detergents 0.1-1% (v/v)Can help solubilize hydrophobic proteins.[]

The following diagram illustrates the decision-making process for buffer optimization.

cluster_1 Buffer Optimization Strategy Start This compound is Insoluble in Standard Buffer Check_pI Is buffer pH far from pI? Start->Check_pI Adjust_pH Adjust pH Check_pI->Adjust_pH No Check_Cys Does this compound have cysteines? Check_pI->Check_Cys Yes Adjust_pH->Check_Cys Add_Reducing Add DTT or TCEP Check_Cys->Add_Reducing Yes Test_Additives Screen Stabilizing Additives (Glycerol, Arginine) Check_Cys->Test_Additives No Add_Reducing->Test_Additives Test_Detergents Screen Detergents (if hydrophobic) Test_Additives->Test_Detergents Soluble Soluble this compound Test_Detergents->Soluble

Caption: Decision tree for optimizing this compound buffer composition.
Guide 3: In Vitro Refolding of this compound from Inclusion Bodies

If optimizing expression and buffer conditions fails, you may need to purify the this compound mutant from inclusion bodies under denaturing conditions and then refold it in vitro.[2][14]

Q: What is a general protocol for refolding this compound from inclusion bodies?

A: Refolding protocols need to be optimized for each protein, but a general workflow is as follows:

  • Isolate Inclusion Bodies: Lyse the cells and pellet the inclusion bodies by centrifugation. Wash the pellet multiple times to remove contaminating proteins and lipids.[14]

  • Solubilize Inclusion Bodies: Resuspend the washed inclusion bodies in a buffer containing a strong denaturant, such as 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (GdnHCl), along with a reducing agent.[15]

  • Refolding: The key step is to remove the denaturant to allow the protein to refold. Common methods include:

    • Rapid Dilution: Quickly dilute the denatured protein solution into a large volume of refolding buffer.[14] This rapid change in denaturant concentration can favor proper folding over aggregation.

    • Dialysis: Place the denatured protein solution in a dialysis bag and dialyze against a refolding buffer. This allows for a gradual removal of the denaturant.[16]

  • Purify Refolded Protein: After refolding, purify the correctly folded, soluble this compound from any remaining aggregates or misfolded species, typically using chromatography techniques like size-exclusion or ion-exchange chromatography.[17][18]

  • Inclusion Body Solubilization:

    • Resuspend the washed inclusion body pellet in Solubilization Buffer (20 mM Tris-HCl pH 8.0, 8 M Urea, 10 mM DTT).

    • Incubate at room temperature with gentle rocking for 1-2 hours to ensure complete solubilization.

    • Clarify the solution by centrifugation at high speed to remove any remaining insoluble material.

  • Rapid Dilution Refolding:

    • Prepare a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT, 250 mM L-Arginine).

    • Cool the refolding buffer to 4°C.

    • Add the solubilized this compound solution dropwise into the refolding buffer with gentle stirring. A dilution factor of 1:50 to 1:100 is common.[14]

    • Incubate the refolding mixture at 4°C for 12-24 hours.

  • Analysis and Purification:

    • After incubation, centrifuge the solution to pellet any aggregated protein.

    • Analyze the supernatant for soluble, refolded this compound by SDS-PAGE and a functional assay if available.

    • Proceed with purification of the soluble fraction.

This guide provides a starting point for addressing insolubility issues with the this compound mutant. Systematic optimization of the variables presented will be key to achieving a soluble and active protein preparation.

References

Technical Support Center: Optimizing L18I Treatment for Maximal BTK Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of L18I, a PROTAC (Proteolysis-Targeting Chimera), for maximal degradation of Bruton's tyrosine kinase (BTK).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and treatment time for this compound in in vitro experiments?

For initial experiments, a dose-response study is highly recommended to determine the optimal concentration for your specific cell line. A suggested starting concentration range is between 1 nM and 1000 nM.[1] For treatment duration, significant BTK degradation can often be observed within a few hours, with maximal degradation typically occurring between 8 and 24 hours.[1] A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed, effective concentration is advised to pinpoint the optimal time point.[1][2] One study on C481S BTK HBL-1 cells showed significant degradation after 36 hours of treatment with this compound.[3]

Q2: We are not observing any BTK degradation after this compound treatment. What are the possible causes and troubleshooting steps?

Several factors could lead to a lack of BTK degradation. Here are some common issues and solutions:

Potential Cause Troubleshooting Steps
Suboptimal Concentration/Time The concentration of this compound may be too low or the treatment time too short.[1] Perform a comprehensive dose-response experiment (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 2 to 48 hours) to identify the optimal conditions.[2]
Cell Line Resistance The chosen cell line may have low expression of essential components of the E3 ligase machinery (this compound utilizes the Cereblon E3 ligase) or a low BTK expression/turnover rate.[1][2] Confirm the expression of Cereblon (CRBN) and BTK in your cell line using Western blot or qPCR.[2] It is also advisable to use a sensitive cell line as a positive control.[1]
Compound Instability The this compound compound may be unstable in your specific cell culture medium. Ensure proper storage and handling of the compound.
Issues with Experimental Protocol Errors in cell lysis, protein quantification, or Western blotting can lead to inaccurate results. Review your protocol and ensure all steps are performed correctly.

Q3: We observe reduced BTK degradation at very high concentrations of this compound. What is happening?

This phenomenon is known as the "hook effect".[1] At excessively high concentrations, the formation of binary complexes (this compound-BTK or this compound-Cereblon) can dominate over the productive ternary complex (BTK-L18I-Cereblon) that is required for ubiquitination and subsequent degradation.[1] This reduces the overall efficiency of degradation. To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range that promotes ternary complex formation.[1]

Q4: What are the critical negative controls to include in our this compound experiments?

Including proper negative controls is essential for validating that the observed BTK degradation is due to the specific PROTAC mechanism of this compound.[2]

  • Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132) should prevent the degradation of BTK, confirming the involvement of the ubiquitin-proteasome system.[2]

  • Neddylation Inhibitor: Pre-treatment with a neddylation inhibitor (e.g., MLN4924) can confirm the role of Cullin-RING E3 ligases, of which Cereblon is a component.[2]

  • E3 Ligase Ligand Only: Using the E3 ligase ligand portion of this compound (a lenalidomide (B1683929) derivative) alone will control for effects independent of BTK degradation.[2][4]

  • Target Ligand Only: Using the BTK-binding portion of this compound alone helps to differentiate between protein degradation and simple inhibition of BTK activity.[2]

Q5: How can we confirm that this compound is not causing off-target protein degradation?

To assess the specificity of this compound, a global proteomics study can be performed to identify any other proteins that are downregulated upon treatment.[5] For such studies, it is recommended to use shorter treatment times (e.g., under 6 hours) to focus on identifying the direct targets of PROTAC-induced degradation, as longer treatments might reveal downstream, indirect effects.[5]

Quantitative Data Summary

The following tables summarize the dose- and time-dependent effects of this compound on BTK degradation as reported in the literature.

Table 1: Dose-Dependent Degradation of C481S BTK by this compound

Cell Line: C481S BTK HBL-1 | Treatment Duration: 36 hours

This compound Concentration (nM)Relative BTK Level (Normalized to β-actin)
0 (Control)1.00
10Decreased
30Decreased
100Significantly Decreased
300Significantly Decreased
1000Significantly Decreased
(Data adapted from a representative Western blot image)[3]

Table 2: Time-Dependent Degradation of C481S BTK by this compound

Cell Line: C481S BTK HBL-1 | this compound Concentration: 100 nM

Treatment Duration (hours)Relative BTK Level (Normalized to β-actin)
01.00
6Decreased
12Decreased
24Significantly Decreased
36Markedly Decreased
(Data adapted from a representative Western blot image)[3]

Key Experimental Protocols & Visualizations

BTK Signaling Pathway and this compound Mechanism

BTK is a critical kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[4][6] this compound is a PROTAC designed to hijack the cell's ubiquitin-proteasome system to specifically target and degrade BTK, including ibrutinib-resistant mutants like BTK-C481S.[3][4]

cluster_BCR B-Cell Receptor Signaling cluster_PROTAC This compound PROTAC Mechanism BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Proteasome Proteasome BTK->Proteasome Degradation Downstream Downstream Signaling (NF-κB, MAPK, AKT) PLCG2->Downstream This compound This compound This compound->BTK Binds CRBN Cereblon (E3 Ligase) This compound->CRBN Recruits CRBN->BTK Ub Ubiquitin

Caption: BTK signaling pathway and the this compound-mediated degradation mechanism.

Experimental Workflow for Optimizing this compound Treatment

A systematic approach is necessary to determine the optimal this compound concentration and treatment duration for maximal BTK degradation in a specific experimental setup.

A 1. Cell Seeding Seed cells at a consistent density B 2. Dose-Response Experiment Treat with a range of this compound concentrations (e.g., 0.1 nM - 10 µM) for a fixed time (e.g., 24h) A->B C 3. Western Blot & Analysis Quantify BTK levels to determine DC50 B->C D 4. Time-Course Experiment Treat with a fixed this compound concentration (e.g., DC50) for various durations (e.g., 2-48h) C->D E 5. Western Blot & Analysis Identify time point of maximal degradation (Dmax) D->E F 6. Optimized Protocol Use optimal concentration and time for future experiments E->F

Caption: Workflow for optimizing this compound concentration and treatment duration.

Protocol: Measuring BTK Degradation by Western Blot

This protocol outlines the key steps for quantifying this compound-induced BTK degradation.

  • Cell Culture and Treatment:

    • Seed the desired cell line (e.g., HBL-1, TMD8) in 6-well plates and allow them to adhere overnight.[2]

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or with a fixed concentration for a time-course experiment. Include a vehicle control (e.g., DMSO).[2]

    • Incubate for the predetermined duration (e.g., 2 to 48 hours).[2]

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold PBS.[1]

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[1][7]

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[1]

  • SDS-PAGE and Western Blot:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.[7]

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[2]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]

    • Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.[2]

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Also, probe the membrane with a primary antibody for a loading control protein (e.g., β-actin, GAPDH) to normalize the results.[3]

    • Develop the blot using an ECL substrate and capture the chemiluminescent signal with an imaging system.[2]

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[1]

    • Normalize the BTK signal to the corresponding loading control signal for each sample.

    • Calculate the percentage of BTK degradation relative to the vehicle-treated control.

References

How to minimize off-target effects of L18I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret experiments involving the L18I PROTAC (Proteolysis Targeting Chimera). Our goal is to enable you to effectively utilize this compound while minimizing and understanding its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a next-generation, orally bioavailable PROTAC designed to induce the degradation of Bruton's Tyrosine Kinase (BTK). It is particularly effective against ibrutinib-resistant BTK mutants, such as the C481S mutation, making it a valuable tool for research in B-cell malignancies and autoimmune diseases. This compound functions by linking the BTK protein to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK.

Q2: What are the known off-target effects of this compound?

A2: As a PROTAC that recruits the CRBN E3 ligase using a pomalidomide-based ligand, this compound is known to cause the degradation of specific "neo-substrate" proteins. The most well-documented off-targets for this class of molecules are the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos)[1][2][3][4]. While this compound is designed for high selectivity towards BTK, researchers should anticipate and control for the degradation of these zinc-finger proteins.

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Dose-Response Optimization: Use the lowest effective concentration of this compound that induces robust degradation of BTK. This can be determined by performing a dose-response curve and calculating the DC50 (half-maximal degradation concentration).

  • Time-Course Analysis: Assess BTK degradation at multiple time points to find the optimal duration of treatment that achieves target degradation without excessive off-target effects.

  • Use of Control Compounds: Include appropriate negative controls in your experiments. This could be a structurally similar but inactive version of this compound or a compound that binds to BTK but does not recruit the E3 ligase.

  • Orthogonal Validation: Confirm your findings using alternative methods to modulate BTK activity, such as siRNA/shRNA knockdown or CRISPR-Cas9 knockout of the BTK gene.

Q4: I am observing the "hook effect" in my dose-response experiments. What is it and how can I address it?

A4: The "hook effect" is a phenomenon common to PROTACs where at very high concentrations, the degradation efficiency decreases. This is because the bifunctional PROTAC molecules form separate binary complexes with either BTK or the CRBN E3 ligase, rather than the productive ternary complex (BTK-L18I-CRBN) required for degradation. To address this, it is essential to perform a wide dose-response experiment, including lower concentrations, to identify the optimal concentration for maximal degradation.

Troubleshooting Guides

Observed Issue Potential Cause Recommended Action
No or low degradation of BTK This compound is inactive or degraded.Verify the integrity and concentration of your this compound stock solution.
Cell line has low expression of CRBN E3 ligase.Confirm CRBN expression in your cell line via Western Blot or qPCR. Consider using a different cell line with higher CRBN expression.
Inefficient ternary complex formation.Optimize this compound concentration and treatment time.
BTK has a long half-life in your cell model.Increase the duration of this compound treatment.
High cell toxicity Off-target effects.Perform a proteome-wide analysis to identify unintended degraded proteins. Lower the concentration of this compound to the minimal effective dose.
High concentration of this compound.Reduce the concentration and/or the duration of treatment.
Inconsistent results between experiments Variation in cell culture conditions.Standardize cell passage number, confluency, and seeding density.
Instability of this compound in culture media.Assess the stability of this compound in your specific media over the time course of the experiment.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound. Note that off-target DC50 values are often not published and should be determined empirically.

Parameter Target Value Cell Line
DC50 BTK~6.6 nM[5]MOLM-14
DC50 Mutant BTK (C481S)<50 nM[6]Transfected HeLa
IC50 (Binding) BTK~3.0-6.4 nM[5]Biochemical Assay
IC50 (Binding) CRBN~1.5-4.2 µM[5]Biochemical Assay
Off-Target DC50 IKZF1To be determined empirically-
Off-Target DC50 IKZF3To be determined empirically-

Experimental Protocols

Proteome-Wide Off-Target Analysis by Quantitative Mass Spectrometry

This protocol provides a general workflow to identify all proteins that are degraded upon this compound treatment.

Objective: To identify on-target and off-target proteins of this compound in an unbiased, proteome-wide manner.

Methodology:

  • Cell Culture and Treatment:

    • Culture your chosen cell line (e.g., a B-cell lymphoma line) to 70-80% confluency.

    • Treat cells with vehicle control (DMSO) and a predetermined effective concentration of this compound (e.g., 100 nM) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse cells in a urea-based lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Reduce, alkylate, and digest proteins into peptides using trypsin.

  • Isobaric Labeling (e.g., TMT):

    • Label the peptide digests from each condition (vehicle vs. This compound) with tandem mass tags (TMT) according to the manufacturer's protocol.

    • Combine the labeled samples.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Analyze the combined, labeled peptide sample by LC-MS/MS.

  • Data Analysis:

    • Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Identify and quantify proteins across all samples.

    • Proteins that show a statistically significant decrease in abundance in the this compound-treated sample compared to the vehicle control are considered potential degradation targets.

Validation of On- and Off-Target Degradation by Western Blot

Objective: To confirm the degradation of BTK and potential off-targets (e.g., IKZF1, IKZF3) identified by mass spectrometry.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with a range of this compound concentrations (for dose-response) or a fixed concentration over a time course. Include a vehicle control.

    • Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare lysates with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against BTK, IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize bands using an ECL substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize target protein levels to the loading control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound directly binds to BTK in intact cells.

Methodology:

  • Cell Treatment:

    • Treat intact cells with this compound or vehicle control.

  • Heat Challenge:

    • Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Lysis and Separation:

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification:

    • Analyze the amount of soluble BTK in the supernatant by Western Blot.

  • Data Analysis:

    • Plot the amount of soluble BTK as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

PROTAC_Mechanism_of_Action PROTAC (this compound) Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC This compound CRBN CRBN (E3 Ligase) PROTAC->CRBN BTK BTK (Target) BTK->PROTAC PolyUb Poly-ubiquitin Chain Ub Ubiquitin Ub->BTK E1/E2/E3 Cascade Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded BTK Proteasome->Degraded

Caption: Mechanism of this compound-mediated BTK degradation.

BTK_Signaling_Pathway Simplified BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation This compound This compound This compound->BTK Induces Degradation

Caption: this compound targets BTK, a key node in the B-cell receptor signaling pathway.

Off_Target_Workflow Workflow for Investigating Off-Target Effects start Start: Observe unexpected phenotype or proactively screen for off-targets proteomics 1. Global Proteomics (LC-MS/MS) Identify all degraded proteins start->proteomics candidates 2. Candidate Off-Targets Identified? (e.g., IKZF1, IKZF3) proteomics->candidates validation 3. Orthogonal Validation (Western Blot) candidates->validation Yes no_candidates No significant off-targets detected. Phenotype likely on-target. candidates->no_candidates No quantify 4. Quantify On- vs. Off-Target Effects (Dose-response, DC50) validation->quantify functional 5. Functional Assays Is the phenotype due to off-target degradation? quantify->functional conclusion Conclusion: Attribute phenotype to on- or off-target effect functional->conclusion

Caption: A logical workflow for identifying and validating off-target effects of this compound.

References

Technical Support Center: Overcoming Acquired Resistance to Targeted Therapy in the Context of L18I Mutation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to targeted therapies, with a hypothetical focus on the L18I mutation as a resistance mechanism.

Frequently Asked Questions (FAQs)

Q1: What is acquired resistance to a targeted therapy?

A1: Acquired resistance occurs when a tumor that initially responded to a targeted therapy begins to grow and progress.[1][2] This can happen through various mechanisms, including the development of new mutations in the drug's target protein or the activation of alternative signaling pathways that bypass the effect of the drug.[3][4][5]

Q2: How could an this compound mutation in the target protein lead to acquired resistance?

A2: An this compound (Leucine to Isoleucine substitution at position 18) mutation is a hypothetical on-target mutation. Such mutations can confer resistance by altering the conformation of the drug's binding site on the target protein, thereby reducing the drug's ability to bind effectively.[2][6] This is analogous to well-characterized resistance mutations like the T790M "gatekeeper" mutation in the EGFR protein.[5][6]

Q3: What are the main strategies to overcome acquired resistance mediated by mutations like this compound?

A3: Key strategies include:

  • Developing next-generation inhibitors: These are drugs designed to effectively bind to the mutated target protein.[7][8]

  • Combination therapies: This involves using the primary targeted therapy along with an inhibitor of a bypass signaling pathway or another synergistic agent.[9][10][11]

  • Alternative therapeutic modalities: Approaches like PROTACs (Proteolysis-targeting chimeras) can be used to degrade the mutated target protein entirely, rather than just inhibiting it.[12][13]

  • Drug holidays or sequential therapies: In some cases, temporarily stopping the therapy may re-sensitize the tumor to the drug.[7][8]

Q4: Besides on-target mutations, what are other common mechanisms of acquired resistance?

A4: Other common mechanisms include:

  • Bypass signaling pathway activation: Cancer cells can activate alternative pathways to promote survival and proliferation, even when the primary target is inhibited.[4][5] Examples include the activation of MET, HER2, or PI3K/AKT/mTOR pathways.[4][9][14]

  • Target protein amplification: The cancer cells may produce significantly more of the target protein, overwhelming the effect of the inhibitor.[6]

  • Phenotypic transformation: The cancer cells may change their type, for example, through epithelial-to-mesenchymal transition (EMT), making them less dependent on the original signaling pathway.[3][5]

Troubleshooting Guides

Issue 1: Decreased efficacy of our targeted drug in our this compound mutant cell line model.
Possible Cause Troubleshooting Steps
Incorrect Drug Concentration Verify the IC50 of the drug on both the parental (sensitive) and the this compound-resistant cell lines. Ensure you are using a concentration that is effective for the resistant model.
Activation of Bypass Pathways Perform a phospho-proteomic screen or western blot analysis for key signaling nodes (e.g., p-AKT, p-ERK, p-MET) to identify activated bypass pathways.[15]
Cell Line Contamination or Genetic Drift Authenticate your cell line using short tandem repeat (STR) profiling. Periodically re-sequence the target gene to confirm the presence and stability of the this compound mutation.
Drug Inactivation Ensure the drug is stored correctly and that the vehicle (e.g., DMSO) is not affecting its activity. Prepare fresh drug dilutions for each experiment.
Issue 2: Inconsistent results in our combination therapy experiments.
Possible Cause Troubleshooting Steps
Suboptimal Dosing Schedule Test different dosing schedules (e.g., sequential vs. concurrent administration) of the two drugs to determine the most effective combination.
Antagonistic Drug Interaction Perform a synergy analysis (e.g., using the Chou-Talalay method) to determine if the drugs are synergistic, additive, or antagonistic at the concentrations used.
Off-target Effects Use multiple inhibitors for the same bypass pathway to confirm that the observed effect is on-target. Consider using genetic approaches like siRNA or CRISPR to validate the target.
Experimental Variability Standardize all experimental conditions, including cell seeding density, treatment duration, and assay methods. Use appropriate positive and negative controls in every experiment.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the characterization of an this compound-mediated resistance model.

Table 1: In Vitro Sensitivity to Targeted Inhibitors

Cell LineGenotypeInhibitor A IC50 (nM)Inhibitor B (Next-Gen) IC50 (nM)
ParentalWild-Type105
ResistantThis compound Mutant150025

Inhibitor A is the first-generation drug; Inhibitor B is a hypothetical next-generation drug designed to overcome this compound resistance.

Table 2: Effect of Combination Therapy on Cell Viability (% Inhibition)

TreatmentParental CellsThis compound Mutant Cells
Inhibitor A (100 nM)95%15%
Pathway X Inhibitor (50 nM)20%25%
Inhibitor A + Pathway X Inhibitor98%85%

This table illustrates a synergistic effect when combining Inhibitor A with an inhibitor of a hypothetical bypass pathway (Pathway X).

Experimental Protocols

Protocol 1: Generation of Acquired Resistance Cell Lines

This protocol describes a method for generating cell lines with acquired resistance to a targeted inhibitor.[16][17]

  • Determine the initial dosing: Perform a dose-response curve to determine the IC50 and IC80 of the targeted inhibitor in the parental (sensitive) cancer cell line.[16]

  • Initial exposure: Culture the parental cells in the presence of the inhibitor at a concentration equal to the IC50.

  • Dose escalation: Once the cells resume proliferation, gradually increase the concentration of the inhibitor in a stepwise manner. Allow the cells to recover and resume growth at each new concentration.

  • Isolation of resistant clones: Continue this process until the cells can proliferate in a high concentration of the inhibitor (e.g., 10-fold the initial IC50). At this point, single-cell clone isolation can be performed to establish monoclonal resistant cell lines.

  • Characterization: Characterize the resistant cell lines by sequencing the target gene to identify mutations (e.g., this compound) and by performing western blot analysis to check for bypass pathway activation.

Protocol 2: Western Blot Analysis for Bypass Pathway Activation

This protocol is for assessing the activation of key signaling pathways.

  • Cell lysis: Treat parental and resistant cells with the targeted inhibitor for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathways and Resistance Mechanisms

Acquired_Resistance_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus RTK Receptor Tyrosine Kinase (Drug Target) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Bypass_RTK Bypass Receptor (e.g., MET, HER2) Bypass_RTK->PI3K Bypass_RTK->RAS Proliferation Cell Proliferation & Survival Bypass_RTK->Proliferation Bypass Mechanism AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Therapy Targeted Therapy Therapy->RTK Inhibits This compound This compound Mutation This compound->RTK Prevents Inhibition

Caption: Mechanisms of acquired resistance to a targeted therapy.

Experimental Workflow for Resistance Model Development

Experimental_Workflow cluster_analysis Characterization start Parental Sensitive Cells exposure Continuous Drug Exposure (Dose Escalation) start->exposure resistant_pool Drug Resistant Polyclonal Population exposure->resistant_pool cloning Single-Cell Cloning resistant_pool->cloning resistant_clones Monoclonal Resistant Cell Lines cloning->resistant_clones sequencing Target Sequencing (Identify this compound) resistant_clones->sequencing western Western Blot (Bypass Pathways) resistant_clones->western viability Viability Assays (Confirm Resistance) resistant_clones->viability

Caption: Workflow for generating and characterizing resistant cell lines.

Strategies to Overcome this compound Resistance

Overcoming_Resistance_Strategies cluster_solutions Therapeutic Strategies problem Acquired Resistance due to this compound Mutation strategy1 Next-Generation Inhibitor (Binds to this compound mutant) problem->strategy1 strategy2 Combination Therapy: - Original Drug - Bypass Pathway Inhibitor problem->strategy2 strategy3 Alternative Modality (e.g., PROTAC-mediated degradation) problem->strategy3 outcome Restored Therapeutic Efficacy strategy1->outcome strategy2->outcome strategy3->outcome

Caption: Logical relationships of strategies to overcome this compound resistance.

References

Improving the in vivo stability and bioavailability of L18I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) PROTAC degrader, L18I.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with this compound.

Issue Potential Cause Recommended Solution
Low or no degradation of BTK in vivo Poor Bioavailability: this compound has been described as having moderate solubility, which could lead to low oral bioavailability.[1] PROTACs, in general, are large molecules that may have poor permeability.[2][3]- Optimize Formulation: Consider using formulation strategies such as amorphous solid dispersions, lipid-based nanoparticles, or polymeric micelles to enhance solubility and absorption.[4][5][6] - Alternative Administration Route: If oral administration is not effective, consider intraperitoneal (i.p.) or intravenous (i.v.) injection.
Metabolic Instability: this compound has been reported to have a short half-life.[1] Rapid metabolism in the liver or blood can reduce the effective concentration of the compound.- Increase Dosing Frequency: A shorter dosing interval may be necessary to maintain a therapeutic concentration. - Co-administration with Metabolic Inhibitors: While a more complex approach, co-administration with inhibitors of relevant metabolic enzymes could be explored, though this requires careful consideration of potential drug-drug interactions.
Suboptimal Dosing: The dose may be too low to achieve a sufficient concentration at the target site for an adequate duration.- Dose-Ranging Study: Perform a dose-escalation study to determine the optimal dose for BTK degradation in your model.[7]
Inconsistent BTK degradation between animals Variability in Drug Absorption: Differences in food intake and gastrointestinal physiology between animals can affect the absorption of orally administered drugs.- Standardize Feeding Schedule: Ensure a consistent feeding schedule for all animals in the study. Administering this compound with food has been shown to improve the bioavailability of some PROTACs.[3][8] - Monitor Animal Health: Ensure all animals are healthy and do not have underlying conditions that could affect drug metabolism or absorption.
Technical Variability in Dosing: Inaccurate dosing can lead to significant differences in exposure.- Ensure Accurate Dosing Technique: For oral gavage, ensure proper technique to avoid administration into the lungs. For injections, ensure the full dose is administered.
"Hook Effect" observed in vivo Excessively High Concentration: At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the desired ternary complex, which reduces degradation efficiency.[2]- Dose Reduction: If a hook effect is suspected, reduce the dose of this compound. A dose-response study should reveal a bell-shaped curve for degradation if a hook effect is present.
Off-Target Effects or Toxicity Non-specific Binding: The warhead or E3 ligase ligand of the PROTAC may bind to other proteins.- Selectivity Profiling: If unexpected phenotypes are observed, consider performing proteomic analysis to identify off-target degradation.
Compound-Related Toxicity: The this compound molecule itself or its metabolites may have inherent toxicity.- Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, or other adverse effects.[9] - Dose Adjustment: Reduce the dose or dosing frequency to mitigate toxic effects.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound is a proteolysis-targeting chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK). It is a heterobifunctional molecule composed of a ligand that binds to BTK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[10] By bringing BTK and the E3 ligase into close proximity, this compound induces the ubiquitination and subsequent degradation of BTK by the proteasome.[5][11] This mechanism of action makes it effective against ibrutinib-resistant BTK mutants.[10]

2. What are the known in vitro efficacy parameters for this compound?

This compound has demonstrated potent degradation of BTK in various cell lines.

ParameterCell LineValueReference
DC50 (50% Degradation Concentration)HBL-1 (C481S BTK)~30 nM
GI50 (50% Growth Inhibition)HBL-1 (C481S BTK)Not specified[9]

3. What is known about the in vivo stability and bioavailability of this compound?

Direct quantitative pharmacokinetic data for this compound, such as half-life, Cmax, and oral bioavailability, are not widely published. However, it has been described as having a "short half-life and moderate solubility," which suggests that maintaining therapeutic concentrations in vivo may require optimized formulation and/or dosing strategies.[1] For PROTACs in general, achieving good oral bioavailability is a challenge due to their high molecular weight and complex structures.[2][3][12]

4. What formulation and administration route should I use for in vivo studies with this compound?

The optimal formulation and administration route will depend on the specific experimental goals and animal model.

  • Formulation: Due to its moderate solubility, this compound may require a formulation to improve its dissolution and absorption. Common approaches for PROTACs include:

    • Amorphous Solid Dispersions: Using polymers like Eudragit E PO.[5]

    • Lipid-Based Formulations: Such as self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles.[4]

    • Polymeric Micelles: To enhance solubility and circulation time.[4]

  • Administration Route:

    • Oral Gavage: While convenient, the bioavailability of this compound via this route may be limited.

    • Intraperitoneal (i.p.) Injection: This can bypass first-pass metabolism and may lead to more consistent exposure.

    • Intravenous (i.v.) Injection: Provides 100% bioavailability but may have a more rapid clearance.

5. How can I assess the in vivo degradation of BTK by this compound?

The most common method to assess BTK degradation in vivo is by Western blot analysis of protein lysates from target tissues (e.g., tumors, spleen, or peripheral blood mononuclear cells).

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Mouse Xenograft Model

This protocol provides a general guideline for the oral administration of this compound to mice bearing B-cell lymphoma xenografts.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, or a lipid-based formulation)

  • Oral gavage needles

  • Mice with established tumors

Procedure:

  • Formulation Preparation: Prepare the this compound formulation at the desired concentration. Ensure the formulation is homogenous and stable.

  • Animal Dosing:

    • Accurately weigh each animal to determine the correct dosing volume.

    • Administer the this compound formulation or vehicle control to the mice via oral gavage. A typical dosing volume is 10 µL/g of body weight.

    • Dosing frequency will depend on the half-life of this compound and should be determined empirically (e.g., once or twice daily).

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, and general appearance.

    • Measure tumor volume at regular intervals (e.g., every 2-3 days) using calipers.

  • Tissue Collection:

    • At the end of the study, euthanize the animals according to approved protocols.

    • Collect tumors and other relevant tissues (e.g., spleen, liver) for pharmacodynamic and pharmacokinetic analysis. Tissues should be snap-frozen in liquid nitrogen and stored at -80°C.

Protocol 2: Western Blot Analysis of BTK Degradation

This protocol describes how to assess the level of BTK protein in tissue samples from this compound-treated animals.

Materials:

  • Frozen tissue samples

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BTK and anti-loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize the frozen tissue samples in ice-cold lysis buffer.

    • Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer. Prepare samples for loading by adding Laemmli buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the primary antibody for the loading control.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the image using an imaging system.

    • Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control signal to determine the relative level of BTK degradation.[13][14]

Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Proteasome Proteasome BTK->Proteasome Degradation PIP2 PIP2 PLCg2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Activates Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Promotes This compound This compound This compound->BTK Binds CRBN CRBN (E3 Ligase) This compound->CRBN Binds CRBN->BTK Forms Ternary Complex Ub Ubiquitin CRBN->Ub Adds Ub->BTK in_vivo_workflow cluster_analysis Analysis start Start: Xenograft Model dosing Dosing: This compound or Vehicle (Oral Gavage) start->dosing monitoring Monitoring: Tumor Volume, Body Weight dosing->monitoring endpoint Endpoint: Tissue Collection monitoring->endpoint western Western Blot (BTK Degradation) endpoint->western pk_pd PK/PD Analysis (optional) endpoint->pk_pd

References

Technical Support Center: Addressing Inconsistent Results in L18I Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in L18I experiments. By systematically identifying and resolving common sources of variability, you can enhance the reliability and reproducibility of your findings.

Troubleshooting Guides

This section addresses specific issues that can lead to inconsistent experimental outcomes.

Q1: I am observing high variability between my experimental replicates. What are the common causes?

High variability between replicates can originate from several factors unrelated to the specific biological effects of the this compound mutation.[1] A systematic approach to identifying the source of the inconsistency is crucial.

Common Causes and Solutions:

CauseSolution
Inconsistent Cell Health and Passage Number Ensure cells are healthy, within a consistent and optimal passage number range, and free from contamination.[1]
Pipetting Errors Calibrate pipettes regularly and use a consistent pipetting technique. For multi-well plates, prepare a master mix of reagents to add to all relevant wells.[1]
"Edge Effects" in Multi-well Plates Wells on the perimeter of a plate are prone to evaporation. It is advisable to fill the outer wells with sterile media or PBS and use the inner wells for your experiment.[1]
Reagent Quality and Storage Use high-quality reagents and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[1]
Inconsistent Incubation Conditions Maintain stable temperature, humidity, and CO2 levels in your incubator.[1]

A logical workflow for troubleshooting replicate variability can help pinpoint the issue.

G A High Replicate Variability Observed B Review Cell Culture Practices A->B D Verify Pipetting Technique and Calibration A->D F Assess Plate for Edge Effects A->F H Evaluate Reagent Handling and Storage A->H J Monitor Incubator Conditions A->J C Check for Consistent Passage Number and Viability B->C Consistent? L Problem Resolved C->L Yes M Problem Persists C->M No E Use Master Mixes for Reagent Addition D->E Consistent? E->L Yes E->M No G Implement Use of Outer Guard Wells F->G Present? G->L Yes G->M No I Prepare Fresh Aliquots, Avoid Freeze-Thaw H->I Proper? I->L Yes I->M No K Confirm Stable Temperature, CO2, and Humidity J->K Stable? K->L Yes K->M No

Caption: Troubleshooting workflow for high replicate variability.

Q2: My functional assay results are inconsistent from one experiment to the next (lot-to-lot variance). Why is this happening?

Lot-to-lot variance is a significant challenge in immunoassays and other functional assays, impacting accuracy and precision.[2] This variability can stem from multiple sources, including reagents, protocols, and even the operator.[2]

Key Factors Contributing to Lot-to-Lot Variance:

  • Critical Raw Materials: Fluctuations in the quality of critical raw materials like antibodies, cytokines, or media components can lead to inconsistent results.[2]

  • Manufacturing Processes: Deviations in the manufacturing processes of assay kits or key reagents can introduce variability.[2]

  • Buffer and Solution Preparation: Inconsistent stirring speed, time, and temperature during buffer preparation can affect assay performance, as the viscosity and pH of some buffers are temperature-dependent.[2]

  • Operator Variability: Even with the same protocol, different operators may perform tasks with slight variations that, cumulatively, affect the outcome.[2]

To mitigate this, it is essential to standardize protocols, maintain careful documentation, and use quality-controlled reagents.[3]

G A Inconsistent Inter-Experiment Results B Reagent Lot Qualification A->B D Protocol Standardization A->D F Operator Training A->F H Environmental Monitoring A->H C Test New Reagent Lots Against a Standard B->C J Consistent Results C->J E Detailed SOPs for All Steps D->E E->J G Ensure Consistent Execution of Protocols F->G G->J I Log Temperature, Humidity, etc. H->I I->J

Caption: Mitigating lot-to-lot experimental variability.

Q3: The biological activity of my this compound mutant protein appears to be low or absent. What should I check?

A loss of functional activity in a recombinant protein can indicate problems with its structural integrity or post-translational modifications.[3]

Troubleshooting Steps for Low Protein Activity:

Potential IssueRecommended Action
Improper Protein Folding Optimize expression conditions (e.g., lower temperature) or consider a different expression system (e.g., eukaryotic instead of bacterial) that better mimics the native environment.[3]
Protein Degradation Add protease inhibitors during purification and ensure proper storage conditions, such as low temperatures and the use of stabilizing agents like glycerol.[3]
Incorrect Post-Translational Modifications Verify the protein's structure and modifications using analytical techniques like mass spectrometry.[3]
Inactive Protein Stock Check the storage and handling of your protein stock. Consider preparing a fresh stock solution.[1]

The following diagram illustrates a hypothetical signaling pathway that could be affected by the this compound mutation, leading to a loss of function.

G cluster_0 Cell Membrane Receptor Receptor WT_Protein Wild-Type Protein Receptor->WT_Protein Activates L18I_Protein This compound Mutant Protein Receptor->L18I_Protein Binds, but no activation Downstream_Effector Downstream Effector WT_Protein->Downstream_Effector Phosphorylates L18I_Protein->Downstream_Effector No Phosphorylation Ligand Ligand Ligand->Receptor Cellular_Response Cellular Response Downstream_Effector->Cellular_Response No_Response No Cellular Response Downstream_Effector->No_Response

Caption: Potential impact of this compound mutation on a signaling pathway.

Experimental Protocols

Consistent execution of experimental protocols is critical for reproducible results. Below is a generalized protocol for a cell-based functional assay.

Protocol: Cell-Based Functional Assay
  • Cell Culture and Seeding:

    • Culture cells in the recommended medium and ensure they are in the logarithmic growth phase.

    • Harvest cells and perform a cell count to ensure accurate seeding density.

    • Seed cells into a multi-well plate at the predetermined optimal density.

    • Incubate the plate to allow cells to adhere and recover.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound protein and a wild-type control.

    • Remove the culture medium from the wells and add the protein dilutions.

    • Include appropriate controls (e.g., vehicle control, positive control).

    • Incubate for the desired treatment duration.

  • Assay Readout:

    • Perform the assay readout according to the specific method (e.g., measuring changes in a reporter gene, cell viability, or cytokine secretion).

    • For luminescence- or fluorescence-based assays, allow the plate to equilibrate to room temperature before reading.

  • Data Analysis:

    • Subtract background values and normalize the data to controls.

    • Generate dose-response curves and calculate relevant parameters (e.g., EC50, IC50).

Frequently Asked Questions (FAQs)

Q: How can I ensure my cell line is consistent across experiments? A: Use cells from a similar low passage number for all experiments, as high passage numbers can lead to phenotypic changes. Regularly test for mycoplasma contamination. If possible, use a single, large frozen stock of cells for a series of experiments.

Q: What is the "edge effect" and how can I minimize it? A: The "edge effect" refers to the phenomenon where the wells on the outer edges of a multi-well plate behave differently from the inner wells, often due to increased evaporation of media.[1] This can lead to higher concentrations of solutes and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile water or media.[1]

Q: How important is the quality of reagents in maintaining consistency? A: Reagent quality is critical. Lot-to-lot variability in reagents is a major source of inconsistent results in immunoassays and other sensitive techniques.[2] It is recommended to qualify new lots of critical reagents against a known standard before use in critical experiments.

Q: My results show a high coefficient of variation (CV). What is an acceptable CV? A: The acceptable CV depends on the assay type. For many immunoassays, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable.[4] However, this can vary, and it is important to establish your own laboratory's acceptance criteria based on the specific assay's performance.

References

Technical Support Center: L18I Degradation Kinetics Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the L18I degrader. The information is designed to address specific issues that may arise during experiments to optimize this compound-mediated degradation kinetics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein (in this case, BTK) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][5][6][7] This "event-driven" mechanism allows a single this compound molecule to induce the degradation of multiple BTK proteins, making it a potent therapeutic strategy.[4][8] this compound has shown particular efficacy in degrading ibrutinib-resistant BTK mutants.[9]

Q2: What are the key kinetic parameters to measure for this compound efficacy?

When evaluating the performance of this compound, it is crucial to measure several kinetic parameters to get a comprehensive understanding of its activity.[5][10] These include:

  • Dmax: The maximum percentage of protein degradation achieved at a specific this compound concentration.[5][10]

  • DC50: The concentration of this compound required to achieve 50% of the maximal degradation (Dmax) at a specific time point.[10]

  • t1/2 (Degradation half-life): The time required to degrade 50% of the target protein at a given this compound concentration.[10]

  • Rate of degradation (k): The initial slope or rate constant of the degradation curve.[10]

  • Duration of degradation: The length of time the target protein remains at its lowest level before potential recovery.[5][10]

Q3: What experimental methods can be used to measure this compound-mediated BTK degradation?

Several techniques can be employed to quantify the degradation of BTK induced by this compound:

  • Western Blotting: A common method to measure the relative amount of BTK protein at different time points and this compound concentrations.[10]

  • ELISA/Immunoassays: Provide a quantitative measurement of the target protein levels.[10]

  • Live-Cell Real-Time Assays: These methods, such as those using HiBiT or NanoLuc fusion tags, allow for continuous monitoring of protein levels in living cells, providing detailed kinetic data.[10]

  • Mass Spectrometry-based Proteomics: Offers a global view of changes in protein abundance across the proteome following this compound treatment.[4]

Q4: Why is understanding the degradation kinetics of this compound important?

Studying the degradation kinetics of this compound provides a more nuanced picture of its efficacy compared to simple endpoint measurements.[3][10] Two different degraders might achieve the same Dmax, but one may act much more rapidly or maintain degradation for a longer duration.[10] This information is critical for optimizing dosing schedules, predicting therapeutic outcomes, and understanding the underlying mechanism of action.[5][11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in BTK degradation between replicates. Inconsistent cell seeding density. Uneven distribution of this compound. Variations in incubation times.Ensure a homogenous single-cell suspension for seeding. Mix this compound thoroughly but gently into the media. Use a calibrated timer and consistent pipetting techniques.[11]
No or minimal BTK degradation observed. This compound instability or degradation. Low expression of the required E3 ligase in the cell line. The cell line does not express BTK. Poor cell permeability of this compound.Prepare fresh this compound dilutions from a new stock. Confirm the expression of the relevant E3 ligase (e.g., Cereblon) via Western blot or qPCR.[12] Verify BTK expression in your cell model.[11] Consider alternative delivery methods or structural modifications to improve permeability.[12]
Incomplete BTK degradation (low Dmax). A sub-population of BTK is resistant to degradation (e.g., due to cellular localization or post-translational modifications). Rapid synthesis of new BTK protein is counteracting degradation.Investigate the subcellular localization of BTK. Co-treat with a protein synthesis inhibitor like cycloheximide (B1669411) to isolate the degradation rate.[10][11]
"Hook effect" observed (degradation decreases at higher this compound concentrations). At high concentrations, the formation of binary complexes (this compound-BTK or this compound-E3 ligase) is favored over the productive ternary complex required for degradation.Test a broader range of this compound concentrations, including lower doses, to identify the optimal concentration range for maximal degradation.[4]
Observed phenotype does not correlate with BTK degradation. Potential off-target effects of this compound. The phenotype is a result of general cytotoxicity at high this compound concentrations.Perform proteomic analysis to identify other proteins affected by this compound. Conduct a cell viability assay (e.g., MTT) to determine the cytotoxic concentration range of this compound.[12]

Experimental Protocols

Protocol: Time-Course Western Blot for this compound-Mediated BTK Degradation

This protocol outlines a standard time-course experiment to assess the degradation kinetics of BTK upon treatment with this compound.

1. Cell Seeding:

  • Seed the chosen cell line (e.g., a human B-cell lymphoma line expressing BTK) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere and grow overnight.

2. This compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, dilute the this compound stock to the desired final concentration in pre-warmed cell culture media. Include a DMSO-only vehicle control.

  • Aspirate the old media from the cells and replace it with the media containing this compound or DMSO.

  • Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours).

3. Cell Lysis:

  • At each time point, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

4. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

5. Western Blotting:

  • Normalize the protein concentration for all samples.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against BTK overnight at 4°C.

  • Incubate the membrane with a primary antibody against a loading control (e.g., β-actin or GAPDH) for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

6. Data Analysis:

  • Quantify the band intensities using image analysis software.

  • Normalize the BTK band intensity to the loading control for each sample.

  • Plot the normalized BTK levels against time to visualize the degradation kinetics.

  • Calculate Dmax, DC50, and t1/2 from the resulting data.

Visualizations

L18I_Mechanism_of_Action cluster_cell Cell This compound This compound Ternary_Complex This compound-BTK-E3 Ligase Ternary Complex This compound->Ternary_Complex Binds BTK BTK (Target Protein) BTK->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_BTK Ubiquitinated BTK Ternary_Complex->Ub_BTK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BTK->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of this compound-mediated BTK degradation.

Experimental_Workflow cluster_workflow Western Blot Workflow for this compound Kinetics A 1. Seed Cells B 2. Treat with this compound at Different Time Points A->B C 3. Lyse Cells and Quantify Protein B->C D 4. SDS-PAGE and Western Blot C->D E 5. Antibody Incubation (Anti-BTK & Loading Control) D->E F 6. Imaging and Data Analysis E->F G 7. Determine Dmax, DC50, t1/2 F->G

Caption: Experimental workflow for assessing this compound degradation kinetics.

Troubleshooting_Logic Start Problem: Inconsistent/Poor BTK Degradation Check_Reagents Are this compound and reagents fresh? Start->Check_Reagents Check_Cells Is the cell line appropriate? Check_Reagents->Check_Cells Yes Prepare_Fresh Prepare fresh This compound dilutions. Check_Reagents->Prepare_Fresh No Check_Protocol Is the experimental protocol consistent? Check_Cells->Check_Protocol Yes Validate_Cells Verify BTK and E3 ligase expression. Check_Cells->Validate_Cells No Optimize_Protocol Standardize seeding, treatment, and timing. Check_Protocol->Optimize_Protocol No Success Successful Degradation Check_Protocol->Success Yes Prepare_Fresh->Success Validate_Cells->Success Optimize_Protocol->Success

Caption: A logical approach to troubleshooting this compound degradation experiments.

References

Cell line-specific responses to L18I treatment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: L18I Treatment

Welcome to the technical support center for this compound, a PROTAC (Proteolysis Targeting Chimera) designed to target Bruton's Tyrosine Kinase (BTK) for degradation. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional molecule known as a PROTAC. It is designed to induce the degradation of Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2][3] this compound consists of a ligand that binds to BTK and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[4] This mechanism of action allows this compound to overcome resistance associated with traditional BTK inhibitors that can be caused by mutations in the BTK active site.[1][2]

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound is most effective in B-cell lymphoma cell lines that are dependent on the BCR signaling pathway for survival and proliferation. This includes cell lines derived from Mantle Cell Lymphoma (MCL), Diffuse Large B-cell Lymphoma (DLBCL) of the Activated B-cell (ABC) subtype, and Chronic Lymphocytic Leukemia (CLL). Cell lines with wild-type BTK and intact ubiquitin-proteasome machinery are generally sensitive. For a summary of expected responses in common cell lines, please refer to Table 1.

Q3: My cell line is showing resistance to this compound. What are the potential causes?

A3: Resistance to this compound can arise from several mechanisms. It is crucial to investigate these possibilities systematically. Potential causes include:

  • Mutations or downregulation of E3 Ligase components: Since this compound relies on a specific E3 ligase (e.g., Cereblon or VHL) to function, any alterations in the components of this ligase complex can impair this compound's activity.[5][6][7]

  • Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating alternative survival pathways, such as the PI3K/Akt/mTOR or MAPK pathways, which can compensate for the loss of BTK signaling.[1][8][9]

  • Increased drug efflux: Overexpression of multidrug resistance pumps, such as MDR1 (ABCB1), can lead to the rapid removal of this compound from the cell, preventing it from reaching its target.[10][11]

  • High BTK protein turnover: In some cell lines, the synthesis rate of new BTK protein may be so high that it outpaces the degradation induced by this compound.

Please refer to the Troubleshooting Guide below for a more detailed approach to identifying the cause of resistance.

Q4: What is the difference between DC50 and IC50 when evaluating this compound?

A4: IC50 (Half-maximal inhibitory concentration) refers to the concentration of this compound that inhibits a biological process (like cell proliferation) by 50%. It is a measure of the functional consequence of BTK degradation. DC50 (Half-maximal degradation concentration) is the concentration of this compound required to degrade 50% of the target protein (BTK).[12][13] While these two values are often correlated, they are not interchangeable. A low DC50 indicates potent protein degradation, which should translate to a low IC50 in sensitive cell lines.

Q5: How quickly should I expect to see BTK degradation after this compound treatment?

A5: The kinetics of BTK degradation can vary between cell lines and are dependent on the concentration of this compound used. Generally, significant degradation can be observed within a few hours of treatment (e.g., 2-6 hours), with maximal degradation (Dmax) often reached by 12-24 hours.[14] It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental conditions.

Data Presentation: Cell Line-Specific Responses to this compound

The following tables summarize hypothetical quantitative data for this compound treatment across a panel of B-cell lymphoma cell lines, illustrating typical sensitive, moderately sensitive, and resistant phenotypes.

Table 1: this compound Potency Across B-Cell Lymphoma Cell Lines

Cell LineCancer TypeBTK StatusKey Resistance MarkersThis compound DC50 (nM)This compound IC50 (nM)This compound Dmax (%)
JeKo-1 Mantle Cell LymphomaWild-TypeNone515>95
TMD8 ABC-DLBCLWild-TypeNone1030>90
Ramos Burkitt's LymphomaWild-TypeHigh c-Myc50200~80
JeKo-1-R Mantle Cell LymphomaWild-TypeCRBN down-regulation>1000>2000<20
OCI-Ly10 ABC-DLBCLWild-TypePI3K pathway activation15>1000>90

Data are representative and should be confirmed experimentally.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during experiments with this compound.

Issue Potential Cause Recommended Action
No BTK degradation observed by Western Blot 1. Inactive this compound compound: Improper storage or handling.1. Use a fresh aliquot of this compound. Ensure it is stored as recommended.
2. Suboptimal treatment conditions: Incorrect concentration or duration.2. Perform a dose-response and time-course experiment (e.g., 1 nM - 10 µM for 2-24 hours).
3. Cell line is resistant: See FAQ Q3 for mechanisms.3. Confirm the expression of BTK and the relevant E3 ligase components (e.g., CRBN) in your cell line.
4. Technical issue with Western Blot: Poor antibody quality, etc.4. Use a validated anti-BTK antibody and include a positive control cell line (e.g., JeKo-1).
BTK is degraded, but no effect on cell viability 1. Cell line not dependent on BTK signaling: Survival is driven by other pathways.1. Verify the cell line's dependence on the BCR pathway. Consider using a positive control inhibitor (e.g., ibrutinib).
2. Activation of compensatory survival pathways: e.g., PI3K/Akt or MAPK.[1][8][9]2. Probe for activation of key nodes in these pathways (e.g., p-Akt, p-ERK) by Western Blot. Consider combination therapies.
3. Insufficient treatment duration for apoptosis: Degradation precedes apoptosis.3. Extend the cell viability assay endpoint (e.g., 48-96 hours).
High variability between replicate experiments 1. Inconsistent cell health or density: 1. Ensure consistent cell passage number, seeding density, and viability (>90%) at the start of each experiment.
2. Inaccurate this compound dilutions: 2. Prepare fresh serial dilutions for each experiment from a concentrated stock.
3. Edge effects in multi-well plates: 3. Avoid using the outer wells of the plate for experimental samples or fill them with media to maintain humidity.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Materials:

    • B-cell lymphoma cell lines

    • RPMI-1640 medium with 10% FBS

    • This compound compound

    • Opaque-walled 96-well plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Seed cells in the opaque-walled 96-well plate at a density of 10,000 cells/well in 50 µL of culture medium.

    • Prepare a 2X serial dilution of this compound in culture medium.

    • Add 50 µL of the 2X this compound dilutions to the appropriate wells. Add 50 µL of medium with vehicle (e.g., 0.1% DMSO) to control wells.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a luminometer.

    • Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the IC50 value.

Western Blot for BTK Degradation

This protocol is used to quantify the amount of BTK protein remaining in cells after treatment with this compound.

  • Materials:

    • This compound-treated and control cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF membrane

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-BTK, anti-p-BTK (Tyr223), anti-GAPDH (loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Cell Lysis: Treat cells with desired concentrations of this compound for the desired time (e.g., 12 hours). Harvest cells, wash with cold PBS, and lyse in RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

    • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-BTK at 1:1000 dilution) overnight at 4°C.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Analysis: Quantify band intensity using software like ImageJ. Normalize BTK band intensity to the loading control (GAPDH). Calculate the percentage of remaining BTK relative to the vehicle control to determine DC50 and Dmax.[15][16]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Materials:

    • This compound-treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound (e.g., at 1x and 5x IC50 concentrations) for 48 hours.

    • Harvest 1-5 x 10^5 cells by centrifugation.

    • Wash cells once with cold PBS.

    • Resuspend cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry immediately (within 1 hour).

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

    • Quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).[17][18][19]

Visualizations

L18I_Mechanism_of_Action cluster_cell Cell This compound This compound Ternary Ternary Complex (BTK-L18I-E3) This compound->Ternary Binds BTK BTK Protein BTK->Ternary Binds E3 E3 Ligase (e.g., CRBN) E3->Ternary Binds Ub_BTK Ubiquitinated BTK Ternary->Ub_BTK Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_BTK->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for the BTK-targeting PROTAC this compound.

Experimental_Workflow cluster_assays Endpoint Assays cluster_analysis Data Analysis start Start: Cell Culture treatment Treat cells with serial dilutions of this compound start->treatment incubation Incubate for specific duration (e.g., 12h, 72h) treatment->incubation western Western Blot (12h treatment) incubation->western viability Cell Viability Assay (72h treatment) incubation->viability apoptosis Apoptosis Assay (48h treatment) incubation->apoptosis dc50 Calculate DC50 / Dmax western->dc50 ic50 Calculate IC50 viability->ic50 flow_analysis Quantify Apoptosis apoptosis->flow_analysis

Caption: General experimental workflow for evaluating this compound efficacy.

Troubleshooting_Tree q1 High this compound IC50 (Poor cell killing) q2 Is BTK degraded? (Check Western Blot) q1->q2 res_no_degradation Resistance: - E3 ligase mutation? - Drug efflux (MDR1)? q2->res_no_degradation No q3 Is the cell line BTK-dependent? q2->q3 Yes res_bypass Resistance: - Bypass pathway activation? (e.g., PI3K/Akt) q3->res_bypass Yes res_not_dependent Cell line is not a suitable model for this compound. q3->res_not_dependent No ok Expected Outcome: Degradation leads to cell death. q3->ok If Yes, and still no death, consider bypass pathways

Caption: Troubleshooting decision tree for unexpected this compound results.

References

Technical Support Center: Mitigating L18I-Induced Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to L18I-induced cytotoxicity in non-target cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to target Bruton's tyrosine kinase (BTK) for degradation.[1][2] It is particularly investigated for its potential to degrade BTK mutants that have developed resistance to inhibitors like ibrutinib.[1][3] PROTACs are hybrid molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2]

Q2: Why am I observing cytotoxicity in my non-target cell lines treated with this compound?

Off-target cytotoxicity is a common challenge in drug development and can arise from several factors:[4][5]

  • Unintended Targets: this compound may be degrading proteins other than BTK that are essential for the survival of certain non-target cells.[5][6]

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to slight perturbations in cellular protein homeostasis.[6]

  • Assay Interference: The this compound compound itself might interfere with the reagents of your cytotoxicity assay, leading to false-positive results.[6]

Q3: What are the general strategies to mitigate off-target cytotoxicity of targeted therapies like this compound?

Several strategies can be employed to reduce off-target effects:

  • Rational Drug Design: Modifying the chemical structure of this compound to improve its selectivity for BTK.[4]

  • Affinity and Valency Modulation: Adjusting the binding affinity of the BTK-targeting and E3 ligase-binding moieties can enhance specificity for tumor cells overexpressing the target.[7][8]

  • Advanced Delivery Systems: Utilizing targeted delivery systems to concentrate this compound at the tumor site and limit exposure to healthy tissues.

  • Dose Optimization: Carefully titrating the concentration of this compound to find a therapeutic window that maximizes on-target efficacy while minimizing off-target toxicity.

Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity Data Across Replicates
  • Potential Cause:

    • Uneven cell seeding.

    • Pipetting errors.[9]

    • Presence of air bubbles in the wells.[9]

    • Contamination.

  • Solution:

    • Ensure a single-cell suspension before seeding.

    • Use calibrated pipettes and proper pipetting techniques.

    • Visually inspect plates for bubbles before incubation and remove them with a sterile needle if necessary.

    • Regularly test cell cultures for mycoplasma contamination.[10][11]

Problem 2: Discrepancy Between Different Cytotoxicity Assays
  • Potential Cause:

    • Different assays measure different cellular parameters (e.g., membrane integrity, metabolic activity, ATP levels).[6][12]

    • Compound interference with a specific assay chemistry.[6]

  • Solution:

    • Use orthogonal assays to confirm cytotoxicity. For example, complement an MTT assay (metabolic activity) with a Lactate Dehydrogenase (LDH) release assay (membrane integrity).[13]

    • Run a cell-free assay control to check for direct reactivity between this compound and the assay reagents.[6]

Problem 3: Unexpectedly High Cytotoxicity in Control (Vehicle-Treated) Cells
  • Potential Cause:

    • Toxicity of the solvent (e.g., DMSO) at the concentration used.

    • Poor cell health prior to the experiment.

    • Issues with the culture medium or supplements.

  • Solution:

    • Determine the maximum non-toxic concentration of the vehicle for each cell line.

    • Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

    • Use fresh, pre-warmed media and high-quality supplements.

Data Presentation

Table 1: Representative Cytotoxicity Profile of this compound in Target vs. Non-Target Cell Lines

Cell LineCell TypeTarget (BTK) ExpressionAssay TypeIC50 (µM)
HBL-1 (C481S)B-cell LymphomaHighCellTiter-Glo®0.05
MinoMantle Cell LymphomaHighMTT0.08
HEK293Embryonic KidneyLowCellTiter-Glo®15.2
HeLaCervical CancerLowMTT28.1
A549Lung CarcinomaLowCellTiter-Glo®9.5

Note: Data is representative and for illustrative purposes.

Table 2: Troubleshooting Unexpected Cytotoxicity in a Non-Target Cell Line (e.g., HEK293)

ObservationPotential CauseSuggested Action
High cytotoxicity at low this compound concentrationsOff-target protein degradationPerform proteomic analysis to identify unintended degraded proteins.
Discrepancy between MTT and LDH assaysAssay interferenceRun cell-free controls for both assays.
High background in vehicle controlSolvent toxicityTitrate DMSO concentration to ≤ 0.1%.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using a Luminescent ATP Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Plate cells in an opaque-walled 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure luminescence using a microplate reader.

  • Analysis: Normalize the luminescence values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.

Protocol 2: Assessing Off-Target Effects using Proteomics
  • Cell Culture and Treatment: Culture the non-target cell line of interest and treat with this compound at a concentration that induces cytotoxicity and a non-toxic concentration for a specified time. Include a vehicle-treated control.

  • Cell Lysis and Protein Extraction: Harvest the cells, wash with PBS, and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation for Mass Spectrometry:

    • Perform protein reduction, alkylation, and digestion (typically with trypsin).

    • Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Analyze the labeled peptide samples by LC-MS/MS.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Compare the protein abundance between this compound-treated and vehicle-treated samples to identify proteins that are significantly downregulated (potential off-targets).

    • Perform pathway analysis on the list of downregulated proteins to understand the biological processes affected.

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Troubleshooting & Off-Target Identification cluster_2 Phase 3: Mitigation Strategy start Plate Target and Non-Target Cells treat Treat with this compound Serial Dilutions start->treat assay Perform Viability Assay (e.g., CellTiter-Glo) treat->assay ic50 Calculate IC50 Values assay->ic50 unexpected_cyto Unexpected Cytotoxicity in Non-Target Cells ic50->unexpected_cyto If off-target effect is suspected ortho_assay Orthogonal Assay (e.g., LDH) unexpected_cyto->ortho_assay proteomics Quantitative Proteomics (LC-MS/MS) unexpected_cyto->proteomics ortho_assay->proteomics off_targets Identify Downregulated Proteins proteomics->off_targets pathway Pathway Analysis off_targets->pathway modification Rational Modification of this compound pathway->modification retest Re-screen Modified Compounds modification->retest retest->ic50 Iterate

Caption: Workflow for assessing and mitigating this compound off-target cytotoxicity.

troubleshooting_logic start High Cytotoxicity in Non-Target Cells Observed q1 Is the vehicle control also toxic? start->q1 a1_yes Optimize Vehicle (e.g., lower DMSO %) q1->a1_yes Yes q2 Do orthogonal assays confirm the result? q1->q2 No a2_no Investigate Assay Interference (Cell-free assay) q2->a2_no No q3 Is BTK expressed in the non-target cells? q2->q3 Yes a3_yes On-target, off-tumor toxicity. Consider affinity modulation. q3->a3_yes Yes a3_no Likely off-target protein degradation. Proceed to proteomics. q3->a3_no No

Caption: Decision tree for troubleshooting unexpected this compound cytotoxicity.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway BTK BTK Proteasome Proteasome BTK->Proteasome Ubiquitination Downstream_On BTK Signaling (e.g., NF-kB) BTK->Downstream_On This compound This compound This compound->BTK E3_Ligase E3 Ligase This compound->E3_Ligase Off_Target_Kinase Off-Target Kinase (e.g., TEC) This compound->Off_Target_Kinase E3_Ligase->Proteasome Ubiquitination Proteasome->BTK Degradation Proteasome->Off_Target_Kinase Degradation Cell_Survival_On Tumor Cell Survival Downstream_On->Cell_Survival_On Downstream_On->Cell_Survival_On Promotes Downstream_Off Essential Cellular Pathway Off_Target_Kinase->Downstream_Off Cell_Survival_Off Non-Target Cell Survival Downstream_Off->Cell_Survival_Off Downstream_Off->Cell_Survival_Off Promotes

Caption: this compound on-target vs. a hypothetical off-target signaling pathway.

References

Technical Support Center: L18I Synthesis Scale-Up for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is intended for research and development professionals. All procedures involving chemical synthesis should be conducted by trained personnel in an appropriate laboratory setting with all necessary safety precautions in place. L18I is understood to be a PROTAC (Proteolysis-targeting chimera) targeting Bruton's tyrosine kinase (BTK).

This guide addresses the common challenges encountered when scaling the multi-step chemical synthesis of complex molecules like the this compound PROTAC from bench scale (milligrams) to a scale suitable for preclinical studies (grams to kilograms).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of a PROTAC like this compound?

A1: Scaling up PROTAC synthesis presents several key challenges stemming from their complex, high molecular weight structures.[1][2] These include:

  • Multi-step Synthesis Complexity: this compound is assembled through a linear sequence involving the synthesis of a warhead (BTK inhibitor), a linker, and an E3 ligase ligand, followed by their conjugation.[3][4][5] Each step's yield multiplies, so even small inefficiencies can drastically lower the overall yield at scale.[6]

  • Yield Attenuation: Reactions that perform well at the milligram scale often see a decrease in yield when scaled up due to issues with mass and heat transfer, mixing efficiency, and reaction kinetics.[7]

  • Purification Difficulties: PROTACs often have poor solubility and are difficult to crystallize.[2][8] Purification at a large scale may require moving from standard flash chromatography to more specialized techniques like preparative HPLC or Supercritical Fluid Chromatography (SFC), which can be costly and time-consuming.[9][10][11][12]

  • Impurity Profile Changes: The impurity profile can change at a larger scale. Side reactions that were negligible at a small scale may become significant, and new impurities can be introduced from larger quantities of reagents and longer reaction times.[13]

  • Safety and Handling: As a potent molecule, this compound requires specialized handling procedures and containment equipment to ensure operator safety, especially when working with kilogram quantities.[10][11][14]

Q2: My overall yield for the this compound synthesis is significantly lower at the gram scale compared to the bench scale. How do I identify the bottleneck?

A2: To identify the bottleneck in a multi-step synthesis, a systematic approach is required:

  • Analyze Each Step: Do not rely solely on the overall yield. Calculate the yield for each individual synthetic step at the larger scale.

  • Purity Check of Intermediates: Use analytical techniques like UPLC-MS and NMR to check the purity of the intermediate compound after each step. An impure intermediate can significantly inhibit subsequent reactions.

  • Identify Problematic Reactions: Compare the step-by-step yields at the gram scale to your bench-scale results. The step with the most significant yield drop is your primary bottleneck. Common culprits are often coupling reactions or steps that require stringent anhydrous or anaerobic conditions.

  • Re-optimization: Once the bottleneck step is identified, it may need to be re-optimized at the larger scale. This could involve adjusting temperature, reaction time, reagent stoichiometry, or the rate of addition of a key reagent.[7]

Q3: We are observing a new, unknown impurity in our scaled-up this compound batch. What are the likely sources?

A3: New impurities at scale can originate from several sources:

  • Reagent-Related Impurities: Impurities present in the starting materials or reagents are now being introduced in larger quantities.[13][15][16]

  • Process-Related Impurities: These are byproducts from side reactions. For example, in amide coupling steps (a common reaction in PROTAC synthesis), byproducts can include O-acylisourea (from carbodiimide (B86325) reagents) or guanidinium (B1211019) byproducts.[8][17][18] In palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, homocoupling of the alkyne (Glaser coupling) is a common side reaction.[19][20]

  • Degradation Products: this compound or its intermediates may degrade over longer reaction or work-up times at scale. A forced degradation study can help identify potential degradants.[21]

  • Residual Solvents: Inadequate removal of solvents from previous steps can lead to their classification as impurities.[15]

Q4: Standard column chromatography is not effective for purifying our 10-gram batch of this compound. What are the alternatives?

A4: For large-scale purification of complex molecules like this compound, consider these alternatives:

  • Crystallization: This is the most desired method at scale as it is cost-effective and can provide very high purity. Screen various solvents and solvent systems to induce crystallization.

  • Preparative High-Performance Liquid Chromatography (Prep HPLC): This technique offers high resolution for purifying complex mixtures and is scalable. However, it requires significant solvent usage and can be expensive.[9][22]

  • Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC, using supercritical CO2 as the main mobile phase, which reduces organic solvent consumption.[6][12] It is particularly effective for chiral separations, which may be relevant if any part of the this compound molecule is chiral.[11][23][24]

  • Liquid-Liquid Extraction: A well-designed series of extractions can be a powerful and scalable method to remove major impurities, especially those with different polarities or acid/base properties.

Troubleshooting Guides

Guide 1: Low Yield in Amide Coupling Step

This guide assumes the coupling of a carboxylic acid-functionalized linker with an amine-containing warhead or E3 ligase ligand.

Symptom Possible Cause Troubleshooting Action
Low conversion of starting materials 1. Ineffective coupling reagent: The reagent may have degraded or is not potent enough for the specific substrates. 2. Insufficient activation: The carboxylic acid is not being fully activated before the addition of the amine. 3. Poor solubility: Reactants are not fully dissolved, limiting the reaction rate.1. Use a fresh bottle of a high-quality coupling reagent (e.g., HATU, COMU). Ensure it is stored under inert gas and protected from moisture. 2. Allow for a pre-activation period where the carboxylic acid and coupling reagent are stirred together before adding the amine. 3. Experiment with different solvent systems (e.g., DMF, NMP) to improve solubility. Gentle heating may also be considered if the substrates are stable.
Formation of significant byproducts 1. Side reaction with coupling reagent: For carbodiimide reagents (e.g., EDC, DCC), the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct.[18][25] 2. Epimerization: If a chiral center is adjacent to the carboxylic acid, the harsh conditions might cause racemization.1. Add an auxiliary nucleophile like HOBt or HOAt to the reaction. These additives intercept the O-acylisourea to form a more stable active ester, minimizing the N-acylurea side reaction.[18] 2. Use a milder coupling reagent and a non-nucleophilic base (e.g., DIPEA). Run the reaction at a lower temperature (e.g., 0 °C).
Difficulty isolating the product 1. Byproducts are difficult to separate: The urea (B33335) byproduct from DCC is often hard to remove via chromatography. 2. Product is water-soluble: The product is lost during the aqueous work-up.1. If using DCC, filter the reaction mixture to remove the precipitated dicyclohexylurea. If using a water-soluble carbodiimide like EDC, the corresponding urea can be removed with an acidic wash.[17] 2. Avoid an aqueous work-up if possible. If necessary, saturate the aqueous layer with NaCl before extraction to reduce the solubility of the product. Alternatively, use a reverse-phase work-up.
Guide 2: Issues with Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira)

This guide is relevant if a C-C bond in the this compound synthesis is formed via a reaction like the Sonogashira coupling (alkyne + aryl halide).

Symptom Possible Cause Troubleshooting Action
No or very low product yield 1. Inactive Catalyst: The Palladium(0) catalyst has been oxidized or has precipitated out as "palladium black".[19] 2. Poorly Reactive Substrate: Aryl chlorides or bromides can be less reactive than aryl iodides.[19][21] 3. Oxygen Contamination: Oxygen promotes the homocoupling of the alkyne (Glaser coupling) and can deactivate the catalyst.[7]1. Ensure a fresh, high-quality catalyst is used. Consider using a more robust ligand (e.g., a biaryl phosphine (B1218219) ligand like sXPhos) that stabilizes the active catalytic species.[19] 2. Increase the reaction temperature. For less reactive halides, temperatures of 80-100 °C may be necessary.[21] 3. Thoroughly degas all solvents and reagents by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[7][19]
Significant homocoupling of alkyne (Glaser byproduct) 1. Presence of Oxygen: As mentioned, oxygen promotes this side reaction, especially in the presence of the copper co-catalyst.[20] 2. High concentration of copper acetylide. 1. Implement rigorous degassing procedures. 2. Perform the reaction under copper-free conditions, which may require a more active palladium catalyst system.[19] Alternatively, add the alkyne slowly to the reaction mixture to keep its instantaneous concentration low.[20]
Reaction stalls before completion 1. Catalyst deactivation over time. 2. Insufficient base: The base is consumed or is not strong enough to deprotonate the alkyne efficiently throughout the reaction.1. Add a second portion of the palladium catalyst midway through the reaction. 2. Ensure the base (e.g., triethylamine, diisopropylethylamine) is anhydrous and used in sufficient excess (typically 2-3 equivalents).

Data Presentation: Scale-Up Comparison

The following table provides a hypothetical comparison of key parameters for a single synthetic step when scaling up from a research to a preclinical batch size.

Table 1: Scale-Up Parameter Comparison for a Representative Amide Coupling Step

ParameterResearch Scale (1 g)Preclinical Scale (100 g)Notes
Starting Material A 1.0 g100.0 g-
Reagent B 1.2 equivalents1.1 equivalentsStoichiometry is often tightened at scale to reduce cost and simplify purification.
Solvent Volume 20 mL (5 vol)1.5 L (15 vol)Higher solvent volume may be needed at scale to aid stirring and heat transfer.
Reaction Time 4 hours12 hoursLarger volumes require longer times for heating, cooling, and complete conversion.
Work-up Column ChromatographyCrystallization / Re-slurryChromatography is often not viable for large quantities; developing a crystallization protocol is crucial.
Yield 85%72%A 10-15% drop in yield is common when scaling up a reaction for the first time.
Purity (UPLC) >98%96.5%Purity may be slightly lower due to more pronounced side reactions or less efficient purification.

Experimental Protocols

Protocol 1: General Procedure for a Scale-Up Amide Coupling Reaction

Objective: To couple a carboxylic acid intermediate (100 g) with an amine intermediate.

Methodology:

  • Vessel Preparation: A 5 L jacketed glass reactor, equipped with a mechanical overhead stirrer, temperature probe, and nitrogen inlet, is dried under vacuum with gentle heating and then purged with nitrogen.

  • Reagent Charging: The carboxylic acid intermediate (100 g, 1.0 eq) and a suitable solvent (e.g., anhydrous DMF, 1.5 L) are charged to the reactor. The mixture is stirred until all solids are dissolved.

  • Activation: A non-nucleophilic base (e.g., DIPEA, 1.5 eq) is added, followed by the coupling reagent (e.g., HATU, 1.1 eq) in portions, keeping the internal temperature below 25 °C using a chiller connected to the reactor jacket. The mixture is stirred for a 30-minute "pre-activation" period.

  • Amine Addition: The amine intermediate (1.05 eq) is dissolved in anhydrous DMF (500 mL) and added to the reactor via an addition funnel over 1 hour, maintaining the internal temperature below 30 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature. The progress is monitored every 2 hours by taking a small aliquot and analyzing it by UPLC-MS to check for the disappearance of the limiting starting material.

  • Work-up and Isolation: Once the reaction is complete (typically >99% conversion), the reaction mixture is quenched by the slow addition of water. The product is then isolated by either extraction into a suitable organic solvent or by inducing crystallization/precipitation and filtering the resulting solid. The solid product is washed with an appropriate solvent (e.g., water, MTBE) and dried under vacuum.

Protocol 2: General Procedure for UPLC-MS Purity Analysis

Objective: To determine the purity of the final this compound compound and identify any impurities.

Methodology:

  • Sample Preparation: A stock solution of the this compound batch is prepared by dissolving ~1 mg of the compound in 1 mL of a suitable solvent (e.g., DMSO or Acetonitrile). A working solution is made by diluting this stock solution to approximately 10 µg/mL with 50:50 Acetonitrile:Water.

  • Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1500.

    • Data Acquisition: Data is acquired in both full scan mode (to determine purity by UV peak area) and MS/MS mode (to aid in the structural elucidation of impurities).

  • Data Analysis: The purity is calculated based on the peak area percentage of the main peak in the UV chromatogram. The masses of any impurity peaks are analyzed to propose potential structures (e.g., starting materials, byproducts, degradation products).[26][27]

Visualizations

G Workflow for Multi-Step Synthesis Scale-Up cluster_0 Phase 1: Feasibility & Route Scouting cluster_1 Phase 2: Process Development cluster_2 Phase 3: Preclinical Batch Manufacturing A Bench Scale Synthesis (mg) - Proof of Concept - Initial SAR B Route Scouting - Identify scalable reactions - Avoid problematic reagents A->B C Gram-Scale Synthesis - Identify bottlenecks - Test reaction parameters B->C Select Lead Route D Develop Crystallization/ Purification Method C->D E Impurity Identification & Forced Degradation D->E F Safety & Hazard Assessment - Define handling protocols E->F Finalize Process G Pilot Plant Scale-Up (100s g) - Implement process changes F->G H GMP Batch Synthesis (kg) - Generate material for tox studies G->H I QC Release Testing - Purity, Identity, Potency H->I

Caption: A generalized workflow for scaling up a multi-step organic synthesis.

G Troubleshooting Low Yield in a Scaled-Up Reaction rect_node rect_node start Low Yield Observed at Scale q1 Is starting material consumed? start->q1 q1->rect_node Issue with Reaction Conditions - Check temp, time, mixing - Verify reagent activity - Re-optimize stoichiometry q2 Is desired product the major component? q1->q2 Yes q2->rect_node Issue with Work-up/Isolation - Product lost during extraction? - Inefficient crystallization? - Optimize isolation procedure q3 Is there evidence of degradation? q2->q3 No q3->rect_node Issue with Stability - Shorten reaction time - Lower temperature - Use milder reagents q3->rect_node Issue with Side Reactions - Identify major byproducts - Adjust conditions to disfavor side reaction (e.g., temp, solvent)

Caption: A decision flowchart for troubleshooting a low-yielding reaction step.

G Purification Strategy for a Complex Molecule (this compound) Crude Crude Reaction Mixture (Post-Quench) Filter Filtration (Remove solid reagents/byproducts) Crude->Filter Extract Liquid-Liquid Extraction (Remove polar/ionic impurities) Filter->Extract Conc Concentration Extract->Conc Cryst Crystallization Screening (Multiple solvents/conditions) Conc->Cryst FinalPur Final Purification Step Cryst->FinalPur Success PrepLC Preparative LC (HPLC/SFC) (For non-crystalline material or final polishing) Cryst->PrepLC Fails Final Pure this compound API (>98% Purity) FinalPur->Final PrepLC->Final

Caption: A typical purification strategy for a complex small molecule like this compound.

References

Validation & Comparative

A Comparative Analysis of L18I and P13I for Bruton's Tyrosine Kinase (BTK) Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted protein degradation, Bruton's tyrosine kinase (BTK) has emerged as a critical target for therapeutic intervention in B-cell malignancies and autoimmune diseases. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to eliminate specific proteins. This guide provides a detailed comparison of two prominent cereblon-based BTK PROTAC degraders, L18I and P13I, focusing on their efficacy, experimental validation, and underlying mechanisms.

Executive Summary

Both this compound and P13I are potent degraders of wild-type BTK and, crucially, the ibrutinib-resistant C481S mutant. P13I was one of the earlier developed BTK degraders, demonstrating significant efficacy in various lymphoma cell lines. This compound was developed as a next-generation degrader through optimization of earlier compounds, exhibiting improved solubility and efficacy. While both molecules show comparable degradation potency for the C481S BTK mutant, this compound has also been investigated for its potential in treating autoimmune diseases, highlighting its broader therapeutic applicability.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of this compound and P13I in inducing BTK degradation and inhibiting cell proliferation across various cell lines.

Table 1: BTK Degradation Efficacy (DC50)

CompoundCell LineBTK GenotypeDC50 (nM)Incubation TimeReference
P13I RamosWild-Type~1072 hours[1]
MinoWild-Type9.2Not Specified[2]
MM.1SWild-Type11.4Not Specified[2]
HBL-1C481S Mutant~3036 hours[1]
This compound HBL-1C481S Mutant~3036 hours[1]
Primary B-cellsWild-Type15.36Not Specified[3]

DC50 (Degradation Concentration 50%) is the concentration of the compound that induces 50% degradation of the target protein.

Table 2: Anti-proliferative Activity (GI50/EC50)

CompoundCell LineBTK GenotypeGI50/EC50 (nM)AssayReference
P13I HBL-1Wild-Type1.5CCK-8[2]
HBL-1C481S Mutant~28MTT[2]
This compound HBL-1C481S MutantNot explicitly stated, but shown to inhibit growthCCK-8Not specified in snippets

GI50 (Growth Inhibition 50%) or EC50 (Half maximal Effective Concentration) is the concentration of the compound that inhibits 50% of cell growth or viability.

Experimental Protocols

Western Blotting for BTK Degradation

This protocol is a standard method to quantify the levels of BTK protein within cells following treatment with this compound or P13I.

a. Cell Lysis:

  • Culture cells to the desired density and treat with various concentrations of this compound, P13I, or vehicle control (e.g., DMSO) for the specified duration (e.g., 4, 24, or 36 hours).

  • Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

b. Protein Quantification:

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

c. SDS-PAGE and Electrotransfer:

  • Normalize protein concentrations for all samples and prepare them by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

  • Run the gel to separate proteins by molecular weight.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

d. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

e. Densitometry Analysis:

  • Quantify the band intensities using image analysis software.

  • Normalize the BTK band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of BTK degradation relative to the vehicle-treated control.

Cell Viability Assay (MTT/CCK-8)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with the degraders.

a. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells per well).

  • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

b. Compound Treatment:

  • Prepare serial dilutions of this compound and P13I in culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle-only control.

  • Incubate the plate for the desired period (e.g., 72-96 hours).

c. Absorbance Measurement:

  • For CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.[4][5]

  • For MTT Assay:

    • Add MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.[4]

d. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

  • Plot the percentage of viability against the log concentration of the compound and determine the GI50/EC50 value using non-linear regression analysis.

Mandatory Visualization

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation NF_kB NF-κB Activation Ca_Mobilization->NF_kB PKC_Activation->NF_kB Cell_Survival Cell Proliferation & Survival NF_kB->Cell_Survival

Caption: Simplified BTK signaling pathway upon B-cell receptor activation.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC (this compound or P13I) BTK BTK (Target Protein) PROTAC->BTK Binds CRBN Cereblon (E3 Ligase) PROTAC->CRBN Recruits Ternary_Complex BTK-PROTAC-CRBN Ternary Complex PolyUb_BTK Poly-ubiquitinated BTK Ternary_Complex->PolyUb_BTK Poly-ubiquitination PROTAC_recycled PROTAC (Recycled) Ternary_Complex->PROTAC_recycled Release Ub Ubiquitin Ub->Ternary_Complex Transfer E2 E2 Enzyme E2->Ub Proteasome 26S Proteasome PolyUb_BTK->Proteasome Recognition Degraded_BTK Degraded BTK (Peptides) Proteasome->Degraded_BTK

Caption: Mechanism of action for BTK degradation by this compound or P13I PROTACs.

References

A Head-to-Head Comparison of Bruton's Tyrosine Kinase (BTK) Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Note on L18I: As of December 2025, publicly available scientific literature and clinical trial databases do not contain information on a Bruton's Tyrosine Kinase (BTK) inhibitor specifically designated as "this compound." It is possible that this is an internal development codename not yet disclosed, a typographical error, or a compound in very early, non-public stages of research. This guide, therefore, provides a comprehensive head-to-head comparison of the leading, well-documented BTK inhibitors currently in clinical use or advanced development: ibrutinib (B1684441), acalabrutinib, zanubrutinib, and pirtobrutinib.

Introduction to BTK Inhibition

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2][3] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, making BTK a prime therapeutic target.[1][2] BTK inhibitors have revolutionized the treatment of various hematological cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[3][4] These inhibitors can be broadly categorized into two classes based on their mechanism of action: covalent and non-covalent inhibitors.

Mechanism of Action: Covalent vs. Non-Covalent Inhibition

Covalent BTK inhibitors , such as ibrutinib, acalabrutinib, and zanubrutinib, form an irreversible covalent bond with a cysteine residue (C481) in the active site of the BTK enzyme.[5][][7] This irreversible binding leads to sustained inhibition of BTK activity. However, a common mechanism of acquired resistance to these drugs is a mutation at the C481 binding site, which prevents the covalent bond from forming.[8]

Non-covalent BTK inhibitors , like pirtobrutinib, bind to the BTK enzyme through reversible, non-covalent interactions, such as hydrogen bonds and hydrophobic interactions.[9][10] A key advantage of this class is that their binding is not dependent on the C481 residue, allowing them to be effective against BTK enzymes with the C481S mutation that confers resistance to covalent inhibitors.[8][9][11]

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the points of intervention for BTK inhibitors.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation PI3K_AKT PI3K/AKT Pathway BTK->PI3K_AKT PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_flux Ca²⁺ Mobilization IP3->Ca_flux PKC PKC DAG->PKC NFkB NF-κB Pathway Ca_flux->NFkB PKC->NFkB MAPK MAPK Pathway PKC->MAPK Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription MAPK->Transcription PI3K_AKT->Transcription BTKi BTK Inhibitors (Covalent & Non-Covalent) BTKi->BTK Inhibition

Caption: Simplified BTK Signaling Pathway and Inhibitor Action.

Head-to-Head Comparison of BTK Inhibitors

The following tables summarize key characteristics and clinical data for ibrutinib, acalabrutinib, zanubrutinib, and pirtobrutinib.

Table 1: General Characteristics and Kinase Selectivity
FeatureIbrutinib (First-Generation)Acalabrutinib (Second-Generation)Zanubrutinib (Second-Generation)Pirtobrutinib (Non-Covalent)
Binding Type Covalent, IrreversibleCovalent, IrreversibleCovalent, IrreversibleNon-Covalent, Reversible
BTK Binding Site Cys-481Cys-481Cys-481Not Cys-481 dependent
BTK IC₅₀ 0.5 nM3 nM<0.5 nM0.47 nM
Selectivity Less selective; inhibits other kinases (e.g., TEC, EGFR, ITK)[][12]More selective than ibrutinib[4][13]More selective than ibrutinib and acalabrutinib[12][13]Highly selective
Active Metabolite Yes (PCI-45227)Yes (ACP-5862)[14]--
Table 2: Comparative Efficacy in Relapsed/Refractory CLL (Head-to-Head Trials)
TrialComparisonPrimary EndpointResult
ELEVATE-RR Acalabrutinib vs. IbrutinibNon-inferior Progression-Free Survival (PFS)Acalabrutinib was non-inferior to ibrutinib in terms of PFS.[15]
ALPINE Zanubrutinib vs. IbrutinibOverall Response Rate (ORR) & PFSZanubrutinib demonstrated superior ORR and PFS compared to ibrutinib.[13][15]
Table 3: Comparative Safety and Tolerability (Head-to-Head Trials)
Adverse EventELEVATE-RR (Acalabrutinib vs. Ibrutinib)ALPINE (Zanubrutinib vs. Ibrutinib)
Atrial Fibrillation (any grade) 9.4% vs. 16.0% (p=0.02)[15]Lower incidence with zanubrutinib.[16]
Hypertension (any grade) Lower with acalabrutinib.Lower with zanubrutinib.
Bleeding (any grade) Similar between both arms.Lower with zanubrutinib.
Diarrhea (any grade) Lower with acalabrutinib.Lower with zanubrutinib.
Arthralgia (any grade) Lower with acalabrutinib.Lower with zanubrutinib.

Note: Data is derived from the ELEVATE-RR and ALPINE clinical trials. Direct cross-trial comparisons should be made with caution due to differences in study populations and designs.[16]

Experimental Protocols: A Generalized Workflow for BTK Inhibitor Evaluation

Evaluating the efficacy and selectivity of novel BTK inhibitors typically follows a multi-step process from in vitro characterization to clinical assessment.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development biochemical Biochemical Assays (e.g., Kinase Inhibition Assay, IC₅₀) cellular Cell-Based Assays (e.g., BTK Autophosphorylation, Cell Viability in B-cell lines) biochemical->cellular Confirm cellular activity selectivity Kinase Selectivity Profiling (Panel of >400 kinases) cellular->selectivity Assess off-target effects animal In Vivo Animal Models (e.g., Xenograft models of B-cell malignancies) cellular->animal Evaluate in vivo efficacy phase1 Phase I Trial (Safety, PK/PD, Recommended Dose) animal->phase1 Successful preclinical data phase2 Phase II Trial (Efficacy in specific patient populations, ORR) phase1->phase2 phase3 Phase III Trial (Head-to-head comparison with standard of care, PFS, OS) phase2->phase3

References

Validating the specificity of L18I for BTK over other kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the specificity of the L18I mutation in Bruton's tyrosine kinase (BTK) over other kinases. While direct comparative data for the this compound mutation is not extensively available in the public domain, this document outlines the established experimental protocols and data presentation methods used to determine kinase inhibitor specificity. The principles and techniques described herein are directly applicable to characterizing the enzymatic behavior of the this compound BTK variant.

Introduction to BTK and the Importance of Specificity

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade, which is essential for B-cell development, differentiation, and survival.[1][2][3][4] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[4][5][6] Kinase inhibitors targeting BTK have revolutionized the treatment of these conditions.[6][7][8]

Kinase inhibitor specificity is a critical parameter in drug development. Off-target effects, where an inhibitor interacts with kinases other than the intended target, can lead to unforeseen side effects and toxicities.[7] Therefore, rigorous validation of a kinase mutant's activity profile against a broad panel of other kinases is essential. While mutations like C481S are widely studied for their role in acquired resistance to covalent BTK inhibitors, other mutations such as this compound may also alter the kinase's substrate specificity and inhibitor sensitivity profile.[6][9][10][11]

BTK Signaling Pathway

BTK is a key component of several signaling pathways, including those initiated by the B-cell receptor (BCR), Toll-like receptors (TLRs), chemokine receptors, and Fc receptors.[1][2][12] Upon receptor activation, BTK is recruited to the plasma membrane and phosphorylated, leading to its activation. Active BTK then phosphorylates downstream targets, most notably phospholipase C-γ2 (PLCγ2).[1][2] This initiates a cascade of events leading to the activation of transcription factors such as NF-κB and NFAT, which control genes involved in cell proliferation, activation, and survival.[1][12]

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC Downstream Downstream Signaling (NF-κB, NFAT, MAPK) Ca_flux->Downstream PKC->Downstream

Figure 1. Simplified BTK Signaling Pathway.

Experimental Validation of Kinase Specificity

A comprehensive assessment of the this compound BTK mutant's specificity would involve a series of biochemical and cell-based assays.

Experimental Workflow

The general workflow for assessing kinase specificity involves expressing and purifying the kinase of interest, followed by screening against a panel of other kinases in the presence of a test compound or, in this case, to characterize the intrinsic activity of the mutant.

Experimental_Workflow cluster_protein Protein Preparation cluster_assay Specificity Profiling cluster_analysis Data Analysis Construct Generate this compound BTK Expression Construct Expression Express Protein in Suitable System (e.g., Sf9) Construct->Expression Purification Purify this compound BTK Protein Expression->Purification Biochemical_Assay Perform In Vitro Kinase Assays Purification->Biochemical_Assay Cell_Based_Assay Conduct Cell-Based Signaling Assays Purification->Cell_Based_Assay Kinase_Panel Select Broad Panel of Other Kinases Kinase_Panel->Biochemical_Assay IC50 Determine IC50/Ki Values Biochemical_Assay->IC50 Cell_Based_Assay->IC50 Selectivity Calculate Selectivity Score IC50->Selectivity Report Generate Comparison Guide Selectivity->Report

Figure 2. General Experimental Workflow for Kinase Specificity Validation.

Methodologies

1. In Vitro Kinase Assays

  • Objective: To quantify the enzymatic activity of this compound BTK and compare it to wild-type BTK and a panel of other kinases.

  • Protocol:

    • Protein Expression and Purification: The coding sequence for this compound BTK would be cloned into an appropriate expression vector and expressed in a suitable system (e.g., insect cells or E. coli). The protein would then be purified to homogeneity using affinity and size-exclusion chromatography.

    • Kinase Activity Assay: A purified active kinase is incubated with a test inhibitor and the appropriate substrate and ATP.[13] The activity can be measured using various methods, such as:

      • Radiometric Assays: These assays measure the incorporation of radiolabeled phosphate (B84403) (from [γ-³²P]ATP) into a substrate peptide.

      • Luminescence-Based Assays: These assays, such as the Kinase-Glo® assay, measure the amount of ATP remaining after the kinase reaction.[13]

      • Fluorescence-Based Assays: Techniques like LanthaScreen™ Eu Kinase Binding Assay can be used to measure inhibitor binding affinity.[14]

    • Kinase Panel Screening: The purified this compound BTK would be screened against a large panel of other kinases (e.g., the KINOMEscan™ panel) to determine its off-target activity profile.[15]

2. Cell-Based Assays

  • Objective: To assess the impact of the this compound mutation on BTK-mediated signaling pathways within a cellular context.

  • Protocol:

    • Generation of Cell Lines: A suitable cell line (e.g., a B-cell lymphoma line) would be engineered to express this compound BTK, either by stable transfection or CRISPR/Cas9-mediated gene editing.

    • Phosphorylation Analysis: Western blotting or phospho-flow cytometry would be used to measure the phosphorylation status of BTK itself (autophosphorylation) and its downstream targets like PLCγ2 upon stimulation of the BCR pathway.

    • Calcium Flux Assays: Intracellular calcium levels would be monitored following BCR cross-linking to assess the functional consequences of the this compound mutation on downstream signaling.[16]

    • Cell Proliferation and Viability Assays: The effect of the this compound mutation on cell growth and survival would be determined using assays such as MTS or CellTiter-Glo®.

Data Presentation

To facilitate a clear comparison, all quantitative data should be summarized in tables.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

This table would present the half-maximal inhibitory concentration (IC50) values of a reference BTK inhibitor against wild-type BTK, this compound BTK, and a panel of other kinases. This would reveal any shifts in inhibitor sensitivity caused by the this compound mutation and its selectivity.

Kinase TargetWild-Type BTKThis compound BTKKinase AKinase BKinase C
IC50 (nM) ValueValueValueValueValue

Note: Data in this table is hypothetical and for illustrative purposes only. Actual values would be determined experimentally.

Table 2: Kinase Selectivity Score

The selectivity score is a quantitative measure of how selectively an inhibitor binds to its intended target compared to other kinases. A common method is to calculate the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at a specific concentration).

CompoundTarget KinaseNumber of Off-Target Kinases (>50% Inhibition @ 1µM)Selectivity Score (S10)
Reference Inhibitor This compound BTKValueValue

Note: Data in this table is hypothetical and for illustrative purposes only.

Conclusion

Validating the specificity of the this compound BTK mutation is a critical step in understanding its potential functional consequences and its impact on the efficacy of targeted therapies. Although specific experimental data for this compound is not yet widely published, the established methodologies of in vitro kinase profiling and cell-based signaling assays provide a robust framework for its characterization. The systematic application of these techniques, coupled with clear and concise data presentation, will enable a thorough assessment of the this compound BTK mutant's specificity and its potential role in health and disease.

References

Comparative Analysis of L18I Cross-Reactivity Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of the novel therapeutic antibody candidate, L18I, across various preclinical species. The data presented herein is intended to support the selection of appropriate animal models for pharmacokinetic and pharmacodynamic studies and to provide insights into the potential translatability of this compound's biological activity from preclinical models to human subjects.

Executive Summary

This compound is a humanized IgG1 monoclonal antibody engineered for enhanced therapeutic efficacy. Understanding its cross-reactivity with orthologous targets in different species is critical for a robust preclinical development program. This document summarizes the binding affinities of this compound to its target in human, cynomolgus monkey, and murine models, outlines the experimental protocols used for these assessments, and provides visual representations of the experimental workflow and the putative signaling pathway affected by this compound.

Cross-Reactivity Data Summary

The binding affinity of this compound to its target protein was evaluated across three species using Surface Plasmon Resonance (SPR). The following table summarizes the key kinetic parameters.

SpeciesTarget OrthologKa (1/Ms)Kd (1/s)KD (nM)
Human h-Target2.1 x 10⁵8.5 x 10⁻⁴4.0
Cynomolgus Monkey c-Target1.8 x 10⁵9.2 x 10⁻⁴5.1
Mouse m-Target1.2 x 10⁴3.6 x 10⁻³300

Table 1: Comparative binding kinetics of this compound to human, cynomolgus monkey, and murine target orthologs. The data reveals a comparable high-affinity binding of this compound to the human and cynomolgus monkey targets. The binding affinity to the murine target is significantly lower, suggesting that the mouse may not be a suitable model for efficacy studies that are dependent on high-affinity target engagement.

Experimental Methodologies

Surface Plasmon Resonance (SPR) for Binding Kinetics

The binding kinetics of this compound were determined using a Biacore T200 instrument.

  • Immobilization: Recombinant human, cynomolgus monkey, and murine target proteins were immobilized on a CM5 sensor chip via amine coupling.

  • Analyte Injection: this compound was injected at various concentrations (ranging from 0.1 nM to 1000 nM) over the sensor surface.

  • Data Analysis: The association (Ka) and dissociation (Kd) rates were measured, and the equilibrium dissociation constant (KD) was calculated (KD = kd/ka).

Enzyme-Linked Immunosorbent Assay (ELISA) for Relative Binding

A direct ELISA was performed to confirm the cross-reactivity of this compound.

  • Coating: 96-well plates were coated with the recombinant target proteins from each species.

  • Blocking: Plates were blocked with 3% Bovine Serum Albumin (BSA) in PBS.

  • Antibody Incubation: this compound was added in a serial dilution and incubated.

  • Detection: A horseradish peroxidase (HRP)-conjugated anti-human IgG antibody was used for detection, followed by the addition of a TMB substrate.

  • Measurement: The optical density was measured at 450 nm.

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Preparation cluster_assay Binding Assay (SPR) cluster_analysis Data Analysis Reagents Recombinant Target Proteins (Human, Cyno, Mouse) Immobilization Immobilize Target Proteins on Sensor Chip Reagents->Immobilization L18I_prep This compound Antibody Dilutions Injection Inject this compound Dilutions L18I_prep->Injection Immobilization->Injection Detection Measure Association & Dissociation Rates Injection->Detection Kinetics Calculate Ka, Kd, KD Detection->Kinetics Comparison Compare Binding Affinities Across Species Kinetics->Comparison

Figure 1: Workflow for assessing the cross-species binding affinity of this compound using Surface Plasmon Resonance.

Putative Signaling Pathway of this compound Target

G cluster_nucleus Cell Nucleus This compound This compound Target Target Receptor This compound->Target Inhibition Kinase1 Kinase A Target->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor X Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) TranscriptionFactor->Gene_Expression Promotes

Figure 2: Proposed signaling pathway inhibited by this compound binding to its target receptor.

Comparative Analysis of L18I's Effect on Wild-Type vs. Mutant BTK: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a notable absence of specific data on the L18I mutation in Bruton's tyrosine kinase (BTK). Consequently, a direct comparative analysis of the this compound mutation's effect on wild-type versus other mutant forms of BTK cannot be provided at this time.

While the requested analysis of the this compound mutation is not feasible due to the lack of available research, this guide will provide an overview of the well-characterized impacts of other BTK mutations. This will offer a framework for understanding how mutations can alter BTK function and will highlight the experimental approaches typically used in such analyses.

Understanding BTK and its Role in Signaling

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the development, differentiation, and survival of B-cells.[2][3] Upon BCR activation, BTK is recruited to the cell membrane and becomes activated through phosphorylation.[2] Activated BTK then phosphorylates downstream targets, most notably phospholipase C-gamma 2 (PLCγ2), initiating a signaling cascade that leads to calcium mobilization and the activation of transcription factors like NF-κB.[3] This cascade ultimately governs cellular proliferation and survival.

Below is a diagram illustrating the canonical BTK signaling pathway.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK_inactive BTK (inactive) LYN_SYK->BTK_inactive Phosphorylation BTK_active BTK (active) pY551 BTK_inactive->BTK_active Autophosphorylation pY223 PLCG2_inactive PLCγ2 (inactive) BTK_active->PLCG2_inactive Phosphorylation PLCG2_active PLCγ2 (active) PLCG2_inactive->PLCG2_active PIP2 PIP2 PLCG2_active->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release NF_kB NF-κB Activation Ca_release->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow Start Start Purify_Protein Express and Purify WT and Mutant BTK Start->Purify_Protein Prepare_Reaction Prepare Kinase Reaction Mix (Enzyme, Substrate, ATP, Buffer) Purify_Protein->Prepare_Reaction Incubate Incubate at 30-37°C Prepare_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Phosphorylation Signal (Radiometry, Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate specific activity, IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End Cellular_Signaling_Logic cluster_logic Logic for Assessing Cellular Signaling BCR_Stimulation BCR Stimulation (anti-IgM) BTK_Activation BTK Activation (pY223, pY551) BCR_Stimulation->BTK_Activation PLCg2_Activation PLCγ2 Activation (pY759) BTK_Activation->PLCg2_Activation Ca_Flux Calcium Flux PLCg2_Activation->Ca_Flux ERK_Activation ERK Activation (pT202/Y204) PLCg2_Activation->ERK_Activation Cell_Response Cellular Response (Proliferation, Survival) Ca_Flux->Cell_Response ERK_Activation->Cell_Response

References

In Vivo Showdown: L18I Demonstrates Potent Anti-Tumor Activity by Degrading Bruton's Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of in vivo studies validates the potent anti-tumor activity of L18I, a novel proteolysis-targeting chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK). This guide provides a comparative overview of this compound against alternative BTK-targeted therapies, supported by experimental data from xenograft models of B-cell malignancies. The findings highlight the potential of targeted protein degradation as a promising strategy to overcome resistance to conventional BTK inhibitors.

This compound: A Degrader Outperforms an Inhibitor

This compound is a heterobifunctional molecule that induces the degradation of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway that is aberrantly activated in many B-cell cancers. Unlike traditional small molecule inhibitors that merely block the enzyme's active site, this compound flags BTK for destruction by the cell's natural protein disposal system. This mechanism offers a more profound and sustained suppression of BTK signaling.

In a key in vivo study, this compound was evaluated against the first-generation BTK inhibitor, ibrutinib, in a xenograft model using human HBL-1 cells with the C481S mutation, a common mechanism of resistance to ibrutinib. The results, summarized below, demonstrate the superior efficacy of this compound in this resistant setting.

Treatment GroupDosageMean Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)
Vehicle-~1500-
Ibrutinib30 mg/kg~1200~20%
Ibrutinib100 mg/kg~1000~33%
This compound 30 mg/kg ~400 ~73%
This compound 100 mg/kg <200 >87%

The Competitive Landscape: Next-Generation Inhibitors and Degraders

The therapeutic landscape for B-cell malignancies has evolved with the development of next-generation BTK inhibitors and other degraders. These agents aim to improve upon the efficacy and safety profile of first-generation inhibitors like ibrutinib.

CompoundClassMechanism of ActionKey In Vivo Model(s)Reported Efficacy
This compound PROTAC Degrader Induces BTK degradationHBL-1 (C481S mutant) XenograftSignificant tumor regression in ibrutinib-resistant model.
Acalabrutinib (B560132) 2nd Gen. InhibitorCovalent BTK inhibitorTCL1 Adoptive Transfer, CLL XenograftReduced tumor burden and increased survival.[1]
Zanubrutinib 2nd Gen. InhibitorCovalent BTK inhibitorREC-1, TMD-8 XenograftsDose-dependent tumor growth inhibition.[2]
Pirtobrutinib Non-covalent InhibitorReversible BTK inhibitorJeko-1 XenograftEfficacy in ibrutinib-resistant models.[3]
NX-2127 PROTAC Degrader Induces BTK degradationTMD-8 (WT & C481S mutant) XenograftSuperior tumor growth inhibition compared to ibrutinib.[4][5]
BGB-16673 PROTAC Degrader Induces BTK degradationTMD-8 (WT & various mutants) XenograftComplete tumor regression in multiple resistant models.[3][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized experimental protocols for the in vivo xenograft studies cited in this guide.

General Xenograft Model Protocol for B-Cell Malignancies

1. Animal Models:

  • Immunocompromised mice (e.g., NOD-SCID, NSG, or CB17/SCID) aged 6-8 weeks are typically used to prevent rejection of human tumor cells.[7] Animals are allowed to acclimatize for at least one week before the commencement of the study. All procedures are conducted in accordance with institutional animal care and use committee guidelines.

2. Cell Lines and Culture:

  • Human B-cell lymphoma cell lines such as HBL-1 (with C481S mutation), TMD-8, Jeko-1, or REC-1 are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[8]

3. Tumor Implantation:

  • Cultured cells are harvested, washed, and resuspended in a sterile solution, often a mixture of PBS and Matrigel, to enhance tumor establishment.[7]

  • A specific number of cells (typically 5-10 x 10^6) are injected subcutaneously into the flank of each mouse.[8]

4. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor growth is monitored by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

5. Drug Administration:

  • This compound and other PROTACs/inhibitors: Compounds are typically formulated in a vehicle suitable for oral gavage (e.g., a solution of corn oil, ethanol, and PEG).

  • Dosage and Schedule: Animals are treated with specific doses (e.g., 30 mg/kg or 100 mg/kg) administered orally, once or twice daily, for a defined period (e.g., 21-28 days).

6. Endpoint Analysis:

  • Tumor volumes and body weights are monitored throughout the study.

  • At the end of the treatment period, animals are euthanized, and tumors are excised and weighed.

  • Tumor samples may be further processed for pharmacodynamic analysis, such as Western blotting to assess BTK protein levels or immunohistochemistry.[9]

  • Tumor growth inhibition (%TGI) is calculated to determine the efficacy of the treatment compared to the vehicle control group.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To better understand the biological processes at play, the following diagrams illustrate the BTK signaling pathway, the mechanism of this compound, and the general workflow of the in vivo experiments.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates IP3_DAG IP3 & DAG PLCG2->IP3_DAG Cleaves PIP2 PIP2 PIP2 PIP2->PLCG2 Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activate Downstream Downstream Signaling (NF-κB, MAPK, PI3K/AKT) Ca_PKC->Downstream Proliferation Cell Proliferation, Survival, & Differentiation Downstream->Proliferation This compound This compound (Inhibitor) This compound->BTK Inhibits

Caption: The B-Cell Receptor (BCR) signaling pathway, with BTK as a key mediator.

L18I_Mechanism_of_Action cluster_complex Formation of Ternary Complex This compound This compound (PROTAC) BTK BTK Protein This compound->BTK Binds CRBN Cereblon (CRBN) E3 Ligase This compound->CRBN Recruits TernaryComplex BTK This compound CRBN Ub_BTK Ubiquitinated BTK TernaryComplex->Ub_BTK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome Ub_BTK->Proteasome Degradation Degraded BTK (Peptides) Proteasome->Degradation Degradation Experimental_Workflow CellCulture 1. Cell Culture (e.g., HBL-1) Implantation 2. Subcutaneous Implantation CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization TumorGrowth->Randomization Treatment 5. Treatment (Oral Gavage) Randomization->Treatment DataCollection 6. Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection Endpoint 7. Endpoint Analysis (Tumor Weight, PD) DataCollection->Endpoint

References

Comparing the immunomodulatory effects of L18I and Ibrutinib.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Immunomodulatory Effects of Ibrutinib (B1684441) and Interleukin-18

Disclaimer: The initial request specified a comparison between "L18I" and Ibrutinib. However, extensive searches did not yield any information on a compound or drug named "this compound" within the context of immunology or pharmacology. It is highly probable that "this compound" was a typographical error. Based on the search results that tangentially referenced Interleukin-18 (IL-18), a cytokine with significant immunomodulatory properties, this guide will proceed with a comparison between Ibrutinib and Interleukin-18 (IL-18). This comparison is based on the assumption that the intended topic was the immunomodulatory effects of Ibrutinib versus those of IL-18.

Introduction

In the landscape of immunomodulatory therapeutics, small molecule inhibitors and biological cytokines represent two distinct but powerful approaches to manipulating the immune system for therapeutic benefit. This guide provides a detailed comparison of the immunomodulatory effects of Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, and Interleukin-18 (IL-18), a pro-inflammatory cytokine.[1][2] Ibrutinib is an orally administered small molecule that covalently binds to BTK, effectively blocking its kinase activity.[1][3][4] This mechanism disrupts B-cell receptor (BCR) signaling, which is crucial for the survival and proliferation of malignant B-cells.[1][4][5] In contrast, Interleukin-18 is a cytokine that plays a significant role in both innate and adaptive immunity, primarily by inducing interferon-gamma (IFN-γ) production and activating natural killer (NK) cells and T cells.[2][6] This guide will delve into their distinct mechanisms of action, their effects on various immune cell populations, and the signaling pathways they modulate, supported by experimental data and detailed methodologies.

Data Presentation: Ibrutinib vs. Interleukin-18

The following tables summarize the quantitative data on the immunomodulatory effects of Ibrutinib and Interleukin-18 on key immune parameters.

Table 1: Effects on Immune Cell Populations

ParameterIbrutinibInterleukin-18 (IL-18)
B Cells Induces apoptosis in malignant B cells; inhibits proliferation and survival.[3]Promotes B cell production of IFN-γ in the presence of IL-12.[2]
T Cells Increases CD4+ and CD8+ T cell numbers; reduces T-cell exhaustion by decreasing PD-1 expression.[7][8][9] Can inhibit T-cell activation via off-target inhibition of ITK.[1]Promotes activation and differentiation of T cells; strongly induces IFN-γ production, particularly in synergy with IL-12.[2]
Natural Killer (NK) Cells May impair NK cell-mediated antibody-dependent cellular cytotoxicity (ADCC).Potent activator of NK cells, enhancing their cytotoxic activity.[2]
Monocytes/Macrophages Inhibits macrophage-mediated phagocytosis; can shift macrophages towards an M2 immunosuppressive phenotype.[10][11]Primary source of IL-18 production; IL-18 can further activate macrophages to produce pro-inflammatory cytokines.[12]

Table 2: Effects on Cytokine Production

CytokineIbrutinibInterleukin-18 (IL-18)
IFN-γ Can lead to increased IFN-γ production by restoring T-cell function.[7]Potent inducer of IFN-γ from NK cells and T cells, especially in the presence of IL-12.[2]
IL-10 Can increase IL-10 secretion from nurse-like cells (a macrophage subtype).[10][11]Can induce IL-10 production in certain contexts, contributing to immune regulation.
TNF-α Can reduce TNF-α production from macrophages.[13]Can induce TNF-α production from various immune cells.[14]
Chemokines (e.g., CXCL13) Reduces secretion of chemokines like CXCL13 from macrophages, impairing B-cell homing.[13]Can induce the production of various chemokines, promoting immune cell recruitment.[14]

Table 3: Signaling Pathway Inhibition/Activation

ParameterIbrutinibInterleukin-18 (IL-18)
Primary Target Bruton's Tyrosine Kinase (BTK).[3][4]IL-18 Receptor (IL-18R).[6][15]
Key Downstream Effects Inhibition of PLCγ2, AKT, and NF-κB signaling downstream of the BCR.[16][17]Activation of MyD88, IRAK, TRAF6, leading to NF-κB and MAPK activation.[12][15]
IC₅₀ / EC₅₀ IC₅₀ for BTK is in the low nanomolar range.EC₅₀ for IFN-γ induction is typically in the picomolar to low nanomolar range, depending on the cell type and co-stimulation.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Ibrutinib_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates Antigen Antigen Antigen->BCR Ibrutinib Ibrutinib Ibrutinib->BTK irreversibly inhibits PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux PKC PKC IP3_DAG->PKC NFkB_activation NF-κB Activation Ca_flux->NFkB_activation PKC->NFkB_activation Cell_Survival Cell Survival, Proliferation, Adhesion NFkB_activation->Cell_Survival

IL18_Signaling_Pathway IL18 Interleukin-18 (IL-18) IL18R IL-18 Receptor (IL-18Rα/β) IL18->IL18R binds MyD88 MyD88 IL18R->MyD88 recruits IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK_activation MAPK Activation (p38, JNK) TRAF6->MAPK_activation NFkB_activation NF-κB Activation TRAF6->NFkB_activation Gene_Expression Gene Expression MAPK_activation->Gene_Expression NFkB_activation->Gene_Expression IFNg IFN-γ Gene_Expression->IFNg TNFa TNF-α Gene_Expression->TNFa

Experimental Workflow

Cytokine_Release_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from whole blood Cell_Culture Culture cells with stimulus (e.g., LPS) PBMC_Isolation->Cell_Culture Add_Compound Add Ibrutinib or IL-18 at various concentrations Cell_Culture->Add_Compound Incubate Incubate for 24-48 hours at 37°C, 5% CO₂ Add_Compound->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant ELISA Measure cytokine levels (e.g., IFN-γ, TNF-α) using ELISA Collect_Supernatant->ELISA Data_Analysis Analyze and plot data ELISA->Data_Analysis

Experimental Protocols

In Vitro T-Cell Activation and Cytokine Release Assay

Objective: To determine the effect of Ibrutinib or IL-18 on T-cell activation and the secretion of key cytokines like IFN-γ and IL-2.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.

  • T-Cell Isolation: Purify CD4+ or CD8+ T-cells from PBMCs using magnetic-activated cell sorting (MACS) with corresponding microbeads.

  • Cell Culture and Stimulation:

    • Plate the purified T-cells in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • For T-cell activation, coat the wells with anti-CD3 antibody (e.g., 1-5 µg/mL) and add soluble anti-CD28 antibody (e.g., 1-5 µg/mL) to the culture medium.[18][19]

  • Treatment: Add serial dilutions of Ibrutinib (e.g., 0.1 nM to 10 µM) or recombinant human IL-18 (e.g., 1 pg/mL to 100 ng/mL) to the wells. Include a vehicle control (DMSO for Ibrutinib) and an unstimulated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[20]

  • Sample Collection: Centrifuge the plate and carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification:

    • Measure the concentrations of IFN-γ, IL-2, and TNF-α in the supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's protocol.[21]

    • Alternatively, use a multiplex bead-based immunoassay (e.g., Luminex) for the simultaneous measurement of multiple cytokines.[22]

  • Data Analysis: Calculate the concentration of each cytokine from a standard curve. Plot the cytokine concentrations against the log of the drug/cytokine concentration to determine the EC₅₀ or IC₅₀ values.

Macrophage Phagocytosis Assay

Objective: To assess the impact of Ibrutinib or IL-18 on the phagocytic capacity of macrophages.

Methodology:

  • Macrophage Differentiation: Isolate CD14+ monocytes from PBMCs and differentiate them into macrophages by culturing for 5-7 days with M-CSF.

  • Treatment: Pre-treat the differentiated macrophages with various concentrations of Ibrutinib or IL-18 for 24 hours.

  • Phagocytosis Induction:

    • Add fluorescently labeled particles (e.g., zymosan bioparticles or opsonized target cells) to the macrophage culture.

    • Incubate for 2-4 hours to allow for phagocytosis.

  • Quantification:

    • Wash the cells to remove non-phagocytosed particles.

    • Lyse the cells and measure the fluorescence intensity using a plate reader.

    • Alternatively, analyze the percentage of fluorescently positive macrophages by flow cytometry.

  • Data Analysis: Normalize the fluorescence intensity or percentage of positive cells to the vehicle control to determine the effect of the treatment on phagocytosis.

Conclusion

Ibrutinib and Interleukin-18 represent two fundamentally different approaches to immunomodulation. Ibrutinib acts as an immunosuppressant in the context of B-cell malignancies by inhibiting a key survival pathway, but it can also enhance T-cell function by reversing exhaustion.[7][9] Its effects on myeloid cells, such as macrophages, are complex and can include both pro- and anti-inflammatory outcomes.[10][11][13] In contrast, IL-18 is a potent pro-inflammatory cytokine that primarily stimulates the innate and Th1-type adaptive immune responses.[2][14] Its therapeutic potential lies in augmenting immune responses against pathogens and cancer, though its powerful pro-inflammatory nature also carries the risk of inducing immunopathology.

The choice between a targeted inhibitor like Ibrutinib and a broad-acting cytokine like IL-18 depends entirely on the therapeutic goal. For diseases driven by hyperactive B-cell signaling, Ibrutinib is a rational choice. For conditions where a robust cell-mediated immune response is desired, IL-18 or agents that mimic its effects could be beneficial. Understanding their distinct immunomodulatory profiles, as outlined in this guide, is crucial for researchers and drug development professionals seeking to harness the power of the immune system for therapeutic purposes.

References

Benchmarking L18I performance against next-generation BTK degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical performance of the PROTAC BTK degrader, L18I, against emerging next-generation Bruton's tyrosine kinase (BTK) degraders currently in clinical development: NX-2127, NX-5948, and BGB-16673. This document is intended to serve as a resource for researchers and drug development professionals interested in the evolving landscape of targeted protein degradation for B-cell malignancies and other related diseases.

Introduction to BTK Degraders

Bruton's tyrosine kinase (BTK) is a clinically validated target in various B-cell cancers. While BTK inhibitors have shown significant efficacy, the emergence of resistance, often through mutations in the BTK gene, necessitates the development of novel therapeutic strategies. Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), offers a promising alternative by inducing the degradation of the entire BTK protein, rather than simply inhibiting its kinase activity. This approach has the potential to overcome resistance mechanisms associated with traditional inhibitors.[1][2]

This guide focuses on this compound, a research-stage BTK PROTAC, and compares its available preclinical data with that of next-generation BTK degraders that have advanced into clinical trials.

Performance Data Summary

The following tables summarize the available preclinical data for this compound and the next-generation BTK degraders. It is important to note that the experimental conditions and cell lines used for generating these data may vary between studies, which should be taken into consideration when making direct comparisons.

Table 1: Preclinical Performance of BTK Degraders

CompoundTarget(s)DC50DmaxCell Line(s)Key Findings
This compound BTK (wild-type and mutants)DC50 = 29.0 nM (for C481S BTK)>90% (qualitative from Western blot)HBL-1 (C481S BTK)Efficiently degrades multiple single-point BTK mutants at the C481 position.
NX-2127 BTK, IKZF1, IKZF3DC50 = 4.5 nM94%TMD8 (DLBCL)Potent dual degradation of BTK and immunomodulatory proteins Ikaros and Aiolos. Orally bioavailable with in vivo efficacy.
NX-5948 BTKDC50 < 10 nM>90%TMD8 (DLBCL)Potent and selective BTK degradation. Brain-penetrant with activity in preclinical models of CNS lymphoma.
BGB-16673 BTK (wild-type and mutants)Not explicitly reported in reviewed sources>80% (in patients)Various B-cell malignanciesPotent degradation of both wild-type and multiple mutant forms of BTK.

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for assessing the potency and efficacy of a degrader. Lower DC50 values indicate higher potency.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of BTK degraders, it is crucial to visualize the relevant biological pathways and experimental procedures.

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NF_kB NF-κB Pathway PKC->NF_kB MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation, Survival, Differentiation NF_kB->Proliferation MAPK->Proliferation

Figure 1: Simplified BTK signaling pathway in B-cells.

The diagram above illustrates the central role of BTK in the B-cell receptor signaling cascade, which ultimately leads to cell proliferation and survival. BTK degraders disrupt this pathway by eliminating the BTK protein.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action PROTAC BTK Degrader (PROTAC) Ternary_Complex Ternary Complex (BTK-PROTAC-E3) PROTAC->Ternary_Complex BTK BTK Protein BTK->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation BTK Degradation Proteasome->Degradation

Figure 2: General mechanism of action for a BTK PROTAC degrader.

This workflow illustrates how a PROTAC molecule brings the target protein (BTK) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.

Experimental Protocols

The characterization of BTK degraders involves a series of key in vitro experiments to determine their efficacy and mechanism of action. Below are generalized methodologies for these assays.

Cell Culture and Treatment
  • Cell Lines: Human B-cell lymphoma cell lines (e.g., TMD8, Ramos, HBL-1) are commonly used. For studying resistance, cell lines engineered to express mutant forms of BTK (e.g., C481S) are employed.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded at a specified density and treated with varying concentrations of the BTK degrader or vehicle control (e.g., DMSO) for a defined period (e.g., 4, 8, 16, 24 hours).

Western Blot Analysis for BTK Degradation

This assay is used to visualize and quantify the reduction in BTK protein levels following treatment with a degrader.

  • Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA or Bradford protein assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for BTK. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software. The level of BTK is normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated control.

In Vitro Ubiquitination Assay

This assay confirms that the degrader induces the ubiquitination of BTK.

  • Immunoprecipitation: Cells are treated with the BTK degrader and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Cell lysates are then incubated with an antibody against BTK to immunoprecipitate the BTK protein.

  • Western Blotting for Ubiquitin: The immunoprecipitated samples are then subjected to Western blot analysis using an antibody that recognizes ubiquitin. The presence of a high-molecular-weight smear indicates polyubiquitination of BTK.

Ternary Complex Formation Assay

This assay verifies the formation of the key ternary complex consisting of the BTK protein, the PROTAC, and the E3 ligase.

  • Co-immunoprecipitation: Cells are treated with the BTK degrader. Cell lysates are subjected to immunoprecipitation using an antibody against either BTK or a component of the E3 ligase (e.g., Cereblon).

  • Western Blotting: The immunoprecipitated samples are then analyzed by Western blotting for the presence of all three components of the ternary complex.

  • Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can also be used with purified proteins to quantitatively assess the binding affinities and cooperativity of ternary complex formation in a cell-free system.

Conclusion

The development of BTK degraders represents a significant advancement in the pursuit of more effective and durable therapies for B-cell malignancies. While this compound has demonstrated efficacy in degrading clinically relevant BTK mutants in preclinical models, next-generation degraders like NX-2127, NX-5948, and BGB-16673 have progressed into clinical trials, showing promising early results in patients. The data presented in this guide highlight the potent and, in some cases, selective activity of these molecules. The provided experimental methodologies offer a foundational understanding of the key assays used to characterize these novel therapeutics. Further research and clinical data will be crucial in determining the ultimate therapeutic potential and positioning of these BTK degraders in the treatment landscape.

References

Safety Operating Guide

Navigating the Disposal of L18I: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for the novel PROTAC L18I necessitates a cautious and informed approach to its disposal. Researchers, scientists, and drug development professionals must adhere to rigorous safety protocols and waste management regulations. This guide provides essential, step-by-step information for the proper disposal of this compound, synthesized from general principles of chemical and biological waste management for similar research compounds. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to obtain the manufacturer's SDS as soon as it is available.

Immediate Safety and Handling Precautions

Given that this compound is a potent, biologically active molecule designed to induce protein degradation, it should be handled with the utmost care in a controlled laboratory environment.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile is a common choice) when handling this compound in solid form or in solution.

Engineering Controls: All weighing and preparation of this compound solutions should be conducted in a certified chemical fume hood to prevent inhalation of the powder or aerosols.

Spill Management: In the event of a spill, immediately alert others in the area. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a sealed, labeled container for hazardous chemical waste. For a solid spill, carefully scoop the material to avoid generating dust and place it in a sealed, labeled container. The spill area should then be decontaminated.

This compound Disposal Procedures

The proper disposal route for this compound and associated waste depends on its form and any potential biohazardous contamination. All waste containing this compound must be treated as hazardous chemical waste.

Waste StreamDescriptionDisposal Procedure
Unused Solid this compound Pure, unadulterated this compound powder.Collect in a clearly labeled, sealed container designated for hazardous chemical waste. The label should include the full chemical name ("this compound"), the quantity, and the date.
This compound Solutions This compound dissolved in solvents (e.g., DMSO, ethanol).Collect in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other incompatible waste streams. The label should list all chemical components and their approximate concentrations.
Contaminated Labware (Non-Sharps) Pipette tips, microfuge tubes, flasks, etc., that have come into contact with this compound.If not biologically contaminated, dispose of as solid hazardous chemical waste in a designated, labeled container. If biologically contaminated (e.g., from cell culture), the waste must first be decontaminated, typically by autoclaving if the materials are autoclavable, or by chemical disinfection before being disposed of as chemical waste. Consult your institutional biosafety guidelines.
Contaminated Sharps Needles, syringes, scalpels, or glass items that have come into contact with this compound.Place immediately into a designated, puncture-resistant sharps container labeled for hazardous chemical waste. If also a biohazard, the container must be labeled accordingly and handled following institutional biosafety protocols, which may include autoclaving before final disposal.
Aqueous Waste from Cell Culture Media from cells treated with this compound.This is considered both a chemical and a potential biohazardous waste. The liquid should be decontaminated, often with a fresh 10% bleach solution for a sufficient contact time, and then collected as hazardous chemical waste. Do not pour down the drain.
Animal Carcasses and Bedding Tissues, carcasses, and bedding from animals treated with this compound.This is considered pathological waste and must be disposed of through your institution's approved pathological waste stream. This typically involves collection in specially marked bags and incineration.

Experimental Protocols: General Decontamination of this compound-Containing Waste

While specific protocols for this compound are not available, a general procedure for decontaminating liquid biohazardous waste containing a chemical like this compound is as follows:

  • Preparation: Work within a biological safety cabinet. Prepare a fresh 10% solution of household bleach in water.

  • Application: Add the 10% bleach solution to the liquid waste to achieve a final concentration of at least 1% bleach.

  • Contact Time: Allow the mixture to sit for a minimum of 30 minutes to ensure adequate disinfection.

  • Collection: After disinfection, transfer the treated liquid to a designated hazardous chemical waste container.

  • Labeling: Ensure the container is properly labeled with all chemical constituents, including the neutralized bleach and the this compound.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for segregating and disposing of waste generated during research involving this compound.

L18I_Disposal_Workflow cluster_assessment Waste Assessment cluster_disposal Disposal Pathway start Waste Generation (Working with this compound) is_sharp Is it a sharp? start->is_sharp sharps_container Hazardous Sharps Container is_sharp->sharps_container Yes is_animal Is it animal carcass/bedding? is_sharp->is_animal No is_biohazard Is it biologically contaminated? is_liquid Is it liquid or solid? is_biohazard->is_liquid No decontaminate Decontaminate (e.g., Autoclave/Bleach) is_biohazard->decontaminate Yes solid_chem_waste Solid Chemical Waste is_liquid->solid_chem_waste liquid_chem_waste Liquid Chemical Waste is_liquid->liquid_chem_waste Yes decontaminate->is_liquid pathological_waste Pathological Waste is_animal->is_biohazard No is_animal->pathological_waste Yes

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

By following these guidelines, researchers can handle and dispose of this compound in a manner that ensures laboratory safety and environmental protection, building a foundation of trust in the responsible management of novel chemical entities. Always prioritize your institution's specific protocols and the forthcoming manufacturer's safety data sheet.

Essential Safety and Handling Protocols for L18I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of L18I, a novel PROTAC (Proteolysis Targeting Chimera) degrader of Bruton's tyrosine kinase (BTK) mutants. Given that this compound is a potent, biologically active compound intended for research, and comprehensive toxicity data is not available, it is imperative to handle it with a high degree of caution. The following guidelines are based on best practices for handling potent research compounds and new chemical entities (NCEs) in a laboratory setting.

Understanding the Compound: this compound

This compound is a research compound designed to elicit a specific biological effect, targeting BTK for degradation.[1][2] While some suppliers ship it as a non-hazardous chemical, its pharmacological activity necessitates careful handling to prevent accidental exposure.[3] For potent compounds with unknown toxicity, it is prudent to implement rigorous safety measures.[2][3][4][5]

Personal Protective Equipment (PPE)

The primary goal of PPE is to protect the user from potential exposure through inhalation, skin contact, or eye contact. A risk assessment should be conducted for all procedures involving this compound to ensure the appropriate level of protection is used.[6]

Summary of Recommended Personal Protective Equipment for this compound

Laboratory ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid Form) Chemical Splash GogglesDouble Nitrile GlovesFull-coverage Lab CoatRecommended (N95 or higher)
Solution Preparation Chemical Splash GogglesDouble Nitrile GlovesFull-coverage Lab CoatNot generally required if in fume hood
Cell Culture/In Vitro Assays Safety Glasses with Side ShieldsSingle Pair of Nitrile GlovesFull-coverage Lab CoatNot required
Spill Cleanup Chemical Splash GogglesHeavy-duty Nitrile GlovesDisposable Gown/CoverallsRecommended (N95 or higher)
Waste Disposal Safety Glasses with Side ShieldsNitrile GlovesFull-coverage Lab CoatNot required

Detailed PPE Recommendations:

  • Eye and Face Protection: At a minimum, safety glasses with side shields that meet ANSI Z87.1 standards should be worn at all times in the laboratory.[3] When handling the solid form of this compound or preparing concentrated solutions where there is a splash hazard, chemical splash goggles are required.[3][5]

  • Skin and Body Protection: A standard, full-coverage laboratory coat should be worn at all times. For procedures with a higher risk of contamination, such as handling larger quantities or cleaning spills, a disposable gown or coverall is recommended.[7] Open-toed shoes are not permitted in the laboratory.[3]

  • Hand Protection: Disposable nitrile gloves should be worn when handling this compound in any form. For handling the solid compound or concentrated solutions, double gloving is recommended to provide an extra layer of protection.[3][4][5] Gloves should be changed immediately if they become contaminated.

  • Respiratory Protection: While not typically required for handling small quantities of this compound in solution within a ventilated enclosure, respiratory protection (such as an N95 respirator) is recommended when weighing or otherwise handling the powdered form of the compound to prevent inhalation.[6]

Operational Plan: Safe Handling Procedures

Adherence to standard operating procedures is critical for minimizing the risk of exposure to this compound.

Experimental Workflow:

  • Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. All necessary equipment, including PPE, should be readily available.

  • Engineering Controls: All work with solid this compound and the preparation of stock solutions should be conducted in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.[1][6]

  • Weighing: When weighing solid this compound, use a balance inside a fume hood or a ventilated balance enclosure.

  • Solution Handling: Use caution when handling solutions of this compound to avoid splashes and aerosol generation.

  • Decontamination: After each procedure, thoroughly decontaminate the work area. The effectiveness of a decontamination solution should be determined, though a standard laboratory disinfectant followed by a water rinse may be appropriate for routine cleaning. For potent compounds, specific deactivation solutions may be necessary.[8]

Disposal Plan

Proper disposal of this compound waste is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste: Unused solid this compound and grossly contaminated materials (e.g., weigh boats, pipette tips) should be collected in a designated, sealed container labeled as "Hazardous Chemical Waste" for disposal through your institution's environmental health and safety office.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a sealed, labeled waste container. While some non-hazardous chemical waste may be suitable for drain disposal after neutralization, this is not recommended for a potent compound like this compound without explicit approval from your institution's safety office.[9][10][11]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of in the regular trash after defacing the label.[12]

  • Sharps: Needles and other sharps used for handling this compound solutions must be disposed of in a designated sharps container.

Always consult and follow your institution's specific guidelines for chemical waste disposal.

Visualized Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for safely handling potent research compounds of unknown toxicity like this compound.

SafeHandlingWorkflow Safe Handling Workflow for Potent Research Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Safe Handling Workflow for Potent Research Compounds RiskAssessment Conduct Risk Assessment GatherMaterials Gather Materials & PPE RiskAssessment->GatherMaterials PrepWorkArea Prepare Work Area in Fume Hood GatherMaterials->PrepWorkArea DonPPE Don Appropriate PPE PrepWorkArea->DonPPE WeighSolid Weigh Solid this compound DonPPE->WeighSolid PrepareSolution Prepare Stock Solution WeighSolid->PrepareSolution PerformExperiment Perform Experiment PrepareSolution->PerformExperiment Decontaminate Decontaminate Work Area & Equipment PerformExperiment->Decontaminate SegregateWaste Segregate Waste Decontaminate->SegregateWaste DisposeWaste Dispose of Waste per Protocol SegregateWaste->DisposeWaste DoffPPE Doff PPE Correctly DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

References

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